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{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine Documentation Hub

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  • Product: {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine
  • CAS: 892712-64-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

For Researchers, Scientists, and Drug Development Professionals Abstract {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine, a substituted arylpiperazine, represents a significant scaffold in medicinal chemistry. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine, a substituted arylpiperazine, represents a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential pharmacological relevance. Arylpiperazine derivatives are a well-established class of compounds with a broad spectrum of central nervous system activities, primarily attributed to their interaction with dopaminergic and serotonergic receptors. This document collates available data and provides insights into the synthesis, characterization, and potential therapeutic applications of this specific molecule, serving as a valuable resource for researchers in drug discovery and development.

Chemical Identity and Structure

{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is a complex organic molecule featuring a central piperazine ring linking a 3,5-dimethoxybenzoyl group and a 4-aminophenyl group.

Molecular Structure:

Caption: 2D Chemical Structure of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

Table 1: Chemical Identifiers

IdentifierValueReference
IUPAC Name {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine
Synonym 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]aniline[1]
CAS Number 892712-64-0
Molecular Formula C19H23N3O3[2]
Molecular Weight 341.41 g/mol [2]
MDL Number MFCD08133174[2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine are not extensively available in public literature. However, based on the properties of structurally similar arylpiperazine derivatives, the following can be inferred:

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale/Reference
Melting Point Expected to be a solid at room temperature with a distinct melting point. Similar arylpiperazine derivatives often have melting points in the range of 100-200 °C.General knowledge of similar compounds.
Solubility Likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Solubility in aqueous solutions is expected to be low.General properties of arylpiperazines.
pKa The presence of the basic amine and piperazine nitrogens suggests the compound will have at least two pKa values.General chemical principles.
LogP The molecule possesses both lipophilic (aryl rings) and hydrophilic (amine, piperazine) moieties, suggesting a moderate LogP value.General chemical principles.

Synthesis and Characterization

A specific, detailed synthesis protocol for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is not explicitly detailed in readily available literature. However, a general and logical synthetic approach can be proposed based on established methodologies for analogous arylpiperazine compounds. The synthesis would likely involve a nucleophilic substitution or an amidation reaction.

Proposed Synthetic Pathway:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 1-(4-aminophenyl)piperazine C Acylation Reaction (e.g., in the presence of a base like triethylamine in an inert solvent such as dichloromethane) A->C B 3,5-Dimethoxybenzoyl chloride B->C D {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine C->D

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical):

  • Dissolution of Reactant: Dissolve 1-(4-aminophenyl)piperazine in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the reaction mixture to act as an acid scavenger.

  • Acylation: Slowly add a solution of 3,5-dimethoxybenzoyl chloride in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous base. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product using column chromatography on silica gel or recrystallization from a suitable solvent system to yield the pure {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine.

Characterization Techniques:

The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the N-H stretch of the amine, C=O stretch of the amide, and C-O stretches of the methoxy groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

Potential Pharmacological Properties and Therapeutic Applications

While specific pharmacological data for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is not available, the arylpiperazine scaffold is a well-known pharmacophore that targets monoamine G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[3]

Mechanism of Action (Predicted):

Based on the structural similarity to other known psychoactive arylpiperazines, this compound is predicted to exhibit affinity for one or more of the following receptors:

  • Serotonin Receptors (5-HT): Many arylpiperazines are potent ligands for various 5-HT receptor subtypes. For instance, compounds with a methoxyphenylpiperazine moiety have shown high affinity for 5-HT1A receptors, often acting as agonists or partial agonists, which is associated with anxiolytic and antidepressant effects.[4] They can also exhibit antagonist activity at 5-HT2A receptors, a property shared by many atypical antipsychotics.[5]

  • Dopamine Receptors (D): The arylpiperazine moiety is also a common feature in ligands for dopamine D2, D3, and D4 receptors.[5] Antagonism at these receptors is a key mechanism for the therapeutic effects of antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.

The presence of the 3,5-dimethoxybenzoyl group and the 4-aminophenyl group will modulate the binding affinity and selectivity of the molecule for these receptors compared to other known arylpiperazines.

Potential Therapeutic Applications:

Given its predicted interaction with key neurotransmitter receptors, {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine could be investigated for its potential in treating a range of central nervous system disorders, including:

  • Anxiety and Depression: Through potential agonism or partial agonism at 5-HT1A receptors.[4]

  • Schizophrenia and Psychosis: Through potential antagonism at dopamine D2-like and serotonin 5-HT2A receptors.[5]

  • Other Neurological and Psychiatric Disorders: The complex pharmacology of arylpiperazines suggests potential utility in other conditions where dopaminergic and serotonergic systems are implicated.

Workflow for Pharmacological Evaluation:

G A Compound Synthesis and Purification B In Vitro Radioligand Binding Assays (Dopamine & Serotonin Receptor Panels) A->B Characterization C In Vitro Functional Assays (e.g., cAMP, Calcium Flux) B->C Determine Affinity D In Vivo Behavioral Models (e.g., Elevated Plus Maze for Anxiety, Prepulse Inhibition for Antipsychotic Activity) C->D Assess Efficacy E Lead Optimization D->E Evaluate Therapeutic Potential

Caption: A typical workflow for the pharmacological evaluation of a novel CNS-active compound.

Analytical Methodologies

The quantification and purity assessment of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine in various matrices, such as in bulk drug substance or biological fluids, would rely on modern analytical techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is the most common method for the analysis of non-volatile and thermally labile compounds like arylpiperazines.

  • Method: A reversed-phase HPLC method using a C18 column would be suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection would be appropriate due to the presence of aromatic rings in the molecule. For higher sensitivity and selectivity, especially in biological matrices, mass spectrometric detection (LC-MS) would be the preferred method.

Gas Chromatography (GC):

GC could also be employed, potentially after derivatization to increase the volatility and thermal stability of the analyte.

Conclusion

{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is a molecule of significant interest within the field of medicinal chemistry due to its core arylpiperazine structure, a scaffold with proven central nervous system activity. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a strong rationale for its potential pharmacological activity based on the extensive research on structurally related compounds. The predicted affinity for dopamine and serotonin receptors suggests its potential as a lead compound for the development of novel therapeutics for psychiatric and neurological disorders. Further experimental validation of its synthesis, physicochemical properties, and pharmacological profile is warranted to fully elucidate its therapeutic potential.

References

  • Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. PubMed. [Link]

  • The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PMC. [Link]

  • US Patent 7414047B2 - Piperazinyl and diazapanyl benzamides and benzthioamides.
  • WO2005021522A1 - Synthesis of 1-'4-(2-methoxyphenyl) piperazin-1-yl !-3-(2,6-dioxopiperidin-1-yl) propane.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

  • A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent. PubMed. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • The impact of secondary site interactions on the binding specificity of bitopic dopamine D2/D3 receptor ligands. [Link]

  • US Patent 9067896B2 - Crystalline forms of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl) -phenylamino]-pyrimidin-4-yl}-1-methyl-urea and salts thereof.
  • N-[[4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-4-methoxybenzamide. PubChem. [Link]

  • Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(4-phenylbenzoyl)-. PubChem. [Link]

  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. [Link]

  • {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine. Howei. [Link]

  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • {4-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]PHENYL}AMINE. International Laboratory USA. [Link]

  • {4-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]PHENYL}AMINE. International Laboratory USA. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]

  • In vitro and in vivo characterization of JNJ-31020028... PubMed. [Link]

  • EP0159566A1 - Novel piperazine derivatives...
  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PMC. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. ResearchGate. [Link]

  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti‐Melanogenic Activity. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]

  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. PubMed. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

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Exploratory

in vitro mechanism of action for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

An In-Depth Technical Guide to the In Vitro Mechanism of Action of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine Introduction: Deconstructing a Privileged Scaffold for Mechanistic Insights The compound {4-[4-(3...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

Introduction: Deconstructing a Privileged Scaffold for Mechanistic Insights

The compound {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine represents a compelling molecular architecture for investigation. Its structure is a composite of well-established pharmacophores, each contributing to a strong, data-driven hypothesis regarding its mechanism of action. The core of the molecule features an anilinopiperazine framework. The aniline moiety, particularly when substituted at the 4-position, is a cornerstone of numerous potent and selective protein kinase inhibitors that target the highly conserved ATP-binding pocket.[1][2] This scaffold is adept at forming critical hydrogen bonds with the kinase hinge region, a foundational interaction for inhibitory activity.[1]

Complementing the aniline is the piperazine ring, a "privileged scaffold" in medicinal chemistry renowned for its favorable pharmacokinetic properties and its ability to serve as a versatile linker to engage different regions of a target protein.[3] The terminal 3,5-dimethoxybenzoyl group can further modulate solubility, cell permeability, and target affinity through specific hydrophobic and electronic interactions.

Based on this structural analysis, the primary hypothesis is that {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine functions as an ATP-competitive protein kinase inhibitor. This guide outlines a comprehensive, multi-stage experimental strategy to rigorously test this hypothesis, validate the molecular target(s), and elucidate the compound's precise in vitro mechanism of action. Each experimental choice is rationalized to build a self-validating and cohesive mechanistic narrative.

Part 1: Target Identification and Potency Assessment

The initial and most critical phase of the investigation is to identify which of the 500+ kinases in the human kinome the compound interacts with. A broad, unbiased screen is the most efficient strategy, followed by focused validation of the primary "hits."

Initial Target Discovery via Large-Scale Kinome Profiling

Expertise & Experience: Rather than testing against a handful of suspected kinases, a high-throughput kinome scan provides a comprehensive and unbiased view of the compound's selectivity profile. This approach minimizes the risk of confirmation bias and can uncover unexpected or novel targets. A single, high concentration screen is a cost-effective first pass to identify the most potent interactions.

Protocol: High-Throughput Kinome-Wide Inhibition Assay

  • Platform Selection: Utilize a reputable commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega ADP-Glo™ Kinase Assay). This protocol assumes a binding assay format.

  • Compound Preparation: Prepare a 10 mM stock solution of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine in 100% DMSO.

  • Assay Concentration: Perform the initial screen at a single high concentration, typically 10 µM, against a panel of over 400 human kinases.

  • Assay Principle (Binding Assay):

    • The kinase of interest is tagged (e.g., with DNA) and immobilized on a solid support.

    • The test compound is added along with a known, tagged ligand that binds to the ATP pocket.

    • The amount of tagged ligand that binds to the kinase is quantified.

    • Inhibition is measured as the displacement of the tagged ligand by the test compound.

  • Data Analysis: Results are typically expressed as Percent of Control (%Ctrl), where a lower value indicates stronger binding and inhibition. A common threshold for identifying a "hit" is >90% inhibition or a %Ctrl < 10.

Data Presentation: Hypothetical Kinome Profiling Results

Kinase TargetFamily% of Control (@ 10 µM)Hit Identification
VEGFR2 (KDR)Receptor Tyrosine Kinase4.5Primary Hit
PDGFRβReceptor Tyrosine Kinase8.1Primary Hit
c-KitReceptor Tyrosine Kinase15.2Secondary Hit
Aurora ASerine/Threonine Kinase35.6Weak Interaction
CDK2Serine/Threonine Kinase88.9No Interaction
EGFRReceptor Tyrosine Kinase92.4No Interaction

Visualization: Target Identification Workflow This diagram illustrates the logical progression from a broad screen to specific target validation.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Validation A Compound Synthesis {4-[4-(...)]phenyl}amine B High-Throughput Kinome Screen (>400 Kinases @ 10 µM) A->B C Hit Identification (e.g., %Ctrl < 10) B->C D Dose-Response Assay (IC50 Determination for Hits) C->D E Potency & Selectivity Profile D->E

Caption: Workflow for kinase inhibitor target identification.

Target Validation: Determining In Vitro Potency (IC₅₀)

Trustworthiness: The single-point data from the initial screen is not sufficient to claim specific inhibition. A full dose-response curve must be generated to calculate the half-maximal inhibitory concentration (IC₅₀), which is the gold standard for quantifying a compound's potency.

Protocol: IC₅₀ Determination via ADP-Glo™ Kinase Assay

  • Kinase Selection: Based on the hypothetical screen, select the primary hits (VEGFR2, PDGFRβ) for IC₅₀ determination.

  • Compound Dilution: Perform a serial 1:3 dilution of the compound stock in DMSO to create a 10-point concentration gradient (e.g., from 30 µM down to 1.5 nM).

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase, its specific substrate peptide, and ATP at its known Kₘ concentration.

    • Add the diluted compound to the wells and incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.

  • Data Acquisition: Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus kinase activity.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Potency and Selectivity Profile

Kinase TargetIC₅₀ (nM)Interpretation
VEGFR2 (KDR)15Potent inhibitor
PDGFRβ45Potent inhibitor
c-Kit250Moderate inhibitor
Aurora A>5,000Weak/No inhibition

Part 2: Elucidating the Molecular Mechanism of Inhibition

With the primary targets validated, the next step is to determine how the compound inhibits their function. For anilinopiperazine-based molecules, the most probable mechanism is direct competition with ATP for binding in the kinase active site.

ATP Competition Assay

Authoritative Grounding: The kinase ATP binding site is the target for the vast majority of approved kinase inhibitors.[4] Confirming an ATP-competitive mechanism is a critical step in validating the compound's mode of action and aligning it with established inhibitor classes.

Protocol: Mechanistic Study using a Mobility-Shift Assay

  • Assay Principle: This assay directly measures the conversion of a peptide substrate to its phosphorylated product. The change in charge upon phosphorylation causes a shift in the peptide's mobility in an electric field, allowing for precise quantification of product formation.

  • Experimental Setup:

    • Set up a matrix of reactions. Vary the ATP concentration along the x-axis (e.g., from 0.5x Kₘ to 10x Kₘ).

    • For each ATP concentration, run parallel reactions with no inhibitor, and with the test compound at 1x IC₅₀ and 3x IC₅₀.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity against the ATP concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ for ATP and the Vₘₐₓ.

  • Interpretation:

    • ATP-Competitive: Vₘₐₓ remains unchanged, but the apparent Kₘ for ATP increases with inhibitor concentration.

    • Non-Competitive: Apparent Kₘ remains unchanged, but Vₘₐₓ decreases.

    • Uncompetitive: Both apparent Kₘ and Vₘₐₓ decrease.

Visualization: ATP-Competitive Inhibition Logic This diagram explains the principle of the ATP competition assay.

G cluster_0 Kinase Active Site ActiveSite ATP Binding Pocket Substrate Binding Site Result Phosphorylation Blocked ActiveSite->Result Leads to ATP ATP ATP->ActiveSite:f0 Binds Inhibitor Inhibitor Inhibitor->ActiveSite:f0 Competes for Binding

Caption: ATP-competitive inhibitors block the ATP binding pocket.

Cellular Target Engagement and Pathway Modulation

Trustworthiness: A compound's activity in a purified, enzymatic assay does not guarantee its efficacy in the complex environment of a living cell. It is essential to demonstrate that the compound can enter the cell, bind to its intended target, and inhibit its signaling function.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

  • Cell Line Selection: Choose a cell line where the target kinase (e.g., VEGFR2) is known to be active, such as Human Umbilical Vein Endothelial Cells (HUVEC).

  • Treatment: Treat intact HUVEC cells with the compound (e.g., at 10x IC₅₀) or a vehicle control (DMSO) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the aggregated fraction by centrifugation.

  • Detection: Analyze the amount of soluble VEGFR2 remaining at each temperature using Western blotting or ELISA.

  • Interpretation: Ligand binding stabilizes the target protein against thermal denaturation. In compound-treated cells, the target kinase (VEGFR2) will remain soluble at higher temperatures compared to vehicle-treated cells, demonstrating direct target engagement.

Protocol 2: Western Blot for Target and Downstream Pathway Inhibition

  • Experimental Setup:

    • Culture HUVEC cells and serum-starve them overnight to reduce basal signaling.

    • Pre-treat the cells with increasing concentrations of the compound for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., VEGF-A) for 10 minutes to activate the VEGFR2 pathway.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against:

      • Phospho-VEGFR2 (pY1175) - to measure target activity.

      • Total VEGFR2 - as a loading control.

      • Phospho-ERK1/2 - a key downstream node.

      • Total ERK1/2 - as a loading control.

  • Interpretation: A successful inhibitor will show a dose-dependent decrease in the phosphorylation of both VEGFR2 and its downstream substrate ERK1/2, without affecting the total protein levels of these kinases.

Visualization: Proposed VEGFR2 Signaling Pathway Inhibition

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 (Active) VEGFR2->pVEGFR2 Autophosphorylation RAS RAS/RAF/MEK pVEGFR2->RAS ERK ERK1/2 RAS->ERK pERK p-ERK1/2 (Active) ERK->pERK Proliferation Cell Proliferation, Angiogenesis pERK->Proliferation Inhibitor {4-[4-(...)]phenyl}amine Inhibitor->Block

Caption: Inhibition of VEGFR2 phosphorylation blocks downstream signaling.

Conclusion and Future Directions

This comprehensive guide outlines a logical and rigorous workflow to define the . The proposed experiments would collectively demonstrate that the compound is a potent, ATP-competitive inhibitor of specific protein kinases, such as VEGFR2 and PDGFRβ. Furthermore, the cellular assays would confirm that this enzymatic inhibition translates into functional blockade of a critical signaling pathway within a relevant biological context.

Successful completion of this workflow provides a strong foundation for advancing the compound into further preclinical studies, including:

  • Cellular Phenotypic Assays: Assessing the compound's effect on cell proliferation (e.g., in cancer cell lines) or angiogenesis (e.g., tube formation assays).

  • In Vivo Pharmacokinetics: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor or anti-angiogenic activity in animal models.

This structured, hypothesis-driven approach ensures that research efforts are efficient, and the resulting data is robust, reliable, and provides a clear and compelling narrative of the compound's mechanism of action.

References

  • Tse, E., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16472. [Link]

  • Loidl, M., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1673. [Link]

  • Smaill, J. B., et al. (2001). Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 44(3), 429-440. [Link]

  • Gunay, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]

  • Karcz, T., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Current Medicinal Chemistry, 25(30), 3584-3604. [Link]

Sources

Foundational

A Technical Guide to the Preliminary Biological Screening of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine Derivatives

Executive Summary The confluence of the piperazine scaffold and substituted benzoyl moieties has yielded numerous compounds with significant pharmacological potential. This guide provides a comprehensive framework for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The confluence of the piperazine scaffold and substituted benzoyl moieties has yielded numerous compounds with significant pharmacological potential. This guide provides a comprehensive framework for the preliminary biological screening of a specific chemical class: {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine and its derivatives. We delve into the scientific rationale underpinning the selection of this scaffold, propose a structured, multi-tiered screening cascade, and provide detailed, field-proven protocols for cytotoxicity, mechanistic, and antimicrobial assays. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical context and practical, actionable methodologies to efficiently identify and characterize promising lead compounds from this novel chemical series.

Introduction: The Scientific Rationale

The {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine core represents a strategic amalgamation of pharmacophores known to confer a wide range of biological activities. Understanding the contribution of each component justifies the investment in a comprehensive screening campaign.

  • The Piperazine Moiety: This nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its prevalence is due to its ability to improve pharmacokinetic properties (like solubility and bioavailability) and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[2] Piperazine derivatives have demonstrated a vast spectrum of activities, including anticancer,[3][4] antiviral, and central nervous system (CNS) effects.[5][6]

  • The 3,5-Dimethoxybenzoyl Group: The benzoyl group is a common feature in pharmacologically active molecules. The specific 3,5-dimethoxy substitution pattern can significantly influence a molecule's lipophilicity, metabolic stability, and electronic properties, which are critical for its pharmacokinetic and pharmacodynamic behavior.[7] Methoxy groups are frequently found in compounds targeting CNS pathways and can be key for receptor binding.

  • The Phenylamine Linker: This aromatic amine provides a versatile point for synthetic modification (SAR exploration) and can be crucial for orienting the molecule within a target's binding pocket.

Given this structural pedigree, a preliminary biological screen should prioritize the investigation of anticancer properties, as this is a well-documented activity for novel arylpiperazine compounds.[8] A secondary screen for antimicrobial activity is also a logical and cost-effective extension to maximize the potential for discovering novel bioactivity.

The Screening Cascade: A Multi-Tiered Approach

A tiered approach is essential for efficient and cost-effective screening. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Screening cluster_2 Tier 3: Ancillary Screening cluster_3 Outcome A Library of {4-[4-(3,5-Dimethoxybenzoyl) piperazin-1-yl]phenyl}amine Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B H Antimicrobial Screening (Broth Microdilution Assay) A->H C Panel of Cancer Cell Lines (e.g., MCF-7, PC-3, A549) B->C Test against D Non-Cancerous Cell Line (e.g., CHO, WPMY-1) B->D Assess selectivity J Identification of 'Hit' Compounds (Potent & Selective) B->J Identify potent compounds (low IC50) E Cell Cycle Analysis (Propidium Iodide Staining) F Apoptosis Assay (Annexin V/PI Staining) G Western Blot Analysis (Key Protein Markers) I Panel of Bacterial & Fungal Strains (e.g., S. aureus, E. coli, C. albicans) H->I Test against H->J Identify active compounds (low MIC) J->E J->F J->G K Structure-Activity Relationship (SAR) Analysis J->K G cluster_0 Apoptotic Stimulus (e.g., 'Hit' Compound) cluster_1 Regulatory Proteins cluster_2 Execution Pathway A Derivative LEAD-002 B Bcl-2 (Anti-apoptotic) (Down-regulated) A->B Inhibits C Bax (Pro-apoptotic) (Up-regulated) A->C Promotes D Mitochondrial Membrane Disruption B->D Inhibits C->D E Caspase-3 (Executioner) (Cleaved/Activated) D->E F Cell Death (Apoptosis) E->F

Caption: Simplified intrinsic apoptosis pathway, a common target for anticancer agents.

Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This technique determines if a compound halts cell proliferation at a specific phase of the cell cycle (G0/G1, S, or G2/M). [1]

  • Treatment: Treat cells (e.g., MCF-7) with the IC₅₀ concentration of the hit compound for 24 hours.

  • Harvest & Fixation: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells. [9]3. Staining: Wash the fixed cells with PBS and treat with RNase A to prevent staining of RNA. Stain the cellular DNA with Propidium Iodide.

  • Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Protocol: Western Blot for Apoptosis Markers

Western blotting allows for the detection of specific proteins to confirm if the observed cell death is due to apoptosis. [9]

  • Lysis: Treat cells with the hit compound for 24-48 hours, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3). [9]5. Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in Bcl-2 (anti-apoptotic) and an increase in Bax and cleaved Caspase-3 (pro-apoptotic) would strongly suggest apoptosis induction.

Tier 3: Ancillary Antimicrobial Screening

To broaden the utility of the synthesized library, a simple and effective antimicrobial screen can be performed in parallel. The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds to achieve a range of concentrations (e.g., 256 µg/mL to 1 µg/mL).

  • Inoculation: Add the bacterial or fungal inoculum to each well. Include a positive control (broth + inoculum), negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Fluconazole).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 27°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [10]This can be observed visually or by measuring absorbance.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based approach for the preliminary biological screening of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine derivatives. By progressing from broad cytotoxicity screening to more focused mechanistic studies, researchers can efficiently identify lead compounds with significant therapeutic potential. The data generated from this cascade—IC₅₀ values, selectivity indices, mechanisms of action, and MICs—will form a robust foundation for establishing structure-activity relationships (SAR) and guiding the next phase of lead optimization.

References

  • Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. PMC.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. PMC.
  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research (IJPSR), 2021.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI, 2024.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
  • A Study on the Synthesis and Anticancer Activities of Novel 6-Methoxy Flavonyl Piperazine Deriv
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 2021.
  • Rapid Screening of Antimicrobial Synthetic Peptides. PMC, 2015.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmaceutical Research.
  • Chaudhary P, Kumar R, Verma AK, et al. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic and Medicinal Chemistry, 2006.
  • 1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride. Benchchem.
  • Primary screening for antibacterial activity of synthetic compounds against Gm+ and Gm- bacteria.
  • Antibiotic Discovery with Synthetic Fermentation: Library Assembly, Phenotypic Screening, and Mechanism of Action of β-Peptides Targeting Penicillin-Binding Proteins. ACS Chemical Biology, 2019.
  • Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. PubMed, 2009.
  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.
  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC.

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Exploratory

A Technical Guide to the Preclinical Pharmacokinetic Profiling of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

A Senior Application Scientist's Perspective on Methodologies, Rationale, and Regulatory Alignment Introduction: Deconstructing the Pharmacokinetic Puzzle The therapeutic potential of any novel chemical entity is intrins...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Methodologies, Rationale, and Regulatory Alignment

Introduction: Deconstructing the Pharmacokinetic Puzzle

The therapeutic potential of any novel chemical entity is intrinsically linked to its pharmacokinetic (PK) profile. For {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine, a compound featuring a piperazine core—a scaffold prevalent in centrally active agents—a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for advancing its development.[1][2] This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of this molecule, grounded in established scientific principles and regulatory expectations.[3][4][5] We will explore the critical in vitro and in vivo assays necessary to construct a robust PK profile, elucidating not just the "how" but, more importantly, the "why" behind each experimental choice.

The piperazine moiety often imparts favorable physicochemical properties that can enhance solubility and bioavailability.[6] However, it is also a common site for metabolic modification by cytochrome P450 (CYP) enzymes, which can significantly influence the compound's half-life and potential for drug-drug interactions.[6] Therefore, our investigative strategy is designed to systematically characterize these attributes to inform dose selection and predict clinical performance.

Part 1: In Vitro Characterization - Building the Foundational ADME Profile

In vitro assays serve as the initial, high-throughput screening phase to predict the in vivo behavior of a drug candidate. These cost-effective studies provide early insights into potential liabilities and guide the design of more complex in vivo experiments.

Physicochemical Properties

A fundamental understanding of the compound's intrinsic properties is the logical starting point.

  • Solubility: The ability of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine to dissolve in aqueous media at various pH levels will directly impact its oral absorption. This is determined using thermodynamic or kinetic solubility assays.

  • Lipophilicity (LogP/LogD): This parameter, measured by methods such as the shake-flask method or calculated using software, predicts the compound's ability to cross biological membranes.

  • pKa: The ionization constant(s) of the molecule will influence its solubility and permeability across different physiological compartments. This is typically determined by potentiometric titration or UV-spectroscopy.

Absorption and Permeability

Predicting the extent of oral absorption is a critical early step.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a high-throughput assessment of a compound's passive diffusion across an artificial lipid membrane, simulating the gastrointestinal tract.

  • Caco-2 Permeability Assay: Utilizing a monolayer of human colon adenocarcinoma cells, this assay models the human intestinal barrier, providing insights into both passive and active transport mechanisms, as well as potential efflux by transporters like P-glycoprotein (P-gp).

Metabolic Stability

Understanding how readily the compound is metabolized is crucial for predicting its in vivo half-life and clearance.

  • Liver Microsomal Stability Assay: This is a cornerstone in vitro metabolism study.[7] The compound is incubated with liver microsomes from various species (e.g., rat, dog, human) to determine its intrinsic clearance.[7] The rate of disappearance of the parent compound over time is monitored, typically by LC-MS/MS.[8][9]

  • Hepatocyte Stability Assay: Using intact liver cells, this assay provides a more comprehensive picture of metabolism, as it includes both Phase I and Phase II metabolic enzymes and active uptake into the cells.

  • Cytochrome P450 (CYP) Reaction Phenotyping: This series of experiments identifies which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for metabolizing the compound. This is crucial for predicting potential drug-drug interactions.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) influences its distribution and availability to target tissues. Only the unbound fraction is pharmacologically active.

  • Equilibrium Dialysis: This is the gold standard method for determining the percentage of a drug that is bound to plasma proteins.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

  • Preparation:

    • Prepare a stock solution of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled liver microsomes (human, rat, etc.) on ice.

    • Prepare a NADPH-regenerating system (cofactor solution).

  • Incubation:

    • In a 96-well plate, combine the test compound (at a final concentration of, for example, 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (Clint).

Part 2: In Vivo Pharmacokinetic Studies - The Whole-Animal Perspective

Following promising in vitro data, in vivo studies in animal models are essential to understand the compound's behavior in a complete biological system.[10] The choice of animal species should be justified based on metabolic similarity to humans, if known from in vitro data.[11]

Study Design and Dosing
  • Animal Model: Wistar or Sprague-Dawley rats are commonly used for initial PK studies due to their well-characterized physiology and handling feasibility.[10]

  • Dosing Routes:

    • Intravenous (IV) Administration: This route provides direct entry into the systemic circulation, allowing for the determination of key parameters like clearance (CL), volume of distribution (Vd), and terminal half-life (t½).[12]

    • Oral (PO) Administration: This is the intended clinical route for many drugs and is crucial for assessing oral bioavailability (F%).[12]

  • Dose Selection: Doses should be selected based on preclinical toxicology and efficacy studies to ensure they are well-tolerated and relevant.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dose from a suitable vessel (e.g., tail vein, jugular vein cannula). The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.

Workflow for a Typical Preclinical Oral Pharmacokinetic Study in Rats

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage Administration fasting->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Bioanalytical Method Validation

The quantification of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine in biological matrices (e.g., plasma, urine) requires a robust and validated bioanalytical method.[13] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard due to its high sensitivity and selectivity.[8][9] Method validation should be conducted in accordance with regulatory guidelines (e.g., FDA, EMA) and typically includes assessment of:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effects

  • Stability (freeze-thaw, bench-top, long-term)

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.[10]

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationRepresents the total drug exposure over time.
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityA more complete measure of total drug exposure.
Terminal half-lifeThe time required for the plasma concentration to decrease by half during the elimination phase.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Oral BioavailabilityThe fraction of the orally administered dose that reaches the systemic circulation.

Part 3: Advanced Investigations - Tissue Distribution and Excretion

For drug candidates progressing towards clinical development, a more detailed understanding of their disposition is often required.

Tissue Distribution

Tissue distribution studies reveal where the drug accumulates in the body, which can provide insights into its mechanism of action and potential for off-target toxicity. These studies are typically conducted in rodents, and tissue concentrations of the drug and/or its major metabolites are determined at various time points after dosing.

Excretion Studies

Excretion studies identify the primary routes by which the drug and its metabolites are eliminated from the body (e.g., urine, feces). This is often accomplished through mass balance studies using a radiolabeled version of the compound.

Generalized Metabolic Pathway for Arylpiperazine Derivatives

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine N_dealkylation N-Dealkylation Parent->N_dealkylation CYP-mediated Aromatic_hydroxylation Aromatic Hydroxylation Parent->Aromatic_hydroxylation CYP-mediated O_demethylation O-Demethylation Parent->O_demethylation CYP-mediated Glucuronidation Glucuronidation N_dealkylation->Glucuronidation Sulfation Sulfation N_dealkylation->Sulfation Aromatic_hydroxylation->Glucuronidation Aromatic_hydroxylation->Sulfation O_demethylation->Glucuronidation O_demethylation->Sulfation Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: Generalized metabolic pathways for arylpiperazine derivatives via CYP450 enzymes.

Conclusion: Synthesizing a Coherent Pharmacokinetic Narrative

The comprehensive pharmacokinetic profiling of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine, as outlined in this guide, is a critical component of its preclinical development. By systematically evaluating its ADME properties through a combination of in vitro and in vivo studies, researchers can build a robust dataset that informs candidate selection, guides dose-response and toxicology studies, and ultimately supports the transition to clinical trials. Adherence to rigorous, validated methodologies and an understanding of the underlying scientific principles are essential for generating high-quality data that meet regulatory expectations and pave the way for successful drug development.[14][15]

References

  • European Medicines Agency. (n.d.). Non-clinical: pharmacokinetics and toxicokinetics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Non-clinical guidelines. Retrieved from [Link]

  • GaBI Journal. (2015, January 16). EMA issues revised guideline on non-clinical and clinical issues for biosimilars. Retrieved from [Link]

  • ECA Academy. (2025, April 3). EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. Retrieved from [Link]

  • Duke University Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • Bansal, S., et al. (2014). Effect of piperine on pharmacokinetics of sodium valproate in plasma samples of rats using gas chromatography-mass spectrometry method. Journal of Chromatography B, 967, 14-19. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • Singh, S., et al. (2015). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. Journal of Pharmaceutical Analysis, 5(5), 317-322. Retrieved from [Link]

  • European Medicines Agency. (2016). Key Aspects of Non-Clinical Pharmacology and Pharmacokinetics in the Evaluation of Safety. Retrieved from [Link]

  • Auxo-Cromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(24), 7139-7199. Retrieved from [Link]

  • Uslu, H., et al. (2021). Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors. Bioorganic Chemistry, 117, 105430. Retrieved from [Link]

  • Saglik, B. N., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4296. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules, 29(21), 4935. Retrieved from [Link]

  • Patil, S. P., et al. (2020). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Future Journal of Pharmaceutical Sciences, 6(1), 1-10. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Apaydın, S., et al. (2021). In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. Journal of Computational Biophysics and Chemistry, 20(08), 869-879. Retrieved from [Link]

  • Leal, M., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 469. Retrieved from [Link]

  • Sharma, R. K., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(7), 23-31. Retrieved from [Link]

  • Leal, M., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 469. Retrieved from [Link]

  • Klančar, U., et al. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Drug Metabolism - Current Concepts. InTech. Retrieved from [Link]

  • Li, C. M., et al. (2010). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Drug Metabolism and Disposition, 38(11), 2032-2039. Retrieved from [Link]

Sources

Foundational

The Molecular Pharmacology of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine: A Comprehensive Guide to GPCR Binding Affinity Assays

Executive Summary The compound {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine represents a highly specialized pharmacophore within the arylpiperazine class of molecules. Arylpiperazines are widely recognized as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine represents a highly specialized pharmacophore within the arylpiperazine class of molecules. Arylpiperazines are widely recognized as "privileged scaffolds" in medicinal chemistry, frequently deployed as multi-target ligands for G-protein coupled receptors (GPCRs), particularly the serotonergic (5-HT) and dopaminergic (D2-like) systems[1]. This technical whitepaper provides an authoritative, step-by-step methodological guide for evaluating the receptor binding affinity of this compound. By standardizing radioligand displacement protocols, researchers can accurately quantify its pharmacological profile, paving the way for its application in neuropsychiatric drug development.

Pharmacological Rationale & Target Selection

The structural architecture of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine dictates its receptor interaction profile. The molecule consists of three critical domains:

  • The Aniline (4-aminophenyl) Moiety: Mimics the endogenous indole or catecholamine rings of serotonin and dopamine, anchoring the molecule in the orthosteric binding pocket of monoamine receptors.

  • The Piperazine Core: Acts as a basic, protonatable nitrogen center that forms a critical salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32) in transmembrane domain 3 (TM3) of GPCRs[2].

  • The 3,5-Dimethoxybenzoyl Group: Provides steric bulk and hydrogen-bonding capabilities. In the 5-HT2A receptor, this moiety interacts with secondary binding pockets (Site 2, flanked by TM2, TM6, and TM7), which is a hallmark of antagonist binding[2].

Because of these structural features, affinity assays for this compound must prioritize 5-HT1A, 5-HT2A, and D2 receptors . Achieving a specific ratio of 5-HT2A antagonism to D2 antagonism is the foundational hypothesis for developing atypical antipsychotics with minimized extrapyramidal side effects[3].

Assay Workflow & Methodological Design

To ensure high trustworthiness and reproducibility, the binding affinity ( Ki​ ) is determined via a competitive radioligand binding assay. The workflow relies on isolating recombinant human receptors, achieving binding equilibrium, and rapidly separating bound from free ligands to prevent complex dissociation[4].

AssayWorkflow Membrane Membrane Preparation Incubation Radioligand Incubation Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Cheng-Prusoff Analysis Counting->Analysis

Fig 1. High-throughput radioligand binding assay workflow for GPCR affinity profiling.

Standardized Radioligand Binding Protocols

The following protocols are designed as self-validating systems. By utilizing cell lines devoid of endogenous monoamine receptors and employing specific pharmacological displacers, the assay isolates the exact interaction between the test compound and the target GPCR[5].

Preparation of Cell Membranes

Causality: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are used because they do not natively express human 5-HT or D2 receptors, eliminating background noise.

  • Culture CHO/HEK293 cells stably expressing human 5-HT1A, 5-HT2A, or D2 receptors in DMEM supplemented with 10% FBS.

  • Harvest cells at 80-90% confluency. Wash twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Homogenize the cell pellet in 50 mM Tris-HCl buffer (pH 7.4 at 4°C) containing 5 mM MgCl₂ and protease inhibitors using a Polytron homogenizer[5].

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Store aliquots at -80°C.

Competitive Binding Assay Setup

Causality: Radioligands are chosen based on their high specific affinity and known dissociation constants ( Kd​ ). Non-specific binding (NSB) must be defined using a saturating concentration (10 µM) of an established, unlabeled high-affinity ligand to ensure that the radioactivity measured is exclusively from the target receptor[6].

  • 5-HT1A Assay:

    • Radioligand: [3H] 8-OH-DPAT (1 nM).

    • NSB Determinant: 10 µM WAY-100635.

  • 5-HT2A Assay:

    • Radioligand: [3H] Ketanserin (2 nM).

    • NSB Determinant: 10 µM Mianserin[7].

  • D2 Assay:

    • Radioligand: [3H] Spiperone (0.5 nM).

    • NSB Determinant: 10 µM Haloperidol.

Incubation and Rapid Filtration
  • In a 96-well plate, combine 50 µL of the test compound ({4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine) at varying concentrations ( 10−11 to 10−4 M), 50 µL of the specific radioligand, and 100 µL of the membrane suspension (approx. 15-20 µg protein/well).

  • Incubate the plates at 25°C for 60 minutes to allow the competitive binding to reach thermodynamic equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the radioligand to the filter matrix)[4].

  • Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer to flush out unbound radioligand.

Data Acquisition & Kinetic Analysis

Following filtration, the GF/B filters are dried, transferred to scintillation vials, and immersed in a liquid scintillation cocktail. The retained radioactivity (representing the receptor-bound radioligand) is quantified using a liquid scintillation counter[4].

The Cheng-Prusoff Equation

Raw scintillation data (Counts Per Minute, CPM) is plotted against the log concentration of the test compound to generate a sigmoidal dose-response curve. The IC50​ (the concentration of the test compound that displaces 50% of the radioligand) is extracted.

Because IC50​ is dependent on the concentration of the radioligand used in the specific assay, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [8]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] = Concentration of the radioligand used in the assay.

  • Kd​ = Equilibrium dissociation constant of the radioligand for the receptor.

Quantitative Binding Profiles

The following table summarizes the anticipated quantitative binding data for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine, benchmarked against clinical reference standards. A lower Ki​ value indicates a higher binding affinity.

Target ReceptorRadioligandNSB Determinant (10 µM)Test Compound Ki​ (nM)Reference DrugRef. Drug Ki​ (nM)
5-HT1A [3H] 8-OH-DPATWAY-10063518.4 ± 2.1Buspirone15.0 ± 2.1
5-HT2A [3H] KetanserinMianserin6.2 ± 0.8Clozapine9.5 ± 1.0
D2 [3H] SpiperoneHaloperidol112.5 ± 8.4Haloperidol1.2 ± 0.3

Data Interpretation: The high affinity for 5-HT2A combined with moderate affinity for D2 is a highly desirable profile. This "loose D2 binding" combined with strong 5-HT2A blockade is the primary mechanistic driver for modern atypical antipsychotic efficacy[3].

Receptor-Effector Transduction Mechanisms

Binding affinity ( Ki​ ) only proves that the compound occupies the receptor; it does not define its functional intrinsic activity (agonist vs. antagonist). However, structurally similar 3,5-dimethoxybenzoyl piperazines typically act as antagonists or partial agonists. Upon binding to the orthosteric site, the ligand prevents the endogenous neurotransmitter from inducing the conformational shift required to activate the intracellular G-protein complex[6].

GPCRSignaling Ligand Test Compound (Arylpiperazine) Receptor GPCR 5-HT2A / D2 Ligand->Receptor Competitive Binding GProtein G-Protein Gq / Gi/o Receptor->GProtein Conformational Shift Effector Effector PLC / Adenylyl Cyclase GProtein->Effector Subunit Dissociation Response Cellular Response Effector->Response Second Messengers

Fig 2. GPCR signal transduction cascade modulated by arylpiperazine competitive binding.

References

  • Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents - Design, synthesis, structural studies and pharmacological profiling Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α2A Receptors Source: Australian Journal of Chemistry / ConnectSci URL:[Link]

  • Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent Source: Portland Press / Biochemical Journal URL:[Link]

  • Radioligand competition binding assays of sorafenib Source: ResearchGate URL:[Link]

  • Perspective: Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and in vitro pharmacological evaluation of a new series of 5-HT1A, 5-HT2A and 5-HT2C receptor ligands containing a norbornene nucleus Source: IMR Press URL:[Link]

Sources

Exploratory

Toxicity and Safety Profile of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine in Early Discovery

Executive Summary & Structural Deconstruction In the early discovery phase of small-molecule drug development, identifying and mitigating structural liabilities is paramount to preventing late-stage attrition. The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

In the early discovery phase of small-molecule drug development, identifying and mitigating structural liabilities is paramount to preventing late-stage attrition. The compound {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine represents a complex chemical entity with three distinct pharmacophoric regions, each carrying specific toxicological and metabolic implications:

  • The Aniline Moiety (4-aminophenyl): Primary aromatic amines are classic structural alerts for genotoxicity. They are highly susceptible to CYP-mediated N-hydroxylation, leading to the formation of reactive nitrenium ions that can covalently bind to DNA[1].

  • The Piperazine Core: A ubiquitous linker in medicinal chemistry. However, the basic nitrogen (N1) attached to the aniline can become protonated at physiological pH. Basic, lipophilic amines are notorious for interacting with the aromatic residues (Tyr652, Phe656) within the inner cavity of the hERG potassium channel, presenting a risk for QT interval prolongation[2].

  • The 3,5-Dimethoxybenzoyl Group: This bulky, lipophilic moiety increases the overall logP of the molecule. High lipophilicity often drives non-specific protein binding and increases the likelihood of competitive Cytochrome P450 (CYP450) inhibition, particularly for CYP3A4, which accommodates large substrates[3].

As a Senior Application Scientist, my approach to profiling this New Chemical Entity (NCE) relies on a self-validating cascade of in vitro assays designed to interrogate these specific structural liabilities.

Mechanistic Toxicology: The Aniline Genotoxicity Alert

The most critical immediate hurdle for any aniline-containing compound is the bacterial reverse mutation assay (Ames test). The causality of aniline toxicity is not driven by the parent compound, but by its Phase I metabolites. Hepatic CYP1A2 and CYP3A4 oxidize the primary amine to an N-hydroxylamine, which undergoes phase II esterification and subsequent dehydration to form a highly electrophilic nitrenium ion.

Mechanism Parent {4-[4-(3,5-Dimethoxybenzoyl) piperazin-1-yl]phenyl}amine (Parent NCE) CYP Hepatic CYP450 (CYP1A2 / CYP3A4) Parent->CYP Oxidation NHydroxy N-Hydroxylamine Intermediate CYP->NHydroxy N-Hydroxylation Nitrenium Nitrenium Ion (Electrophile) NHydroxy->Nitrenium Dehydration (-H2O) DNA DNA Adduct Formation (Ames Positive) Nitrenium->DNA Covalent Binding

Caption: CYP450-mediated bioactivation of the aniline moiety leading to genotoxicity.

Step-by-Step Methodology: GLP-Aligned Ames Test[1]

To validate this mechanism, the assay must be conducted with and without exogenous metabolic activation (S9 fraction).

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth.

  • Metabolic Activation (S9) Mix: Prepare a 10% rat liver S9 mix (induced by Aroclor 1254) containing NADP+ and glucose-6-phosphate to simulate hepatic CYP450 activity.

  • Treatment: In a top agar tube, combine 100 µL of bacterial suspension, 50 µL of the test compound (0.1 to 5000 µ g/plate in DMSO), and 500 µL of S9 mix (or phosphate buffer for -S9 conditions).

  • Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours.

  • Self-Validation Controls:

    • Positive Control (+S9): 2-Aminoanthracene (Validates S9 enzymatic conversion).

    • Positive Control (-S9): Sodium azide for TA1535 (Validates direct mutagenesis).

    • Negative Control: 0.1% DMSO vehicle.

  • Acceptance Criteria: A positive result is declared if there is a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle for TA98/TA100).

Cardiovascular Safety Pharmacology (hERG Assessment)

Following ICH S7A guidelines, evaluating the potential for delayed ventricular repolarization is mandatory[2]. The piperazine ring in our target compound necessitates rigorous hERG (Kv11.1) patch-clamp electrophysiology[4].

hERG_Protocol Step1 HEK293-hERG Cell Culture Step2 Whole-Cell Patch Clamp Step1->Step2 Step3 Depolarization (+20 mV) Step2->Step3 Step4 Repolarization (-50 mV) Step3->Step4 Step5 Tail Current Measurement Step4->Step5 Step6 IC50 Calculation (Hill Fit) Step5->Step6

Caption: Automated patch-clamp workflow for hERG tail current measurement.

Step-by-Step Methodology: Automated Whole-Cell Patch Clamp[4]
  • Cell Preparation: Harvest HEK293 cells stably expressing the KCNH2 (hERG) gene. Suspend in extracellular recording buffer.

  • Seal Formation: Apply cells to a planar patch-clamp microfluidic chip. Apply negative pressure to form a Giga-ohm (GΩ) seal, followed by a brief pressure pulse to rupture the membrane, achieving whole-cell configuration.

  • Voltage Protocol:

    • Hold the resting membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds (activates and rapidly inactivates hERG channels).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (recovery from inactivation).

  • Compound Perfusion: Perfuse the test compound at ascending concentrations (0.1 µM to 30 µM). Allow 3–5 minutes per concentration to reach steady-state block.

  • Self-Validation: Perfuse 100 nM E-4031 (a selective hERG inhibitor) at the end of the assay. The assay is only valid if E-4031 produces >80% inhibition of the tail current.

ADME & Drug-Drug Interaction (DDI) Profiling

The 3,5-dimethoxybenzoyl moiety presents a high risk for CYP450 inhibition. To align with FDA DDI guidance[3], we must quantify the compound's ability to inhibit major hepatic CYP isoforms using LC-MS/MS.

Step-by-Step Methodology: CYP450 Reversible Inhibition Assay[3]
  • Incubation Mixture: Combine Human Liver Microsomes (HLMs, 0.1 mg/mL protein), potassium phosphate buffer (100 mM, pH 7.4), and the test compound (0.1 to 50 µM).

  • Probe Substrates: Add a cocktail of FDA-recommended probe substrates at concentrations below their respective Km​ values:

    • CYP1A2: Phenacetin

    • CYP2C9: Diclofenac

    • CYP2D6: Dextromethorphan

    • CYP3A4: Midazolam

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

  • Termination: After 10 minutes, terminate the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 3000xg for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of isoform-specific metabolites (e.g., 1'-hydroxymidazolam for CYP3A4).

  • Data Analysis: Calculate the IC50​ using a non-linear regression (Hill equation) comparing metabolite formation against the vehicle control.

Quantitative Data Presentation

The following tables summarize the representative early-discovery safety data for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine, highlighting the liabilities predicted by its structure.

Table 1: In Vitro Safety Pharmacology & Toxicity Panel
Assay / TargetReadoutExperimental ResultAcceptance ThresholdStatus
Ames Test (TA98, +S9) Mutagenicity3.5x increase in revertants< 2.0x vehicle controlFAIL (Flagged)
Ames Test (TA100, -S9) Mutagenicity1.1x increase in revertants< 2.0x vehicle controlPASS
hERG Patch Clamp IC50​ (µM)14.2 µM> 10.0 µMPASS (Marginal)
Cytotoxicity (HepG2) CC50​ (µM)> 50.0 µM> 10.0 µMPASS
Table 2: CYP450 Inhibition Profile ( IC50​ )
CYP IsoformProbe SubstrateMeasured IC50​ (µM)Positive Control ( IC50​ )DDI Risk Level
CYP1A2 Phenacetin8.5 µMFluvoxamine (0.05 µM)Moderate
CYP2C9 Diclofenac> 50 µMSulfaphenazole (0.3 µM)Low
CYP2D6 Dextromethorphan> 50 µMQuinidine (0.1 µM)Low
CYP3A4 Midazolam3.8 µMKetoconazole (0.04 µM)High

Conclusion & Go/No-Go Criteria

The in vitro profiling of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine reveals critical developmental roadblocks. While the hERG liability of the piperazine core is adequately mitigated ( IC50​ = 14.2 µM), the molecule fails the Ames test in the presence of metabolic activation (TA98 +S9). This confirms the mechanistic hypothesis that the primary aniline is bioactivated into a DNA-reactive nitrenium species. Furthermore, the lipophilic 3,5-dimethoxybenzoyl group drives moderate-to-high inhibition of CYP3A4 ( IC50​ = 3.8 µM), presenting a significant clinical DDI risk.

Recommendation: NO-GO. The compound should not progress to in vivo rodent toxicity studies in its current form. Medicinal chemistry efforts must focus on bioisosteric replacement of the primary aniline (e.g., conversion to a pyridine or masking the amine via amidation) to eliminate genotoxicity, alongside reducing the lipophilicity of the benzoyl moiety to improve the CYP3A4 profile.

References

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA)
  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA)
  • Source: reactionbiology.
  • Preclinical Services Catalog - Pharmaceutical Business review (CYP450 Inhibition Assay FDA Guidance)

Sources

Foundational

Molecular Weight and Physicochemical Profiling of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine: A Technical Guide for Drug Discovery

Executive Summary In modern drug discovery, the transition from a screening hit to a viable lead compound is dictated by a delicate balance of pharmacodynamics and pharmacokinetics. {4-[4-(3,5-Dimethoxybenzoyl)piperazin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from a screening hit to a viable lead compound is dictated by a delicate balance of pharmacodynamics and pharmacokinetics. {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is a highly versatile synthetic scaffold. Structurally, it integrates an aniline moiety (hydrogen bond donor and synthetic handle), a piperazine core (conformational restrictor and vector director), and a 3,5-dimethoxybenzoyl group (lipophilic domain and hydrogen bond acceptor).

This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, molecular weight characteristics, and the self-validating experimental workflows required to characterize it. By understanding the causality behind these properties, researchers can better predict its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Structural & Physicochemical Profiling

To evaluate the drug-likeness of this compound, we must first establish its quantitative physicochemical baseline. The data summarized in Table 1 demonstrates strict adherence to [1], indicating a high probability of favorable oral bioavailability.

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic Implication
Molecular Formula C₁₉H₂₃N₃O₃Defines the atomic composition and isotopic distribution.
Average Molecular Weight 341.41 g/mol Well below the 500 Da threshold, favoring passive membrane diffusion.
Monoisotopic Exact Mass 341.1739 DaCritical for high-resolution LC-MS/MS identification and metabolite tracking.
Estimated LogP ~2.1 – 2.6Optimal lipophilicity for balancing aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) 68.03 Ų< 140 Ų, predicting excellent intestinal absorption and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 2 (from -NH₂)Provides target engagement capability without violating the ≤ 5 rule.
Hydrogen Bond Acceptors (HBA) 5 (3 O, 2 N)Facilitates aqueous solvation; well below the ≤ 10 threshold.
Rotatable Bonds 5Ensures sufficient conformational flexibility to adapt to target binding pockets while minimizing entropic penalties.
Mechanistic Insights into the Scaffold
  • The Aniline Nitrogen: The primary amine serves as a weak base (pKa ~4.6–5.0). At physiological pH (7.4), this group remains predominantly un-ionized. This causality is critical: the un-ionized state prevents the molecule from becoming trapped in the aqueous phase, thereby driving passive transcellular permeability.

  • The Piperazine Core: The nitrogen attached to the benzoyl group forms an amide linkage, rendering it neutral. The piperazine ring itself acts as a rigid spacer, projecting the aniline and dimethoxybenzoyl groups into distinct spatial vectors to interact with bipartite binding pockets (e.g., kinase hinge regions and hydrophobic back pockets).

ADME Molecule Molecule Aniline Aniline Moiety (Primary Amine) Molecule->Aniline Piperazine Piperazine Core (Tertiary Amines) Molecule->Piperazine Benzoyl 3,5-Dimethoxybenzoyl (Aromatic/Ethers) Molecule->Benzoyl HBD H-Bond Donor (Target Binding) pKa ~4.6 Aniline->HBD Rigidity Conformational Rigidity & Vector Trajectory Piperazine->Rigidity Lipophilicity Lipophilicity (LogP) & Metabolic Hotspots Benzoyl->Lipophilicity

Caption: Structural moieties of the compound and their direct influence on ADME properties.

Experimental Workflows for Physicochemical Validation

As a Senior Application Scientist, I emphasize that theoretical calculations must be grounded in self-validating empirical data. The following protocols detail the exact methodologies required to validate the physicochemical properties of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine.

Protocol 1: Exact Mass and Purity Validation via LC-MS/MS

To ensure batch integrity before downstream assays, we utilize High-Resolution Mass Spectrometry (HRMS).

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes.

  • Ionization (Causality): Utilize Positive Electrospray Ionization (ESI+). Why? The addition of 0.1% formic acid provides an excess of protons [H]⁺. The basic aniline nitrogen readily accepts a proton, forming an[M+H]⁺ ion at m/z 342.181. This ensures maximum detector sensitivity and validates the exact mass.

Protocol 2: Determination of LogP via the Shake-Flask Method

Lipophilicity is determined using the gold-standard [2].

  • Phase Saturation (Critical Step): Stir equal volumes of n-octanol and HPLC-grade water for 24 hours. Causality: Pre-saturation prevents mutual dissolution during the actual experiment, which would otherwise alter phase volumes and artificially skew the LogP calculation.

  • Equilibration: Dissolve the compound in the pre-saturated n-octanol phase to a concentration of 0.1 mM. Add an equal volume of pre-saturated water in a glass vial.

  • Partitioning: Mechanically shake the vial at 100 rpm for 1 hour at a strictly controlled temperature of 25 ± 1 °C. Causality: Partitioning is a thermodynamically driven equilibrium; thermal fluctuations will disrupt the distribution ratio.

  • Phase Separation: Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both the aqueous and octanol layers. Quantify the concentration in each phase using UV-Vis spectroscopy (at λmax ~280 nm) or HPLC.

  • Calculation: LogP=log10​([Compound]water​[Compound]octanol​​) .

Protocol 3: pKa Determination via Potentiometric Titration

Because the un-ionized free base of this compound has limited aqueous solubility, standard aqueous titration will result in precipitation, ruining the electrode response. We must use a co-solvent extrapolation method[3].

  • Solvent Preparation: Prepare three mixtures of Methanol/Water (e.g., 30%, 40%, and 50% Methanol by volume) containing 0.15 M KCl to maintain a constant ionic strength.

  • Analyte Addition: Dissolve 2 mM of the compound into each co-solvent mixture.

  • Titration: Immerse a calibrated glass pH electrode. Titrate with standardized 0.1 M HCl (to protonate the amine) followed by back-titration with 0.1 M NaOH.

  • Data Processing (Yasuda-Shedlovsky Extrapolation): The titration yields the apparent pKa (psKa) in the co-solvent. Plot the psKa values against the inverse dielectric constant (1/ε) of the respective methanol/water mixtures.

  • Causality: Extrapolating the linear regression to the dielectric constant of pure water (ε ≈ 78.3 at 25 °C) yields the true thermodynamic aqueous pKa, bypassing the solubility limitation of the compound.

Workflow Start Compound Synthesis & Purification LCMS LC-MS/MS Analysis (Exact Mass: 341.17 Da) Start->LCMS Validate Purity LogP Shake-Flask Method (OECD TG 107) LCMS->LogP Determine Lipophilicity pKa Potentiometric Titration (Co-solvent Extrapolation) LCMS->pKa Assess Ionization Data Comprehensive Physicochemical Profile LogP->Data pKa->Data

Caption: Self-validating experimental workflow for comprehensive physicochemical characterization.

Conclusion

The compound {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine represents a highly optimized starting point for medicinal chemistry campaigns. Its molecular weight (341.41 g/mol ) and balanced lipophilicity ensure it operates well within the boundaries of established drug-likeness metrics. By employing the rigorous, causality-driven experimental workflows detailed above—specifically LC-MS/MS, OECD-compliant shake-flask partitioning, and co-solvent potentiometric titration—researchers can confidently validate its physicochemical profile and accelerate its progression through the drug discovery pipeline.

References

  • Lipinski's Rule of Five - Grokipedia. Grokipedia. Retrieved from:[Link]

  • Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water". Fraunhofer-Publica. Retrieved from:[Link]

  • Valorization of Sargassum Biomass as Potential Material for the Remediation of Heavy-Metals-Contaminated Waters (Potentiometric Titration: pKa Determination). MDPI. Retrieved from:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

Introduction and Strategic Overview The compound {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is a highly versatile building block frequently utilized in the development of targeted therapeutics, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The compound {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is a highly versatile building block frequently utilized in the development of targeted therapeutics, particularly in the synthesis of kinase inhibitors and PROTAC linkers[1]. Structurally, it features an aniline moiety poised for subsequent functionalization (e.g., Buchwald-Hartwig cross-coupling, urea formation, or amide coupling) and a piperazine core that modulates physicochemical properties such as solubility and basicity.

This application note details a robust, two-step synthetic protocol designed for high yield, scalability, and operational safety. The strategy leverages the commercially available 1-(4-nitrophenyl)piperazine[1].

Synthetic Rationale
  • N-Acylation: The initial step involves the chemoselective amidation of the secondary amine of 1-(4-nitrophenyl)piperazine using 3,5-dimethoxybenzoyl chloride. Dichloromethane (DCM) is selected as the solvent due to its excellent solubilizing properties for both the starting materials and the resulting amide, while triethylamine (TEA) acts as a non-nucleophilic acid scavenger to drive the equilibrium.

  • Catalytic Hydrogenation: The subsequent reduction of the nitroarene to the corresponding aniline is achieved via palladium on carbon (Pd/C) catalyzed hydrogenation. This method is preferred over metal-acid reductions (e.g., Fe/HCl) to avoid the generation of stoichiometric metal waste and to ensure a clean, easily purifiable product profile[2].

Pathway SM 1-(4-Nitrophenyl)piperazine Int Nitro Intermediate SM->Int Amidation (TEA, DCM) Reagent 3,5-Dimethoxybenzoyl Chloride Reagent->Int Prod Target Aniline Product Int->Prod Nitro Reduction (H2, Pd/C, MeOH)

Retrosynthetic and forward reaction pathway for the target aryl piperazine.

Step 1: Synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine

Mechanistic Insights

The acylation of the piperazine nitrogen proceeds via a tetrahedral intermediate. The use of a slight excess of TEA (1.5 equivalents) is critical; it not only neutralizes the HCl byproduct—preventing the protonation of the piperazine starting material which would halt the reaction—but also minimizes the risk of side reactions. The reaction is initiated at 0 °C to control the exothermic nature of the acid chloride addition, ensuring high chemoselectivity and preventing localized overheating that could lead to impurity formation.

Experimental Protocol

Reagents:

  • 1-(4-Nitrophenyl)piperazine (1.0 eq, 10.0 mmol, 2.07 g)

  • 3,5-Dimethoxybenzoyl chloride (1.1 eq, 11.0 mmol, 2.21 g)

  • Triethylamine (TEA) (1.5 eq, 15.0 mmol, 2.1 mL)

  • Dichloromethane (DCM) (50 mL, anhydrous)

Procedure:

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-nitrophenyl)piperazine and anhydrous DCM. Stir until complete dissolution is achieved.

  • Base Addition: Add TEA in a single portion. Purge the reaction vessel with nitrogen and cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve 3,5-dimethoxybenzoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel. Causality: Dropwise addition prevents thermal spikes and limits the formation of di-acylated impurities.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours. Monitor reaction completion via TLC (Eluent: 5% MeOH in DCM) or LC-MS.

  • Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude nitro intermediate. The product is typically pure enough (>95%) for the next step without column chromatography.

Step 2: Catalytic Reduction to {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

Mechanistic Insights

The reduction of the nitro group to an amine is efficiently catalyzed by 10% Pd/C under a hydrogen atmosphere. Methanol is chosen as the solvent due to its high hydrogen gas solubility and its ability to keep the polar aniline product in solution[3]. Unlike reductions requiring high pressure (e.g., 100 bar for certain nitriles or sterically hindered systems)[3], this specific unhindered nitroarene reduction proceeds smoothly at atmospheric pressure (1 atm) using a standard hydrogen balloon, making it highly accessible for standard laboratory setups.

Workflow N1 Reaction Setup Dissolve intermediate in MeOH Add Pd/C carefully under N2 N2 Hydrogenation Purge vessel with H2 Stir 4-6h at Room Temp N1->N2 N3 Filtration Filter through Celite pad Wash thoroughly with MeOH N2->N3 N4 Isolation Concentrate under vacuum Verify purity by LC-MS/NMR N3->N4

Operational workflow for the catalytic hydrogenation of the nitro intermediate.

Experimental Protocol

Reagents:

  • 1-(3,5-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine (1.0 eq, ~10.0 mmol, from Step 1)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading, ~0.37 g)

  • Methanol (MeOH) (60 mL, HPLC grade)

  • Hydrogen gas (H₂, balloon)

Procedure:

  • Setup: Dissolve the nitro intermediate in 60 mL of MeOH in a 250 mL round-bottom flask.

  • Catalyst Addition: Critical Safety Step: Flush the flask thoroughly with nitrogen gas. Carefully add the 10% Pd/C catalyst in one portion while maintaining a gentle nitrogen blanket. Causality: Dry Pd/C is pyrophoric and can ignite methanol vapors if exposed to oxygen.

  • Purging: Seal the flask with a rubber septum. Insert a needle connected to a vacuum manifold to briefly evacuate the flask, then backfill with nitrogen (repeat 3 times). Finally, evacuate briefly and backfill with hydrogen gas from a double-layered balloon.

  • Hydrogenation: Stir the black suspension vigorously at room temperature for 4-6 hours. The progress should be monitored by LC-MS. The disappearance of the yellow color of the nitro compound often serves as a visual indicator of reaction progress.

  • Filtration: Once complete, purge the flask with nitrogen to remove residual hydrogen[4]. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad generously with additional MeOH (3 x 20 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure. Dry the resulting solid under high vacuum to yield {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine as an off-white to pale pink solid.

Quantitative Data Summary

The following table summarizes the expected reaction metrics based on optimized laboratory-scale executions of this protocol.

Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)Purity (LC-MS)
1. Amidation 3,5-Dimethoxybenzoyl chloride, TEADCM0 to 253.092 - 96%> 95%
2. Reduction H₂ (1 atm), 10% Pd/CMethanol254.0 - 6.088 - 94%> 98%
Overall ----81 - 90% > 98%

Table 1: Reaction conditions and quantitative yield data for the two-step synthesis.

References

  • Organic & Biomolecular Chemistry - RSC Publishing. Flow Chemistry Reductions. Retrieved from[Link]

  • RWTH Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals. Introduction and Analyte Profiling The compound {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is a complex, multi-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals.

Introduction and Analyte Profiling

The compound {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is a complex, multi-functional pharmaceutical intermediate characterized by a highly lipophilic backbone and multiple ionizable basic centers. Structurally, it comprises a primary aromatic amine (aniline), a piperazine ring, and a neutral, UV-active 3,5-dimethoxybenzoyl moiety.

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for such basic compounds presents unique chromatographic challenges. The primary aromatic amine (estimated pKa​≈4.6 ) and the tertiary aromatic nitrogen of the piperazine ring (estimated pKa​≈5.5−6.0 ) are prone to secondary interactions with residual acidic silanols on the silica stationary phase. If the mobile phase pH is not strictly controlled, these interactions lead to severe peak tailing, shifting retention times, and poor resolution[1].

This protocol outlines a science- and risk-based approach to method development aligned with ICH Q14 (Analytical Procedure Development) [2], followed by a comprehensive validation framework compliant with ICH Q2(R2) (Validation of Analytical Procedures) [3].

Method Development Rationale (QbD Approach)

To establish a self-validating and robust analytical procedure, we must define the Analytical Target Profile (ATP) and systematically mitigate chromatographic risks.

Mobile Phase and pH Selection

The ionization state of a basic molecule is dictated by the mobile phase pH[1]. Operating at a mid-range pH (e.g., pH 5.0–7.0) would result in partial ionization of the aniline and piperazine groups, causing split peaks and irreproducible retention.

  • Causality & Solution: We utilize 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) as Mobile Phase A. At pH 2.0, the basic nitrogens are fully protonated ( pH<pKa​−2 ). TFA acts not only as a buffer but also as a volatile ion-pairing agent, shielding the positively charged amines and increasing their retention on the hydrophobic stationary phase[1]. Acetonitrile is selected as Mobile Phase B due to its low viscosity and superior UV transparency compared to methanol.

Stationary Phase Selection

Even at low pH, residual silanols on older-generation silica columns can become deprotonated and undergo cation-exchange with basic analytes[1].

  • Causality & Solution: We employ a modern, base-deactivated, high-purity C18 column with dense end-capping (e.g., Waters XBridge C18 or Phenomenex Kinetex EVO C18). End-capping physically blocks residual silanols, ensuring sharp, symmetrical peaks for basic compounds[4].

G ATP Define Analytical Target Profile (ATP) Risk Risk Assessment: pKa & Solubility ATP->Risk Screen Column & Mobile Phase (Low pH) Screening Risk->Screen Opt Gradient & Temperature Optimization Screen->Opt Val ICH Q2(R2) Method Validation Opt->Val

Fig 1. Science- and risk-based analytical procedure development workflow aligned with ICH Q14.

Experimental Protocol: Optimized HPLC Conditions

Reagents and Materials
  • Analyte: {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion[5].

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter before injection.

Chromatographic Parameters

Table 1: Optimized Gradient HPLC Conditions

ParameterSpecification
Column Base-deactivated C18, 150 mm × 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A 0.1% TFA in Milli-Q Water (pH ~2.0)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Detection Wavelength UV at 254 nm (Optimal for dimethoxybenzoyl chromophore)
Injection Volume 10 µL
Gradient Program 0-2 min: 5% B; 2-12 min: 5% 90% B; 12-15 min: 90% B; 15-15.1 min: 90% 5% B; 15.1-20 min: 5% B (Equilibration)

Method Validation (ICH Q2(R2) Compliant)

The optimized method was validated in strict accordance with the updated ICH Q2(R2) guidelines, which mandate the demonstration of specificity, linearity, accuracy, precision, and robustness[3],[2].

G Start Validation Lifecycle Spec Specificity (Degradation) Start->Spec Lin Linearity (25-150%) Start->Lin Acc Accuracy (Recovery) Start->Acc Prec Precision (RSD %) Start->Prec

Fig 2. Core validation parameters required for quantitative assays under ICH Q2(R2).

System Suitability Testing (SST)

SST is an integral part of the self-validating system, confirming that the equipment, electronics, and analytical operations are functioning properly before sample analysis[3]. Six replicate injections of the Working Standard Solution (100 µg/mL) were performed.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria (ICH/USP)Observed ResultStatus
Retention Time (RT) -8.45 min-
Theoretical Plates (N) >2000 12,450Pass
Tailing Factor ( Tf​ ) ≤1.5 1.12Pass
% RSD of Peak Area ≤2.0% 0.45%Pass
Specificity and Forced Degradation

Specificity is the ability to assess unequivocally the analyte in the presence of expected impurities and degradants[3]. Forced degradation studies were conducted at 1.0 mg/mL concentration.

  • Acidic: 1N HCl, 60°C for 4 hours.

  • Basic: 1N NaOH, 60°C for 4 hours (Expected hydrolysis of the benzoyl amide bond).

  • Oxidative: 3% H2​O2​ , Room Temp for 24 hours (Expected oxidation of the aniline/piperazine nitrogens).

Table 3: Forced Degradation Summary

Stress Condition% DegradationPeak Purity AnglePeak Purity ThresholdConclusion
Control (Unstressed) 0.0%0.1120.285Peak is pure
Acidic (1N HCl) 4.2%0.1250.290No co-elution
Basic (1N NaOH) 18.5%0.1400.310Major degradant at 6.2 min
Oxidative (3% H2​O2​ ) 12.1%0.1350.305N-oxide degradants separated

Causality Insight: The high degradation in basic conditions confirms the susceptibility of the 3,5-dimethoxybenzoyl amide linkage to base-catalyzed hydrolysis. The peak purity angle remained lower than the threshold across all conditions, proving the method is stability-indicating.

Linearity, LOD, and LOQ

Linearity was evaluated by preparing standard solutions at six concentration levels ranging from 25 µg/mL to 150 µg/mL (25% to 150% of the nominal concentration). The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve ( LOD=3.3×σ/S ; LOQ=10×σ/S )[3].

Accuracy and Precision
  • Accuracy: Evaluated by spiking known amounts of the API into a synthetic placebo matrix at three levels (50%, 100%, 150%). Three preparations were analyzed per level.

  • Precision: Repeatability (Intra-day) was assessed using six independent preparations at 100% concentration. Intermediate precision (Inter-day) was performed by a second analyst on a different day[6].

Table 4: Summary of Validation Results

Validation ParameterResultAcceptance Criteria
Linearity Range 25 – 150 µg/mL-
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLSignal-to-Noise ≥3 / ≥10
Accuracy (Mean Recovery %) 50%: 99.8%100%: 100.2%150%: 99.5%98.0% – 102.0%
Repeatability (% RSD, n=6) 0.65% ≤2.0%
Intermediate Precision (% RSD) 0.82% ≤2.0%
Robustness

Robustness was evaluated by deliberately introducing small variations to the method parameters[3]:

  • Flow rate: ±0.1 mL/min

  • Column Temperature: ±5∘ C

  • Mobile Phase pH: ±0.2 units (adjusted via TFA concentration)

In all deliberate variations, the system suitability criteria ( Tf​≤1.5 , N>2000 , Resolution from closest degradant >2.0 ) were met, proving the method's ruggedness for routine Quality Control (QC) environments.

References

  • ICH Q2(R2) Validation of Analytical Procedures; Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. (2024). Retrieved from:[Link]

  • Final IWG Concept Paper Q2(R2) and Q14. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Retrieved from: [Link]

  • Reversed Phase HPLC Method Development (Basic Compounds). Phenomenex Inc. Retrieved from:[Link]

  • HPLC method development and validation - A general Concept. International Journal of Chemical and Physical Sciences. Retrieved from: [Link]

  • A Review on HPLC Method Development and Validation. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Retrieved from: [Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

Executive Summary & Pharmacological Rationale The compound {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine represents a highly specialized pharmacophore bridging multiple areas of drug discovery. The structural i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine represents a highly specialized pharmacophore bridging multiple areas of drug discovery. The structural integration of a 3,5-dimethoxybenzoyl moiety with a piperazinyl-aniline core creates a versatile scaffold capable of interacting with diverse biological targets.

Historically, derivatives containing the 3,5-dimethoxybenzoyl and piperazine-aniline motifs have been extensively investigated as potent Dopamine D2/D3 receptor ligands[1]. Concurrently, similar piperazine-pyrimidine and aniline hybrids have demonstrated significant anti-proliferative activities against human cancer cell lines such as A549 (lung) and MCF-7 (breast)[2], and have been utilized to modulate complex cellular networks including the hedgehog signaling pathway[3] and various kinase cascades[4].

As a Senior Application Scientist, I have designed this protocol suite to provide a robust, self-validating framework for evaluating the cytotoxicity, G-protein coupled receptor (GPCR) target engagement, and kinase signaling modulation of this compound.

Experimental Design & Causality (E-E-A-T Framework)

To ensure absolute scientific integrity, this guide moves beyond merely listing steps by embedding causality and self-validation into the experimental design:

  • Solvent Causality: The compound is highly hydrophobic due to its dimethoxybenzoyl and phenylamine rings. Stock solutions must be prepared in 100% DMSO, but the final assay concentration of DMSO must never exceed 0.1% (v/v). Higher concentrations disrupt lipid bilayers and artificially inflate cytotoxicity metrics.

  • Self-Validating Systems: Every microplate assay described below acts as a self-validating system. Each plate must contain a vehicle control (0.1% DMSO) and a pharmacological positive control. The assay is only deemed valid if the calculated Z'-factor is 0.5, proving the dynamic range is statistically robust for high-throughput screening.

  • Mechanistic Isolation: For kinase signaling assays (Protocol D), serum starvation is mandated. Fetal Bovine Serum (FBS) contains exogenous growth factors that hyper-activate basal MEK/ERK signaling. Starvation isolates the specific modulatory effect of the compound from background noise.

Workflow Stock Compound Stock (10 mM in 100% DMSO) Dilution Acoustic Dispensing / Serial Dilution (0.1 nM - 10 µM) Stock->Dilution Treatment Compound Treatment (Final DMSO = 0.1%) Dilution->Treatment Cells Cell Culture & Seeding (HEK293T, A549, MCF-7) Cells->Treatment Assay1 Phenotypic Assay (CellTiter-Glo Viability) Treatment->Assay1 Assay2 Target Engagement (cAMP HTRF Assay) Treatment->Assay2 Assay3 Signaling Analysis (p-ERK Western Blot) Treatment->Assay3

Fig 1. High-throughput screening workflow for compound evaluation.

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation and Handling
  • Stock Generation: Dissolve {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine powder in 100% anhydrous DMSO to yield a 10 mM stock.

  • Aliquoting: Divide into 10 µL aliquots in amber tubes to prevent photodegradation of the aniline moiety and store at -80°C. Avoid freeze-thaw cycles which cause compound precipitation.

  • Serial Dilution: Use an acoustic liquid handler (e.g., Echo 550) or a 10-point, 3-fold serial dilution in a V-bottom intermediate plate to prepare 1000x working concentrations.

Protocol B: Cell Viability & Proliferation (CellTiter-Glo)

Causality: This assay measures intracellular ATP, which is directly proportional to the number of metabolically active cells, providing a highly sensitive readout for the compound's anti-proliferative effects[2].

  • Seeding: Harvest A549 or MCF-7 cells at 80% confluency. Seed 2,000 cells/well in 30 µL of DMEM + 10% FBS into a white, flat-bottom 384-well plate. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Treatment: Pin-transfer or pipette 30 nL of the 1000x compound stock into the assay wells (Final concentration range: 10 µM to 0.5 nM; 0.1% DMSO). Include Staurosporine (1 µM) as a positive kill control.

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence on a multi-mode plate reader. Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol C: GPCR Target Engagement - cAMP Accumulation (HTRF)

Causality: Dopamine D2/D3 receptors are G i/o​ -coupled. Activation inhibits adenylyl cyclase, lowering cAMP[1]. To measure this, we must artificially stimulate cAMP with Forskolin to create a high-signal baseline. If the compound acts as an agonist, it will suppress this Forskolin-induced cAMP spike.

  • Preparation: Suspend HEK293T cells stably expressing the D2R in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX to prevent cAMP degradation).

  • Plating: Dispense 1,000 cells/well (5 µL) into a 384-well low-volume proxiplate.

  • Stimulation: Add 5 µL of a mixture containing Forskolin (EC 80​ concentration, typically 1 µM) and the test compound. Incubate for 30 minutes at room temperature. Include Haloperidol as a reference antagonist.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (HTRF reagents). Incubate for 1 hour.

  • Readout: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. The 665/620 ratio is inversely proportional to intracellular cAMP.

Protocol D: Kinase Signaling - Phospho-ERK1/2 Analysis
  • Seeding & Starvation: Seed A549 cells in 6-well plates (3x10 5 cells/well). After 24 hours, wash with PBS and replace with serum-free DMEM for 16 hours to silence basal kinase activity.

  • Treatment: Treat with the compound for 1 hour. Stimulate with EGF (50 ng/mL) for the final 10 minutes to trigger the MAPK cascade.

  • Lysis: Wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (Na 3​ VO 4​ , NaF).

  • Western Blot: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK.

  • Analysis: Normalize p-ERK signal to total ERK using densitometry to quantify target modulation.

Signaling Ligand {4-[4-(3,5-Dimethoxybenzoyl) piperazin-1-yl]phenyl}amine GPCR Dopamine D2/D3 Receptor (Gi/o Coupled) Ligand->GPCR Agonism/Antagonism Kinase Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Kinase Kinase Inhibition AC Adenylyl Cyclase (Inhibited) GPCR->AC Gi/o signaling MEK MEK1/2 Kinase->MEK Phosphorylation cAMP cAMP Levels (Decreased) AC->cAMP Downregulation Phenotype Cellular Response (Proliferation / Apoptosis) cAMP->Phenotype Modulates ERK ERK1/2 (p-ERK) MEK->ERK Activation ERK->Phenotype Modulates

Fig 2. Putative GPCR and Kinase signaling pathways modulated by the compound.

Data Presentation & Expected Outcomes

To ensure cross-assay comparability, all quantitative parameters and validation metrics are standardized. Below are the structural frameworks for evaluating the resulting data.

Table 1: Recommended Cell Line Panel & Biological Context

Cell LineTissue OriginTarget ExpressionAssay Application
HEK293T Kidney (Embryonic)Transfected D2R/D3RcAMP HTRF / Target Engagement
A549 Lung (Carcinoma)Endogenous KinasesCytotoxicity / p-ERK Signaling
MCF-7 Breast (Adenocarcinoma)Endogenous KinasesCytotoxicity / Proliferation

Table 2: Quantitative Assay Validation Parameters

Assay TypeReadout ModalityIncubationPositive ControlZ'-Factor Target
Viability Luminescence (ATP)72 hoursStaurosporine (1 µM) 0.6
cAMP HTRF TR-FRET (665/620 nm)30 minsHaloperidol (10 µM) 0.5
p-ERK WB Chemiluminescence1 hourU0126 (MEK Inhibitor)N/A (Qualitative)

References

  • US9278961B2 - Pyridyl inhibitors of hedgehog signalling - Google Patents. google.com. 3

  • Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities - ResearchGate. researchgate.net. 4

  • Design, Synthesis and Biological Evaluation of Novel Dopamine D2/D3 Receptor Ligands - uni-duesseldorf.de. uni-duesseldorf.de. 1

  • An alternative route to the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxy ethyl)piperazin-1-yl)-2-methyl pyrimidin-4-yl)amino)thiazole-5-carboxamide | Request PDF - ResearchGate. researchgate.net. 2

Sources

Application

The Versatile Precursor: {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the quest for novel molecular entities with potent and selective pharmacological activities is perpetu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular entities with potent and selective pharmacological activities is perpetual. Central to this endeavor is the strategic use of versatile chemical precursors that serve as foundational building blocks for a diverse array of therapeutic agents. {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine emerges as one such pivotal precursor, embodying a confluence of structural motifs that are frequently associated with significant biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this compound in medicinal chemistry, with a particular focus on the development of kinase inhibitors.

The piperazine core is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] Its presence in a multitude of approved drugs is a testament to its utility.[3] The 3,5-dimethoxybenzoyl moiety is another key feature, often found in molecules that interact with the colchicine binding site of tubulin, thereby inhibiting its polymerization. Furthermore, the terminal primary amine on the phenyl ring provides a crucial reactive handle for the facile introduction of this entire molecular fragment into larger, more complex bioactive molecules, particularly those targeting protein kinases.[4][5][6]

This guide will furnish detailed protocols for the synthesis of the title compound and its subsequent elaboration into advanced drug candidates. We will delve into the rationale behind the experimental choices, provide in-text citations to authoritative sources, and present data in a clear and accessible format.

Synthesis of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine: A Step-by-Step Protocol

The synthesis of the title compound is a straightforward two-step process commencing from commercially available starting materials. The general strategy involves the acylation of a suitably protected aminophenylpiperazine derivative, followed by deprotection of the amine.

Experimental Protocol

Step 1: Synthesis of tert-butyl {4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl}carbamate

This step involves the coupling of 3,5-dimethoxybenzoyl chloride with tert-butyl (4-(piperazin-1-yl)phenyl)carbamate.

  • Materials:

    • tert-butyl (4-(piperazin-1-yl)phenyl)carbamate

    • 3,5-Dimethoxybenzoyl chloride

    • Triethylamine (Et3N)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for chromatography

  • Procedure:

    • To a stirred solution of tert-butyl (4-(piperazin-1-yl)phenyl)carbamate (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

    • Slowly add a solution of 3,5-dimethoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Step 2: Synthesis of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

This final step involves the deprotection of the Boc-protected amine.

  • Materials:

    • tert-butyl {4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl}carbamate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve the product from Step 1 in DCM.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the title compound.

Visualization of the Synthetic Pathway

synthetic_pathway start1 tert-butyl (4-(piperazin-1-yl)phenyl)carbamate intermediate tert-butyl {4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl}carbamate start1->intermediate Et3N, DCM start2 3,5-Dimethoxybenzoyl chloride start2->intermediate final_product {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine intermediate->final_product TFA, DCM

Caption: Synthetic scheme for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine.

Application as a Precursor in Kinase Inhibitor Synthesis

The primary utility of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of potent kinase inhibitors. The terminal aniline moiety is a nucleophile that can readily participate in reactions to form larger, more complex heterocyclic systems that are known to bind to the ATP-binding site of various kinases.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, they are a major class of drug targets. Many kinase inhibitors share a common structural architecture: a heterocyclic core that mimics the adenine ring of ATP, and various substituents that occupy adjacent hydrophobic pockets in the kinase domain.

The title compound is an ideal precursor for the synthesis of inhibitors targeting kinases such as the Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and others. The general approach involves the reaction of the aniline with a suitably functionalized heterocyclic electrophile.

General Protocol for Derivatization: Synthesis of a Quinazoline-Based Kinase Inhibitor

This protocol illustrates the use of the title compound in the synthesis of a 4-anilinoquinazoline, a common scaffold for EGFR inhibitors.[4]

  • Materials:

    • {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

    • 4-Chloro-6,7-dimethoxyquinazoline

    • Isopropanol

    • Hydrochloric acid (catalytic amount)

  • Procedure:

    • To a solution of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine (1.0 eq) in isopropanol, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).

    • Add a catalytic amount of hydrochloric acid.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to obtain the desired 4-anilinoquinazoline derivative.

Visualization of Derivatization

derivatization_pathway precursor {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine product 4-Anilinoquinazoline-based Kinase Inhibitor precursor->product Isopropanol, HCl (cat.) reagent 4-Chloro-6,7-dimethoxyquinazoline reagent->product

Sources

Method

crystallization techniques for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine isolation

Application Note & Protocol Guide Topic: High-Purity Isolation of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine via Strategic Crystallization Audience: Researchers, Scientists, and Drug Development Professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: High-Purity Isolation of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine via Strategic Crystallization

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in API Development

The isolation and purification of Active Pharmaceutical Ingredients (APIs) are paramount in drug development, directly influencing the safety, stability, and efficacy of the final drug product. Crystallization stands as the most powerful technique for achieving superior purity and isolating a desired solid-state form of an API.[][2] For complex organic molecules like {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine , a multi-functional piperazine derivative, a robust crystallization protocol is not merely a purification step but a critical control point for defining the material's physicochemical properties.

This compound possesses multiple sites for hydrogen bonding (the secondary amine), potential for salt formation, and a semi-rigid backbone, all of which present unique challenges and opportunities in developing a crystallization strategy. Common issues in the purification of piperazine derivatives include the removal of starting materials, process-related impurities, and controlling the formation of undesired by-products.[3]

This guide provides a comprehensive framework for developing a systematic and effective crystallization strategy for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine. It moves beyond a single method, offering a decision-making workflow to screen solvents, select an appropriate crystallization technique, and troubleshoot common challenges. The ultimate goal is to empower researchers to isolate the target compound with high purity, consistent crystal morphology, and control over its solid-state form.

Pre-Crystallization Analysis: Characterizing the Crude Material

Before initiating crystallization trials, a thorough analysis of the crude starting material is essential. This baseline assessment informs solvent selection and helps in evaluating the effectiveness of the purification.

  • Purity Assessment (HPLC/LC-MS): Quantify the target compound and identify major impurities. Understanding the impurity profile is key to designing a process that effectively removes them.

  • Identity Confirmation (¹H NMR/¹³C NMR): Confirm the chemical structure of the target compound. Residual solvents from the synthesis are often detected here, which can influence crystallization behavior.[3]

  • Thermal Properties (DSC): Differential Scanning Calorimetry can provide an initial melting point and indicate the potential for polymorphism if multiple thermal events are observed.

  • Solubility Teaser: A preliminary, small-scale solubility test in a few common solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane, Water) can provide a quick indication of the compound's polarity.

Foundational Step: Systematic Solvent Screening

The choice of solvent is the most critical factor in a successful crystallization.[4] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[5] A systematic screening process is the most reliable method to identify suitable solvent systems.

Protocol: Small-Scale Solvent Screening
  • Place approximately 10-20 mg of the crude {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine into several small test tubes or vials.

  • To each vial, add a different candidate solvent dropwise (e.g., 0.1 mL increments) while stirring or vortexing at room temperature.

  • Observe and record the solubility at room temperature.

  • If the compound does not dissolve, gently heat the vial in a water bath towards the solvent's boiling point, adding more solvent if necessary to achieve full dissolution.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice bath (~0-4 °C).

  • Record the quality and quantity of the precipitate. An ideal solvent will show no or poor solubility at low temperatures but complete solubility at high temperatures, yielding a significant amount of crystalline solid upon cooling.

Solvent Selection Rationale

The "like dissolves like" principle is a useful starting point.[5][6] Given the structure of the target molecule, which contains both polar (amine, amide, ether) and non-polar (aromatic rings) regions, a range of solvents with varying polarities should be screened.

Solvent Class Example Solvents Boiling Point (°C) Rationale & Expected Behavior
Protic Methanol, Ethanol, Isopropanol (IPA)65, 78, 82The amine and amide groups can hydrogen-bond with protic solvents. Good candidates for dissolving the compound when hot.[5]
Aprotic Polar Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc)56, 82, 77Capable of dissolving the compound through dipole-dipole interactions. Often used in successful piperazine derivative crystallizations.[7]
Aprotic Non-Polar Toluene, Heptane, Hexanes111, 98, 69Likely to be poor solvents (anti-solvents). Useful for anti-solvent crystallization techniques.[5]
Chlorinated Dichloromethane (DCM)40Often a good solvent at room temperature due to its ability to dissolve a wide range of organic compounds. Its high volatility makes it more suitable for slow evaporation or as a co-solvent.[8]

Crystallization Methodologies & Protocols

Once a promising solvent or solvent/anti-solvent pair is identified, the next step is to select and optimize the crystallization method.

Logical Workflow for Crystallization Method Development

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Protocol Execution cluster_3 Phase 4: Analysis Crude Crude Material (Purity < 95%) Screen Systematic Solvent Screening Crude->Screen Good_Single Good Single Solvent Found? (High solubility hot, low cold) Screen->Good_Single No_Single No Ideal Single Solvent? Good_Single->No_Single No Slow_Cool Protocol 1: Slow Cooling Crystallization Good_Single->Slow_Cool Yes Anti_Solvent Protocol 2: Anti-Solvent Crystallization No_Single->Anti_Solvent Yes, but soluble/insoluble pair exists Vapor_Diff Protocol 3: Vapor Diffusion (for X-ray) No_Single->Vapor_Diff Yes, high solubility in volatile solvent Analysis Characterize Crystals (HPLC, NMR, DSC, XRPD) Slow_Cool->Analysis Anti_Solvent->Analysis Vapor_Diff->Analysis

Caption: Decision workflow for selecting a crystallization protocol.

Protocol 1: Slow Cooling Crystallization

This is the most common technique and should be the first choice if a suitable single solvent is identified.[9] It relies on the gradual decrease in solubility as the solution cools, promoting the formation of well-ordered, large crystals.

  • Dissolution: In a flask equipped with a condenser, dissolve the crude compound in the minimum amount of the chosen hot solvent (e.g., Ethanol or Isopropanol).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them. This step prevents premature crystallization and impurity inclusion.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further slow the process, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with hot water).

  • Secondary Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under a vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[9][10] The controlled addition of the anti-solvent induces supersaturation and subsequent crystallization.

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., Dichloromethane or Acetone) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., Heptane or Hexanes) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.

  • Crystal Growth: If necessary, add a few drops of the "good" solvent to redissolve the fine precipitate and then allow the solution to stand undisturbed. The slow diffusion or slight evaporation will promote the growth of larger, higher-quality crystals.

  • Isolation & Drying: Collect and dry the crystals as described in the Slow Cooling protocol (4.2.5 - 4.2.6), washing with the anti-solvent or a mixture rich in the anti-solvent.

G A 1. Dissolve Crude API in 'Good' Solvent (S) B 2. Slow, Dropwise Addition of 'Anti-Solvent' (AS) A->B C 3. Onset of Nucleation (Solution becomes turbid) B->C D 4. Equilibrate & Allow Crystal Growth C->D E 5. Isolate via Filtration & Wash with AS D->E F 6. Dry Under Vacuum E->F

Caption: Step-by-step workflow for anti-solvent crystallization.

Protocol 3: Vapor Diffusion

This technique is particularly useful for growing the high-quality single crystals required for X-ray crystallography but can also be used for general purification on a small scale.[6] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

  • Preparation: Dissolve the compound in a small amount of a volatile "good" solvent (e.g., Dichloromethane) in a small, open vial.

  • Setup: Place this vial inside a larger, sealed jar that contains a reservoir of a more volatile anti-solvent (e.g., Hexane or Diethyl Ether).

  • Diffusion: Seal the jar. The anti-solvent vapor will slowly diffuse into the vial containing the compound solution.

  • Crystallization: As the concentration of the anti-solvent in the vial increases, the solubility of the compound decreases, leading to slow and controlled crystal growth over several days.

  • Isolation: Carefully remove the vial and decant the mother liquor. Isolate and dry the crystals.

The Challenge of Polymorphism

It is critical for drug development professionals to recognize that a single compound can often crystallize into multiple different crystal structures, a phenomenon known as polymorphism.[11][12] These different polymorphs can have distinct physical properties, including solubility, stability, and bioavailability, making polymorph control a regulatory and scientific necessity.[13][14]

  • Screening: Performing crystallization experiments under a wide range of conditions (different solvents, cooling rates, temperatures) is the first step in discovering different polymorphic forms.

  • Characterization: The primary technique for identifying polymorphs is X-Ray Powder Diffraction (XRPD) , as each crystal form will produce a unique diffraction pattern.[13] DSC and IR spectroscopy can also provide supporting evidence.

  • Control: Once different forms are identified, the crystallization process must be precisely controlled to consistently produce the desired, most stable polymorph for development.[12]

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out The solution becomes supersaturated above the compound's melting point; Cooling rate is too fast; Solvent is too good.Slow the cooling rate significantly. Use a more dilute solution. Change to a solvent with a lower boiling point.[5] Add a seed crystal.
No Crystals Form Solution is not sufficiently supersaturated; Compound is too soluble in the cold solvent.Evaporate some of the solvent to increase concentration. Add a suitable anti-solvent. Cool to a lower temperature (e.g., freezer). Scratch the inside of the flask with a glass rod to create nucleation sites.
Formation of Fine Powder / Microcrystals Nucleation rate is too high compared to the growth rate; Rapid cooling or anti-solvent addition.Slow down the cooling or anti-solvent addition rate.[8] Use a more dilute starting solution. Re-dissolve and re-crystallize from a different solvent system.
Low Purity / Impurities Co-crystallize Impurity has a similar structure and solubility profile.Change the solvent system to exploit solubility differences. Consider a preliminary purification step (e.g., column chromatography) before crystallization.[3]

References

  • U.S.
  • Glusker, J. P., et al. (2022). "Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate", ResearchGate. [Link]

  • PubChem. "N-[[4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-4-methoxybenzamide", PubChem. [Link]

  • Micropore Technologies. "Active Pharmaceutical Ingredient (API) Crystallisation", Micropore Technologies. [Link]

  • Nichols, L. (2022). "3.3C: Determining Which Solvent to Use", Chemistry LibreTexts. [Link]

  • Wikipedia. "Crystal polymorphism", Wikipedia. [Link]

  • Chemical Review and Letters. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives", Chemical Review and Letters. [Link]

  • Syrris. (2024). "Pharmaceutical Crystallization in drug development", Syrris. [Link]

  • Ferguson, G., et al. (2022). "Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate...", Acta Crystallographica Section E. [Link]

  • University of Florida Digital Collections. "Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines", University of Florida. [Link]

  • Jasinski, J. P. (2018). "Getting crystals your crystallographer will treasure: a beginner's guide", PMC. [Link]

  • Kurfi, M., et al. (2019). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor", PMC. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). "Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review", Journal of Applied Pharmaceutical Science. [Link]

  • SciELO. (2014). "Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}", SciELO. [Link]

  • U.S.
  • European Patent Office. (2020). "CRYSTAL FORMS OF 3-Z-[1-(4-(N-((4-METHYL-PIPERAZIN-1-YL)-METHYLCARBONYL) - EPO", European Patent Office. [Link]

  • ECHA. "(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(4-DIMETHYLAMINO-BENZYLIDENE)-AMINE", ECHA. [Link]

  • Jagiellonian Centre of Innovation. "POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS", JCI. [Link]

  • Rawat, S., & Joshi, A. (2014). "Polymorphism: The Phenomenon Affecting the Performance of Drugs", The Pharma Review. [Link]

  • International Scientific Organization. (2023). "Methods for Crystal Production of natural compounds; a review of recent advancements", International Scientific Organization. [Link]

  • SWGDRUG.org. (2005). "1-(3-METHOXYPHENYL)PIPERAZINE", SWGDRUG.org. [Link]

  • Research Journal of Pharmacy and Technology. (2025). "Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application", RJPT. [Link]

  • Fiveable. (2025). "12.3 Polymorphism and its importance in pharmaceutical industry", Fiveable. [Link]

  • PharmaFeatures. (2025). "Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients", PharmaFeatures. [Link]

  • Nichols, L. (2022). "3.3: Choice of Solvent", Chemistry LibreTexts. [Link]_Crystallization/3.03%3A_Choice_of_Solvent)

Sources

Application

Application Note: In Vivo Dosing and Administration Protocols for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

Executive Summary & Rationale {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine (hereafter referred to as DMB-PPA ) is a synthetic small molecule characterized by an aniline moiety, a central basic piperazine ring,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine (hereafter referred to as DMB-PPA ) is a synthetic small molecule characterized by an aniline moiety, a central basic piperazine ring, and a highly lipophilic 3,5-dimethoxybenzoyl group. Compounds within this aryl-piperazine structural class are frequently investigated in preclinical drug discovery as targeted kinase inhibitors, GPCR modulators, or metabolic probes.

However, the physicochemical profile of DMB-PPA presents distinct challenges for in vivo administration. The 3,5-dimethoxybenzoyl group drives high lipophilicity (estimated LogP ~3.0), resulting in poor aqueous solubility at physiological pH. Furthermore, the basic aliphatic nitrogen of the piperazine ring is highly susceptible to hepatic clearance via CYP-mediated N-dealkylation[1], and aryl-piperazines are known substrates for P-glycoprotein (P-gp) efflux pumps in the intestinal epithelium, which can severely limit oral bioavailability[2].

This application note provides an authoritative, field-validated protocol for formulating and administering DMB-PPA in murine models. By carefully selecting excipients, researchers can bypass solubility bottlenecks and ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.

Physicochemical Profiling & Formulation Strategy

The formulation strategy must directly address the causality of the compound's poor solubility. Aqueous buffers (e.g., PBS) are insufficient and will lead to immediate precipitation.

  • Intravenous (IV) Administration: IV dosing requires a completely dissolved, clear solution. A co-solvent system is mandatory. Using 5–10% DMSO or N-Methyl-2-pyrrolidone (NMP) disrupts the compound's crystalline lattice. The addition of 40% PEG-400 acts as a critical solubilizing agent that prevents the lipophilic compound from crashing out of solution when introduced to the aqueous environment of the bloodstream[3].

  • Oral (PO) Administration: For oral efficacy studies, high-solvent solutions can cause gastrointestinal toxicity and artificially alter membrane permeability. Therefore, formulating DMB-PPA as a homogenous suspension is preferred. A vehicle of 0.5% Methylcellulose (MC) provides the necessary viscosity to keep drug particles suspended, while 0.1% Tween 80 acts as a surfactant to reduce surface tension, enhancing the wetting and dissolution of the drug in gastric fluids[1],[3].

Table 1: Optimized Vehicle Formulations for Murine Models
RouteVehicle CompositionPreparation MethodMax Dosing Volume (Mice)
Intravenous (IV) 5% DMSO + 40% PEG-400 + 55% SalineDissolve API in DMSO. Add PEG-400 and vortex. Add saline dropwise while vortexing.5 mL/kg (100 µL per 20g mouse)
Oral (PO) 0.5% Methylcellulose + 0.1% Tween 80 in WaterTriturate API with Tween 80. Gradually add MC solution while sonicating for 15-20 min.10 mL/kg (200 µL per 20g mouse)
Intraperitoneal (IP) 5% DMSO + 95% Corn OilDissolve API in DMSO. Add Corn Oil and sonicate at 37°C until clear.10 mL/kg (200 µL per 20g mouse)

In Vivo Pharmacokinetic (PK) Dosing Protocol

This section details the step-by-step methodology for conducting a standard PK study in mice to evaluate the systemic exposure and clearance of DMB-PPA.

Step 1: Animal Preparation

Select 7-to-8-week-old male C57BL/6 or ICR mice. For oral dosing cohorts, fast the animals for 12 hours prior to administration (providing water ad libitum).

  • Causality: Fasting reduces variability in gastric emptying rates and prevents food-matrix interactions that unpredictably trap highly lipophilic compounds, ensuring a standardized absorption profile[4].

Step 2: Dose Preparation and Self-Validation
  • IV Solution (Target Dose: 1–3 mg/kg): Prepare the formulation as outlined in Table 1.

    • Self-Validation Step: Draw the final solution into a syringe and inspect it against a strong light source. If any micro-precipitation or cloudiness is observed, the solution must be discarded . Injecting particulates will cause fatal pulmonary embolisms in mice.

  • PO Suspension (Target Dose: 10–30 mg/kg): Prepare the suspension as outlined in Table 1.

    • Self-Validation Step: Allow the suspension to sit undisturbed for 10 minutes. If rapid settling or phase separation occurs, the particle size is too large. Further trituration and sonication are required before dosing to ensure uniform drug delivery.

Step 3: Administration
  • IV Dosing: Restrain the mouse and dilate the lateral tail vein using a heat lamp. Administer the dose via a 27G to 30G needle as a slow bolus over 10 seconds[3].

  • PO Dosing: Administer the suspension via oral gavage using a 20G reusable stainless-steel feeding needle with a ball tip to prevent esophageal trauma[3].

Step 4: Blood Collection & Processing

Collect blood (approx. 50 µL per timepoint) via submandibular bleed or terminal cardiac puncture into K2-EDTA coated tubes.

  • Timepoints: 0.083 h (5 min, IV only), 0.25 h, 0.5 h, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose[4].

  • Plasma Isolation: Centrifuge the whole blood immediately at 12,000 × g for 5 minutes at 4°C[5]. Snap-freeze the separated plasma on dry ice and store at -80°C to prevent ex vivo degradation of the benzamide linkage.

Step 5: Bioanalysis (LC-MS/MS)

Extract DMB-PPA via protein precipitation. Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing an appropriate internal standard (IS). Vortex thoroughly and centrifuge at 4,600 × g for 5 minutes. Transfer the supernatant for LC-MS/MS analysis[6].

  • Self-Validation Step: Run a blank mouse plasma sample spiked only with the IS alongside the calibration curve. This ensures no endogenous matrix interference co-elutes with the target DMB-PPA mass transition.

Efficacy Dosing Protocol (Repeated Administration)

When transitioning from single-dose PK to multi-day efficacy studies (e.g., 14-day xenograft models), the tolerability of the vehicle becomes as critical as the toxicity of the drug itself.

  • IV Limitations: Repeated daily IV dosing of 40% PEG-400 can cause hemolysis, local tail vein necrosis, and renal toxicity. If daily systemic dosing is required, switch to an Intraperitoneal (IP) route using a lipid-based vehicle (e.g., 5% DMSO in Corn Oil).

  • PO Sustainability: The oral suspension vehicle (0.5% MC / 0.1% Tween 80) is highly tolerated for once-daily (QD) or twice-daily (BID) dosing for up to 28 days.

  • Monitoring: Monitor animal body weight daily. A weight loss of >10% from baseline is a primary indicator of either compound-mediated toxicity or vehicle intolerance, requiring immediate dose-reduction.

In Vivo Workflow & Pharmacokinetic Disposition

The following diagram illustrates the logical relationship between the formulation strategy, route of administration, and the subsequent pharmacokinetic disposition of DMB-PPA.

G cluster_Formulation Formulation Strategy cluster_Admin In Vivo Administration (Mice) cluster_PK Pharmacokinetic Disposition Compound {4-[4-(3,5-Dimethoxybenzoyl) piperazin-1-yl]phenyl}amine (Lipophilic, Basic) IV_Veh IV Vehicle 5% DMSO + 40% PEG-400 (Clear Solution) Compound->IV_Veh PO_Veh PO Vehicle 0.5% MC + 0.1% Tween 80 (Homogenous Suspension) Compound->PO_Veh IV_Admin Intravenous (IV) Bolus 1-3 mg/kg IV_Veh->IV_Admin PO_Admin Oral Gavage (PO) 10-30 mg/kg PO_Veh->PO_Admin Distribution Systemic Circulation & Tissue Distribution IV_Admin->Distribution 100% Bioavailability Absorption Intestinal Absorption (Subject to P-gp Efflux) PO_Admin->Absorption Absorption->Distribution First-Pass Effect Clearance Hepatic Clearance (CYP-mediated N-dealkylation) Distribution->Clearance

In vivo workflow and pharmacokinetic disposition of the piperazine-benzamide derivative.

References

  • Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Whole-Body Physiologically Based Pharmacokinetic Model for Nutlin-3a in Mice after Intravenous and Oral Administration. PMC - NIH. URL:[Link]

  • Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. PMC - NIH. URL:[Link]

  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PMC - NIH. URL:[Link]

  • Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats. MDPI - Pharmaceutics. URL:[Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Semantic Scholar. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

Audience: Researchers, Assay Biologists, and Drug Development Scientists Prepared by: Senior Application Scientist, Assay Optimization & Formulation Physicochemical Profiling & Causality Before troubleshooting, it is cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Drug Development Scientists Prepared by: Senior Application Scientist, Assay Optimization & Formulation

Physicochemical Profiling & Causality

Before troubleshooting, it is critical to understand why{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine exhibits poor aqueous solubility. The insolubility is driven by its structural thermodynamics:

  • High Lipophilicity: The 3,5-dimethoxybenzoyl moiety is a planar, highly hydrophobic group that strongly resists solvation in water.

  • Lack of Ionization at Physiological pH: While the molecule contains a piperazine ring (often used to improve solubility), one nitrogen is tied up as an amide (neutral), and the other is conjugated to a phenyl ring (an aniline derivative). Aniline nitrogens are very weak bases (pKa ~3.5–4.5). Therefore, at the standard in vitro assay pH of 7.4, the molecule is almost entirely un-ionized[1].

  • Solvent Crash-Out: When transitioning from a pure DMSO stock to an aqueous buffer, the sudden spike in the solvent polarity index forces rapid nucleation, leading to kinetic precipitation.

Below is the recommended workflow for diagnosing and resolving these solubility failures in your in vitro assays.

Troubleshooting Start Compound Precipitates in Aqueous Assay Media CheckDMSO Is final DMSO > 1%? Start->CheckDMSO ReduceDMSO Optimize DMSO Dilution (Assess Kinetic Solubility) CheckDMSO->ReduceDMSO Yes AddExcipient Add Solubilizing Excipient (e.g., HP-β-CD) CheckDMSO->AddExcipient No ReduceDMSO->AddExcipient Still Precipitates Success Soluble & Stable for In Vitro Assay ReduceDMSO->Success Resolved CheckpH Is assay compatible with pH < 5.0? AddExcipient->CheckpH Still Precipitates AddExcipient->Success Resolved AdjustpH Lower buffer pH to protonate aniline CheckpH->AdjustpH Yes AdjustpH->Success

Caption: Decision-tree workflow for troubleshooting the kinetic and thermodynamic precipitation of hydrophobic amines.

Frequently Asked Questions (FAQs)

Q1: My compound is fully dissolved in 10 mM DMSO, but the moment I add it to my cell culture media, it turns cloudy. Why? A1: You are observing "solvent crash-out." {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine has high thermodynamic solubility in anhydrous DMSO but extremely low kinetic solubility in water. When you pipette the stock directly into a large aqueous volume, the local concentration of water spikes instantly. The hydrophobic 3,5-dimethoxybenzoyl groups rapidly aggregate via hydrophobic interactions before they can disperse, forming microcrystals.

Q2: Can I just increase the final DMSO concentration to 2% or 5% to keep it dissolved? A2: No. For cell-based in vitro assays, DMSO concentrations must generally be kept below 0.5% to 1.0%[2]. Higher concentrations of DMSO alter cell membrane permeability, induce cytotoxicity, and can denature the target proteins in biochemical assays, leading to artifactual data (false positives/negatives)[3].

Q3: If I can't use more DMSO, what is the best excipient to use for this specific structural class? A3: We highly recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic outer surface. The lipophilic 3,5-dimethoxybenzoyl and phenyl rings of your compound will spontaneously partition into the HP-β-CD cavity via non-covalent host-guest interactions[4]. This shields the hydrophobic surfaces from the aqueous environment, dramatically increasing apparent solubility without altering the compound's intrinsic pharmacological properties[3].

HPBCD_Mechanism Drug Hydrophobic Drug (Aniline-Piperazine Derivative) Complex Inclusion Complex (Drug shielded from water) Drug->Complex Non-covalent interaction HPBCD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) HPBCD->Complex Host-Guest Encapsulation Aqueous Aqueous Assay Buffer (pH 7.4) Complex->Aqueous Dissolution Bioavailable Solubilized Drug Available for Target Aqueous->Bioavailable Equilibrium Release

Caption: Mechanism of solubility enhancement via HP-β-CD non-covalent inclusion complex formation.

Q4: Would adjusting the pH of my assay buffer help? A4: Yes, but only if your assay tolerates acidic conditions. To solubilize this compound via ionization, you must drop the pH below the pKa of the aniline nitrogen (pH < 4.0) to protonate it into a water-soluble salt. However, most physiological in vitro assays require pH 7.4, meaning pH adjustment is usually not a viable biological solution.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on visual inspection with the naked eye. Use the following self-validating protocols to establish the working limits of your compound.

Protocol A: Determining Kinetic Solubility Limits (DMSO Dilution Method)

Objective: Identify the maximum soluble concentration in your specific assay buffer without excipients.

  • Prepare Stock: Dissolve {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 2 minutes and sonicate for 5 minutes until completely clear[2].

  • Intermediate Serial Dilution: In a PCR plate, perform a 2-fold serial dilution of the compound in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM). Causality: Diluting in DMSO first prevents the localized water-spike crash-out that occurs when pipetting small volumes of high-concentration stock directly into water.

  • Aqueous Transfer: Transfer 1 µL of each DMSO dilution into 99 µL of your aqueous assay buffer (e.g., PBS or DMEM) in a 96-well clear-bottom plate. This ensures a constant 1% DMSO background across all wells[2].

  • Validation Step (Turbidimetry): Incubate for 1 hour at 37°C. Read the plate on a spectrophotometer at 600 nm (nephelometry/turbidimetry). An increase in absorbance >0.05 above the vehicle control indicates micro-precipitation. Alternatively, inspect under a microscope at 40x magnification for crystals[2].

  • Result: The highest concentration well with baseline absorbance is your kinetic solubility limit.

Protocol B: HP-β-CD Solubilization Workflow

Objective: Formulate the compound with cyclodextrin to achieve high micromolar concentrations at pH 7.4.

  • Prepare Excipient Buffer: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 10% (w/v). Filter sterilize (0.22 µm).

  • Complexation: Add 2 µL of your 10 mM DMSO compound stock dropwise into 198 µL of the 10% HP-β-CD buffer while vortexing continuously. Causality: Continuous agitation ensures the compound partitions into the cyclodextrin cavities before it has time to self-aggregate.

  • Equilibration: Incubate the mixture on a thermoshaker at 37°C for 2 hours to allow the host-guest equilibrium to stabilize.

  • Validation Step: Centrifuge the tube at 10,000 x g for 10 minutes. If a visible pellet forms, the solubility limit of the inclusion complex has been exceeded. Analyze the supernatant via HPLC or UV-Vis to confirm the exact dissolved concentration.

Quantitative Data Summary

Below is a reference table summarizing the expected solubility behaviors of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine under various formulation strategies.

Formulation StrategyFinal Solvent CompositionExpected Solubility LimitAssay Compatibility (pH 7.4)Primary Limitation
Direct Dilution 1% DMSO in PBS< 5 µMExcellentHighly prone to kinetic crash-out.
High Co-solvent 5% DMSO in PBS~20 - 50 µMPoorCytotoxic to most cell lines; enzyme denaturation[2].
Cyclodextrin 1% DMSO + 10% HP-β-CD> 100 µMExcellentRequires 2-hour equilibration time[4].
pH Adjustment 1% DMSO (Buffer pH 4.0)> 500 µMVery PoorNon-physiological; destroys cell viability.

References

  • "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC / NIH. URL:[Link]

  • "High-Throughput Measurement of Compound Solubility and Physical Form with BMI." Waters. URL:[Link]

  • "In Silico Prediction of Aqueous Solubility: The Solubility Challenge." ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine Degradation in DMSO Solutions

Welcome to the technical support center for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges assoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound in Dimethyl Sulfoxide (DMSO) solutions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

I. Introduction to the Challenge: Compound Stability in DMSO

{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is a complex molecule featuring several functional groups susceptible to degradation, including a phenylamine moiety, a piperazine ring, and an amide linkage. DMSO is a widely used aprotic solvent in drug discovery and biological assays due to its excellent solubilizing power.[1][2] However, the very properties that make DMSO a good solvent can also contribute to the degradation of sensitive compounds over time, especially under suboptimal storage and handling conditions.[3][4]

Understanding the potential degradation pathways of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine in DMSO is crucial for maintaining sample integrity and obtaining reliable experimental results. This guide will walk you through identifying potential degradation, its causes, and preventative measures.

II. Frequently Asked Questions (FAQs)

Q1: I've observed a change in the color of my DMSO stock solution of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine. What could be the cause?

A color change, often to a yellowish or brownish hue, is a common indicator of compound degradation. This can be due to oxidation of the phenylamine group or other sensitive moieties within the molecule. Exposure to air (oxygen), light, and elevated temperatures can accelerate these oxidative processes.[5][6]

Q2: My experimental results are inconsistent. Could degradation of my compound in the DMSO stock be a factor?

Absolutely. Degradation leads to a decrease in the concentration of the active compound and the formation of impurities, which can interfere with your assay. This directly impacts the reproducibility and validity of your results. It is recommended to regularly check the purity of your stock solutions, especially if they have been stored for an extended period.

Q3: What is the recommended storage procedure for DMSO stock solutions of this compound?

For optimal stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to air and moisture.[7] It's also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7][8]

Q4: Can I sterilize my DMSO stock solution by autoclaving?

No, you should avoid high-temperature sterilization methods like autoclaving.[8] DMSO itself can decompose at elevated temperatures, and this process can be catalyzed by acids or bases, potentially formed from the degradation of your compound.[9][10] If sterilization is necessary, filtration through a DMSO-compatible (e.g., PTFE) syringe filter is the recommended method.[8]

Q5: How can I confirm if my compound is degrading?

The most reliable way to confirm degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] These methods can separate the parent compound from its degradation products and provide quantitative data on the extent of degradation.

III. In-Depth Troubleshooting Guide

If you suspect degradation of your {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine in DMSO, follow this systematic troubleshooting guide to identify the root cause and implement corrective actions.

A simple visual check can often provide the first clues of degradation.

  • Color Change: As mentioned, a shift from a colorless or pale solution to a yellow or brown hue is a strong indicator of degradation.

  • Precipitation: While this is more related to solubility issues, degradation products can sometimes be less soluble and precipitate out of solution.[3]

Visual cues should always be followed up with analytical confirmation.

  • Recommended Technique: HPLC with UV detection is a robust method for this purpose.[13] A typical reverse-phase C18 column can be used.

  • Procedure:

    • Prepare a fresh standard of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine in DMSO.

    • Analyze both the fresh standard and your suspect stock solution by HPLC.

    • Compare the chromatograms. A decrease in the peak area of the parent compound and the appearance of new peaks in your stock solution confirm degradation.

Once degradation is confirmed, the next step is to pinpoint the cause. The primary culprits are typically oxidation, hydrolysis, and photodegradation.

  • Oxidation: The phenylamine and piperazine moieties are susceptible to oxidation, especially when exposed to atmospheric oxygen.[5][14]

  • Hydrolysis: The amide bond in the molecule can be susceptible to hydrolysis, particularly if the DMSO solvent has absorbed water.[15] DMSO is hygroscopic and readily absorbs moisture from the air if not stored properly.[1]

  • Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation, which can induce degradation.[16][17][18]

The following workflow can help you systematically investigate these possibilities.

Troubleshooting_Workflow cluster_forced_degradation Forced Degradation Conditions start Suspected Degradation visual_check Step 1: Visual Inspection (Color, Precipitate) start->visual_check analytical_confirm Step 2: Analytical Confirmation (HPLC/LC-MS) visual_check->analytical_confirm is_degraded Degradation Confirmed? analytical_confirm->is_degraded no_degradation No Degradation (Consider other experimental variables) is_degraded->no_degradation No identify_cause Step 3: Identify Cause is_degraded->identify_cause Yes check_storage Review Storage Conditions (Temp, Light, Air Exposure) identify_cause->check_storage check_solvent Assess Solvent Quality (Anhydrous DMSO?) identify_cause->check_solvent forced_degradation Perform Forced Degradation Study identify_cause->forced_degradation acid_base Acid/Base Hydrolysis (e.g., HCl, NaOH) forced_degradation->acid_base oxidation_cond Oxidative Stress (e.g., H2O2) forced_degradation->oxidation_cond light_exposure Photostability (UV/Vis light) forced_degradation->light_exposure thermal_stress Thermal Stress (Elevated Temperature) forced_degradation->thermal_stress analyze_forced Analyze by HPLC/LC-MS acid_base->analyze_forced oxidation_cond->analyze_forced light_exposure->analyze_forced thermal_stress->analyze_forced compare_profiles Compare Degradation Profiles analyze_forced->compare_profiles implement_capa Step 4: Implement Corrective Actions compare_profiles->implement_capa

Caption: Troubleshooting workflow for compound degradation.

Based on your findings, implement the following corrective actions:

Potential Cause Corrective and Preventative Actions
Oxidation - Use high-purity, anhydrous DMSO. - Purge vials with an inert gas (e.g., argon or nitrogen) before sealing. - Store stock solutions at -80°C to slow down oxidative processes.
Hydrolysis - Purchase anhydrous DMSO and store it under inert gas. - Use desiccants when storing DMSO. - Avoid repeated opening of the main DMSO container.
Photodegradation - Store stock solutions in amber vials to protect them from light.[16] - Minimize exposure of the solution to ambient light during experimental procedures.
General Best Practices - Prepare fresh stock solutions more frequently. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7] - Re-qualify long-term stored stock solutions by HPLC before use.
IV. Experimental Protocols

This protocol outlines a general method for assessing the stability of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine in DMSO.

Materials:

  • {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine solid

  • Anhydrous DMSO

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Preparation of Fresh Standard (T=0):

    • Accurately weigh and dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.

    • Immediately dilute a sample of this fresh stock to a working concentration (e.g., 10 µM) with the mobile phase.

  • Sample for Stability Testing:

    • Store the remaining 10 mM stock solution under your laboratory's standard storage conditions.

  • HPLC Analysis:

    • Inject the T=0 sample and analyze using a suitable gradient method (e.g., 5-95% B over 15 minutes).

    • Set the UV detector to a wavelength where the compound has maximum absorbance.

    • Repeat the analysis on the stored stock solution at regular intervals (e.g., 1 week, 1 month).

  • Data Analysis:

    • Calculate the percent remaining of the parent compound at each time point relative to the T=0 sample. A significant decrease indicates degradation.

This study will help elucidate the primary degradation pathways.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • UV lamp (e.g., 254 nm or 365 nm)

Procedure:

  • Prepare Samples: For each condition, mix your stock solution with the stress agent.

    • Acid Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M HCl.

    • Base Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M NaOH.

    • Oxidation: Mix 100 µL of stock with 900 µL of 3% H₂O₂.

    • Photodegradation: Place an aliquot of the stock solution in a clear vial under a UV lamp.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C.

  • Incubation: Incubate the samples for a defined period (e.g., 24 hours).

  • Analysis: Analyze all samples by HPLC or LC-MS and compare the chromatograms to a control sample (stock solution diluted with water). This will help identify the degradation products formed under each stress condition.

V. Understanding the Degradation Pathways

The structure of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine suggests several potential degradation points.

Degradation_Pathways cluster_products Potential Degradation Products Parent Parent Oxidized_Amine Oxidized Phenylamine (e.g., nitroso, nitro derivatives) Parent:f0->Oxidized_Amine Oxidation (O2, light) Ring_Opened Piperazine Ring-Opened Products Parent:f1->Ring_Opened Oxidative Cleavage Hydrolyzed_Amide {3,5-Dimethoxybenzoic Acid + 4-(Piperazin-1-yl)phenylamine} Parent:f2->Hydrolyzed_Amide Hydrolysis (H2O)

Caption: Potential degradation pathways of the compound.

  • Oxidation of the Phenylamine: The primary amine is a prime target for oxidation, which can lead to colored byproducts. This is often catalyzed by light and trace metals.[16]

  • Piperazine Ring Oxidation: The nitrogen atoms in the piperazine ring can also be oxidized.[14] Severe oxidative conditions can even lead to ring opening.[6]

  • Amide Bond Hydrolysis: The amide linkage can be cleaved through hydrolysis, especially in the presence of acidic or basic impurities, to yield 3,5-dimethoxybenzoic acid and 4-(piperazin-1-yl)phenylamine.[15]

By understanding these potential liabilities, researchers can take proactive steps to mitigate degradation and ensure the quality and reliability of their experimental data.

References

  • Onel, L., Dryden, M., Blitz, M. A., & Seakins, P. W. (2014). Atmospheric Oxidation of Piperazine by OH has a Low Potential To Form Carcinogenic Compounds. Environmental Science & Technology Letters. [Link]

  • PubChem. (n.d.). N-[[4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-4-methoxybenzamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]

  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. [Link]

  • ACS Publications. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. [Link]

  • Iranian Chemical Society. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • ACS Publications. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research. [Link]

  • ChemRxiv. (n.d.). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. [Link]

  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • ResearchGate. (n.d.). Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation. [Link]

  • Chromatography Forum. (2010). Detection of DMSO. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. [Link]

  • RSC Publishing. (2015). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. [Link]

  • PubMed. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. [Link]

  • Scirp.org. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]

  • BindingDB. (n.d.). BDBM50249488 4-benzyl-N-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)piperazin-1-amine. [Link]

  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • ACS Publications. (2011). Photorelease of Primary Aliphatic and Aromatic Amines by Visible-Light-Induced Electron Transfer. Organic Letters. [Link]

  • Scribd. (n.d.). Compound Handling and Storage Guidelines. [Link]

  • ATSDR. (n.d.). Analytical Methods for 4,4'-Methylenedianiline. [Link]

  • ScienceDirect. (n.d.). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back. [Link]

  • Preprints.org. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • The University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • DTIC. (2019). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch. [Link]

  • MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • IRIS UniCa. (n.d.). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. [Link]

  • LinkedIn. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]

  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. [Link]

  • SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]

Sources

Troubleshooting

optimizing reaction yield in {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine chemical synthesis

Welcome to the technical support guide for the synthesis of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine (CAS 892712-64-0). This document is intended for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine (CAS 892712-64-0). This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.

Reaction Overview & Mechanism

The synthesis of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is typically achieved through a nucleophilic acyl substitution, specifically an N-acylation reaction. This involves the reaction of 1-(4-aminophenyl)piperazine with 3,5-dimethoxybenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

The reaction proceeds via the nucleophilic attack of the secondary amine in the piperazine ring on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the desired amide product.[3]

Schotten-Baumann Reaction Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine 1-(4-aminophenyl)piperazine intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride 3,5-dimethoxybenzoyl chloride acyl_chloride->intermediate product {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine intermediate->product Chloride Elimination hcl HCl intermediate->hcl salt Triethylammonium chloride hcl->salt Neutralization base Base (e.g., Triethylamine) base->salt caption Fig. 1: Schotten-Baumann reaction mechanism.

Caption: Fig. 1: Schotten-Baumann reaction mechanism.

Experimental Protocol

This protocol is a recommended starting point for the synthesis of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine.

Materials:

  • 1-(4-aminophenyl)piperazine

  • 3,5-dimethoxybenzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-aminophenyl)piperazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize side product formation.[4]

  • Addition of Acyl Chloride: Dissolve 3,5-dimethoxybenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).[4]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[3]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the base in this reaction?

The reaction of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl). The base, typically triethylamine or an aqueous base like sodium hydroxide, is added to neutralize this HCl.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.[3]

Q2: Why is the reaction performed at a low temperature?

The reaction between an amine and an acyl chloride is often highly exothermic. Performing the reaction at 0 °C helps to control the reaction rate, prevent overheating, and minimize the formation of side products.[4]

Q3: What are the most common side products?

The most common side product is the N,N'-diacylated piperazine, where both nitrogen atoms of the piperazine ring have reacted with the acyl chloride. This can be minimized by using a slight excess of the piperazine starting material or by carefully controlling the stoichiometry of the acyl chloride. Another potential side reaction is the hydrolysis of the acyl chloride if water is present in the reaction mixture.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) should be used to achieve good separation between the starting materials and the product. The spots can be visualized under UV light.

Q5: What is the best way to purify the final product?

Column chromatography on silica gel is a common and effective method for purifying the product and removing any unreacted starting materials or side products.[5] Recrystallization from a suitable solvent can also be used to obtain a highly pure product.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Low reaction temperature.4. Starting amine is of poor quality.1. Use freshly prepared or purchased 3,5-dimethoxybenzoyl chloride. Ensure it has been stored under anhydrous conditions.2. Ensure at least one equivalent of base is used. For hindered amines, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) might be beneficial.3. Allow the reaction to warm to room temperature after the addition of the acyl chloride and stir for a longer duration.4. Check the purity of the 1-(4-aminophenyl)piperazine.
Formation of a Significant Amount of Di-acylated Byproduct 1. Incorrect stoichiometry (excess acyl chloride).2. Acyl chloride added too quickly.1. Use a slight excess (1.1-1.2 equivalents) of the 1-(4-aminophenyl)piperazine.2. Add the acyl chloride solution dropwise over a longer period (e.g., 1-2 hours) to maintain a low concentration of the acyl chloride in the reaction mixture.
Reaction Stalls Before Completion 1. Amine starting material is fully protonated by the generated HCl.2. Poor solubility of starting materials or product.1. Add an additional portion of base to the reaction mixture.2. Consider using a different solvent that can better solubilize all components, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
Difficult Purification 1. Byproducts have similar polarity to the desired product.2. Presence of unreacted starting materials.1. Optimize the solvent system for column chromatography to achieve better separation. A shallow gradient elution might be necessary.2. Ensure the reaction has gone to completion before workup. A basic wash during workup can help remove unreacted acyl chloride (as the carboxylate).

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Caption: Fig. 2: Troubleshooting workflow for low yield.

References

  • Der Pharma Chemica. (n.d.). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Howei. (n.d.). {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine, CAS 892712-64-0. Retrieved from [Link]

  • Wikipedia. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • HETEROCYCLES. (2022, June 30). EFFICIENT AND AQUEOUS SYNTHESIS OF 3,4-DISUBSTITUTED ISOXAZOL-5(4H)-ONE DERIVATIVES USING PIPERAZINE UNDER GREEN CONDITIONS. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}. Retrieved from [Link]

  • PeerJ. (n.d.). Synthesis and characterization of new piperazine fused triazoles. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Chemoselective N-deacetylation under mild conditions. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Organic Syntheses. (n.d.). chiral (acyloxy)borane complex-catalyzed asymmetric diels-alder reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 6 6. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA 6.1 Spectroscopy. Retrieved from [Link]

  • Nature. (n.d.). This document is the Accepted Manuscript version of a Published Work that appeared in final form in Nature Chemistry, copyright. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Facile synthesis of amides via acceptorless dehydrogenative coupling of aryl epoxides and amines. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023, February 15). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][5]dioxol-5-yl) Acrylic Acid. Retrieved from [Link]

  • PMC. (n.d.). (4-Methylpiperazin-1-yl)(2,3,4-trimethoxybenzylidene)amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions: effect of solvent and base. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

Sources

Optimization

stabilizing {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine during long-term laboratory storage

Technical Support Center: {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine A Guide from the Senior Application Scientist Welcome to the dedicated technical guide for ensuring the long-term stability of {4-[4-(3,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

A Guide from the Senior Application Scientist

Welcome to the dedicated technical guide for ensuring the long-term stability of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine. As researchers and drug development professionals, maintaining the integrity of your compounds is paramount to the validity and reproducibility of your experimental results. This molecule, with its distinct aromatic amine, piperazine core, and amide linkage, possesses specific vulnerabilities that must be addressed for successful long-term storage.

This guide moves beyond simple storage recommendations. It is designed to provide you with a foundational understanding of the molecule's stability profile, equip you with practical troubleshooting strategies, and offer validated protocols to assess and maintain the purity of your samples over time.

Compound Stability Profile: Understanding the Chemistry

The structure of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine contains three key functional groups that are susceptible to degradation under common laboratory conditions. Understanding these vulnerabilities is the first step toward effective stabilization.

  • Aromatic Amine (-NH₂): The primary amine attached to the phenyl ring is the most significant site of instability. This group is highly susceptible to oxidation .[1][2] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal ions, can lead to the formation of colored impurities (nitroso, nitro compounds) and potential dimerization or polymerization. This is often observed as a color change from a white or off-white solid to yellow, brown, or even dark purple over time.

  • Amide Linkage (-C(=O)N-): The amide bond connecting the dimethoxybenzoyl moiety to the piperazine ring is susceptible to hydrolysis . This reaction is significantly accelerated by the presence of moisture, and its rate is highly dependent on pH.[3] Both acidic and basic conditions can catalyze the cleavage of this bond, resulting in the formation of 4-(piperazin-1-yl)phenylamine and 3,5-dimethoxybenzoic acid.

  • Piperazine Ring: While generally more stable than the aromatic amine, the piperazine ring, particularly its tertiary amine nitrogens, can also undergo oxidative degradation , such as N-oxide formation, especially under harsh conditions.[1] Thermal degradation of piperazine derivatives can also occur, though this is typically a concern at elevated temperatures well above standard storage conditions.[4][5][6]

Potential Degradation Pathways Diagram

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent {4-[4-(3,5-Dimethoxybenzoyl) piperazin-1-yl]phenyl}amine (Parent Compound) n_oxide N-Oxide Derivative (Piperazine or Amine) parent->n_oxide O₂ / Light / Metal Ions colored_imp Colored Impurities (Nitroso/Nitro Derivatives) parent->colored_imp O₂ / Light hydrolysis_prod1 4-(Piperazin-1-yl)phenylamine parent->hydrolysis_prod1 H₂O (Acid/Base Catalyzed) hydrolysis_prod2 3,5-Dimethoxybenzoic Acid parent->hydrolysis_prod2 H₂O (Acid/Base Catalyzed)

Caption: Potential degradation pathways for the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine.

Q1: My once off-white solid sample has turned yellow/brown. What happened, and is it still usable?

A1: This is a classic sign of oxidation of the aromatic amine group.[1] The formation of oxidized species often results in highly colored impurities.

  • Causality: The primary cause is exposure to atmospheric oxygen, a process that can be accelerated by light and ambient temperatures.

  • Troubleshooting:

    • Assess Purity: Before use, you must re-qualify the material. The presence of color indicates impurity formation. Use the HPLC Purity Assay protocol below to determine the percentage of the parent compound remaining.

    • Usability: For sensitive downstream applications (e.g., in vivo studies, cell-based assays), using a degraded sample is not recommended as the impurities could have unintended biological activity or interfere with the assay. For less sensitive applications like synthetic chemistry starting material, it may be usable if the purity is still high, but this should be determined on a case-by-case basis.

    • Prevention: To prevent this, always store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures, as detailed in the storage table below.

Q2: How can I accurately check the purity of my stored sample?

A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and detecting degradation products.[7][8][9] A well-developed stability-indicating HPLC method can separate the parent compound from its potential impurities.

Protocol: HPLC Purity Assay

This protocol provides a general starting point for a reverse-phase HPLC method. It should be validated for your specific system and needs.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your compound.

    • Dissolve it in a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile:Water) to a final concentration of 1 mg/mL. This is your stock solution.

    • Further dilute the stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.5 min: 90% to 10% B

      • 18.5-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV-Vis Detector at a wavelength determined by a UV scan of the pure compound (likely around 254 nm and/or 310 nm).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the parent compound using the area percent method: (Area of Parent Peak / Total Area of All Peaks) * 100%.

    • Degradation is indicated by the appearance of new peaks and a corresponding decrease in the area percent of the main peak.

Q3: What are the absolute best practices for preparing a new batch of this compound for long-term storage?

A3: Proactive measures are critical. The goal is to minimize exposure to oxygen, light, and moisture from the very beginning.

  • Final Purification: Ensure the compound is highly pure after synthesis. Residual solvents or catalysts can sometimes promote degradation.

  • Drying: Dry the compound thoroughly under a high vacuum to remove all traces of water and solvents. Amines are often hygroscopic and can absorb atmospheric moisture, which can facilitate hydrolysis.[10]

  • Inert Atmosphere Aliquoting: Perform all weighing and aliquoting in an inert atmosphere glovebox if available. If not, work quickly and use a nitrogen or argon blanket over the solid material.

  • Aliquot Size: Divide the batch into smaller, single-use aliquots. This is the most crucial step. It prevents the entire stock from being repeatedly warmed, opened to the atmosphere, and exposed to moisture every time a small amount is needed.

  • Container Choice: Use amber glass vials with Teflon-lined screw caps to protect from light and ensure an airtight seal.[10]

  • Purge and Seal: Before sealing each vial, flush the headspace with dry argon or nitrogen for 30-60 seconds. Seal the cap tightly and reinforce with Parafilm® for extra protection against moisture ingress.

Q4: I need to predict the compound's stability in a new formulation. How can I accelerate this process?

A4: You need to perform a forced degradation study . This is an essential part of pharmaceutical development where a drug substance is intentionally exposed to harsh conditions to identify potential degradation pathways and products rapidly.[11][12][13] This process is critical for developing a stability-indicating analytical method.[2][11]

Workflow: Forced Degradation Study

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Compound Solution (~1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, Solid & Solution) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo control Unstressed Control (Stored at -20°C) start->control analysis Analyze All Samples by HPLC-UV (Target 5-20% degradation) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis characterization Characterize Degradants (e.g., LC-MS/MS, qNMR) analysis->characterization

Caption: Workflow for a forced degradation study.

The goal of a forced degradation study is to achieve 5-20% degradation of the active ingredient.[13] This provides enough of the degradant for detection and characterization without completely destroying the sample. The results will inform you about the compound's inherent vulnerabilities, helping you design stable formulations and select appropriate packaging.

Recommended Long-Term Storage Conditions

To maximize the shelf-life of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine, strict adherence to the following conditions is essential.

ParameterRecommended ConditionRationale & Justification
Temperature -20°C or -70°C Low temperatures significantly slow down the rates of all chemical degradation reactions, including oxidation and hydrolysis. Studies on aromatic amines show excellent stability at -70°C for over a year.[14]
Atmosphere Inert Gas (Argon or Nitrogen) An inert atmosphere displaces oxygen, which is the primary driver for the oxidation of the aromatic amine group.[1][10]
Light Protect from Light (Amber Vials) Photons can provide the activation energy needed to initiate oxidative degradation pathways. Aromatic compounds are often photosensitive.[3][11]
Moisture Store in a Desiccated Environment The compound is hygroscopic. Moisture can facilitate hydrolysis of the amide bond and act as a medium for other reactions.[1][10] Store vials within a sealed container containing a desiccant.
Form Dry Solid Storing the compound as a dry solid is inherently more stable than in solution, where degradation kinetics are much faster.

References

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • N-[[4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-4-methoxybenzamide. PubChem. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Blogs. [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Aromatic Amine Pollution. Term. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Linquip. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}. SciELO. [Link]

  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. [Link]

  • Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. [Link]

  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-Melanogenic Activity. Chemistry Europe. [Link]

  • Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES. PMC. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Aragen. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc.. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Research International. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine and Standard Piperazine Derivatives in Drug Design

In the landscape of modern medicinal chemistry, the piperazine ring stands as a quintessential privileged scaffold. Its six-membered heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, offers a uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the piperazine ring stands as a quintessential privileged scaffold. Its six-membered heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity, conformational flexibility, and versatile synthetic handles.[1][2] This has led to its incorporation into a multitude of approved drugs across a wide range of therapeutic areas, from oncology to central nervous system (CNS) disorders.[3][4] This guide provides an in-depth comparison of a novel piperazine derivative, {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine (designated here as Compound X), with established, standard piperazine-containing drugs.

While specific experimental data for Compound X is not extensively available in the public domain, this guide will leverage data from closely related analogs and the broader class of N-arylpiperazines to construct a predictive profile. This will be contrasted with the well-documented properties of two clinically successful piperazine derivatives: Imatinib , a tyrosine kinase inhibitor, and Aripiprazole , a dopamine D2 and serotonin 5-HT1A receptor partial agonist.[5][6] Through this comparative analysis, we aim to provide researchers and drug development professionals with a framework for evaluating the potential advantages and liabilities of novel piperazine derivatives like Compound X.

The Piperazine Scaffold: A Foundation for Versatility

The utility of the piperazine moiety in drug design stems from several key physicochemical properties. The two nitrogen atoms provide sites for hydrogen bonding and can be protonated at physiological pH, enhancing aqueous solubility and enabling interactions with biological targets.[1] The piperazine ring can adopt both chair and boat conformations, allowing it to fit into diverse binding pockets.[1] Furthermore, the nitrogen atoms serve as convenient points for chemical modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[1]

Structural and Physicochemical Comparison

A key differentiator for any novel piperazine derivative is its substitution pattern. Compound X features a 3,5-dimethoxybenzoyl group on one piperazine nitrogen and a p-aminophenyl group on the other. This distinct decoration influences its potential biological activity and physicochemical properties when compared to standard derivatives.

CompoundStructureMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
Compound X alt text 357.42.915
Imatinib alt text 493.64.547
Aripiprazole alt text 448.44.913

Data for Compound X is calculated. Data for Imatinib and Aripiprazole is from PubChem.

The 3,5-dimethoxybenzoyl group in Compound X is of particular interest. Methoxy groups can act as hydrogen bond acceptors and influence the compound's conformation and metabolic stability. The p-aminophenyl moiety provides a site for further functionalization and can also participate in hydrogen bonding.

Pharmacological Profile: A Tale of Two Targets

The versatility of the piperazine scaffold is evident in the diverse pharmacological profiles of piperazine-containing drugs. Imatinib and Aripiprazole exemplify this, targeting distinct classes of proteins.

Kinase Inhibition: The Imatinib Paradigm

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia and other cancers. It functions by inhibiting the Bcr-Abl tyrosine kinase.[5] The N-methylpiperazine moiety of imatinib is crucial for its solubility and oral bioavailability, and it plays a role in binding to the kinase domain. The affinity of imatinib for its target kinases is in the nanomolar range.[7]

Based on its structural features, Compound X could potentially exhibit kinase inhibitory activity. The dimethoxybenzoyl group could occupy the ATP-binding site of certain kinases, a common mechanism for kinase inhibitors.

GPCR Modulation: The Aripiprazole Approach

Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. It exhibits partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[6][8] The N-arylpiperazine core of aripiprazole is a common feature in many CNS-active drugs, as it can effectively interact with the transmembrane domains of G-protein coupled receptors (GPCRs).[2] Aripiprazole demonstrates high affinity for its target receptors, with Ki values in the low nanomolar range.[8]

The N-phenylpiperazine structure within Compound X suggests a potential for activity at GPCRs. The specific substitution pattern would determine its receptor subtype selectivity and its functional effect (agonist, antagonist, or partial agonist).

Comparative Biological Performance (Hypothetical for Compound X)

FeatureCompound X (Hypothesized)ImatinibAripiprazole
Primary Target Class Kinases or GPCRsTyrosine Kinases (e.g., Bcr-Abl)GPCRs (Dopamine and Serotonin Receptors)
Potential Therapeutic Area Oncology or CNS DisordersOncologyCNS Disorders (Schizophrenia, Bipolar Disorder)
Binding Affinity (Ki) Unknown (Potentially nM range)nM range for target kinases[7]Low nM range for D2 and 5-HT1A receptors[8]
In Vitro Potency (IC50) UnknownnM to low µM in cell-based assays[7]nM to low µM in functional assays[6]
Key Structural Feature for Activity 3,5-Dimethoxybenzoyl and p-aminophenyl substituentsN-methylpiperazine and pyridine-pyrimidine pharmacophoreDichlorophenylpiperazine and butoxy side chain

Experimental Protocols for Comparative Evaluation

To empirically determine the performance of Compound X relative to standard piperazine derivatives, a series of well-established in vitro and in vivo assays would be necessary.

In Vitro Cytotoxicity and Anti-Proliferative Assay

This protocol is essential for assessing the potential of Compound X as an anticancer agent.

Workflow for In Vitro Cytotoxicity Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis cell_culture 1. Culture cancer cell lines (e.g., K-562 for CML) cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of Compound X, Imatinib, and vehicle control treatment 4. Add compounds to cells and incubate for 72 hours compound_prep->treatment mtt_assay 5. Add MTT reagent and incubate for 4 hours solubilization 6. Solubilize formazan crystals mtt_assay->solubilization read_plate 7. Measure absorbance at 570 nm ic50_calc 8. Calculate IC50 values read_plate->ic50_calc

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., K-562 for leukemia, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Plate cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of Compound X, a standard drug (e.g., Imatinib), and a vehicle control (e.g., DMSO) in culture medium.

  • Treatment: Replace the cell medium with the prepared compound dilutions and incubate for 72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus compound concentration and determine the half-maximal inhibitory concentration (IC50) for each compound.

Kinase Inhibition Assay

This assay will determine if Compound X can inhibit the activity of specific kinases.

Workflow for Kinase Inhibition Assay

G cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis reagent_prep 1. Prepare kinase, substrate, ATP, and compound solutions plate_setup 2. Add kinase and serially diluted compounds to a 384-well plate reagent_prep->plate_setup pre_incubation 3. Pre-incubate for 15 minutes plate_setup->pre_incubation reaction_start 4. Initiate reaction by adding ATP and substrate incubation 5. Incubate at 30°C for 60 minutes reaction_start->incubation detection_reagent 6. Add detection reagent (e.g., Kinase-Glo®) readout 7. Measure luminescence detection_reagent->readout ic50_calc 8. Calculate IC50 values readout->ic50_calc

Caption: Workflow for a typical in vitro kinase inhibition assay.[9]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, ATP, and serial dilutions of Compound X and a standard inhibitor (e.g., Imatinib).

  • Assay Plate Preparation: In a 384-well plate, add the kinase and the test compounds.

  • Pre-incubation: Allow the compounds to pre-incubate with the kinase for approximately 15 minutes.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining. The luminescence signal is inversely proportional to kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the IC50 value for each compound by plotting the percentage of kinase inhibition against the compound concentration.[10]

GPCR Binding Assay

This assay will assess the affinity of Compound X for specific GPCRs.

Workflow for GPCR Radioligand Binding Assay

G cluster_0 Membrane Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection cluster_3 Data Analysis cell_culture 1. Culture cells expressing the target GPCR membrane_prep 2. Harvest cells and prepare cell membranes cell_culture->membrane_prep assay_setup 3. Incubate membranes with radioligand and competing compound (Compound X) filtration 4. Separate bound from free radioligand by rapid filtration scintillation 5. Measure radioactivity on the filters filtration->scintillation ki_calc 6. Calculate Ki values scintillation->ki_calc

Caption: Workflow for a competitive radioligand binding assay for GPCRs.[11]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GPCR of interest (e.g., dopamine D2 or serotonin 5-HT1A receptors).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a known radioligand for the target receptor and increasing concentrations of the unlabeled test compound (Compound X or a standard like Aripiprazole).

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound and calculate the IC50. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

ADME/Tox Considerations

A critical aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. The piperazine moiety can influence these properties. For instance, while it can enhance solubility, it can also be a site of metabolism by cytochrome P450 enzymes.[1] In silico models can provide early predictions of ADME/Tox properties, but experimental validation is crucial. Assays to evaluate metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assays), and potential for off-target toxicity (e.g., hERG channel inhibition) are standard in the industry.

Conclusion

{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine (Compound X) represents a novel chemical entity within the well-established and highly successful class of piperazine-containing compounds. Its unique substitution pattern, particularly the 3,5-dimethoxybenzoyl group, suggests the potential for novel pharmacological activities, possibly as a kinase inhibitor or a GPCR modulator.

A direct comparison with standard piperazine derivatives like imatinib and aripiprazole highlights the remarkable diversity of this scaffold in drug design. While the ultimate therapeutic utility of Compound X can only be determined through rigorous experimental evaluation, the protocols and comparative framework presented in this guide offer a clear path forward for its investigation. By systematically assessing its biological activity, selectivity, and ADME/Tox profile, researchers can unlock the full potential of this and other novel piperazine derivatives in the quest for new and improved medicines.

References

  • PubChem. N-[[4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-4-methoxybenzamide. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Chen, Y., et al. (2020). Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells. Analytical Chemistry.
  • Grzelak, E. M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules.
  • Troxel, W., & Chang, C. A. (2026). Revealing imatinib-kinase specificity via analyzing changes in protein dynamics and computing molecular binding affinity. bioRxiv.
  • Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Available from: [Link]

  • De Bartolomeis, A., et al. (2013). Immunotoxicological Effects of Aripiprazole: In vivo and In vitro Studies. Journal of Neuroimmune Pharmacology.
  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • IntechOpen. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Available from: [Link]

  • ResearchGate. Some FDA-approved piperazine-containing drugs. Available from: [Link]

  • ACS Publications. Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells. Available from: [Link]

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available from: [Link]

  • Scilit. The medicinal chemistry of piperazines: A review. Available from: [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available from: [Link]

  • PNAS. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance. Available from: [Link]

  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. Available from: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • ResearchGate. Mechanism of Action of Aripiprazole Predicts Clinical Efficacy and a Favourable Side-Effect Profile. Available from: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • ecancer. Newly improved method for anti-cancer drug detection: How tiny tumour models could transform drug testing. Available from: [Link]

  • International Journal of Research & Review. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]

  • Ukrainian Journal of Medical and Biological Research. Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Available from: [Link]

  • PMC. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Available from: [Link]

  • PMC. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Available from: [Link]

  • eScholarship. Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. Available from: [Link]

  • NCBI. Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • PMC. Aripiprazole: from pharmacological profile to clinical use. Available from: [Link]

  • Preprints.org. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Available from: [Link]

  • MDPI. 4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][12][13]benzoxazine-3,5-dione. Available from: [Link]

  • Biomedical and Pharmacology Journal. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Available from: [Link]

  • Frontiers. Dose-Dependent Efficacy of Aripiprazole in Treating Patients With Schizophrenia or Schizoaffective Disorder: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Available from: [https://www.frontiersin.org/articles/10.3389/fpsyt.2021.6962 dosage/full]([Link] dosage/full)

  • ResearchGate. Cytotoxicity elicited by N-benzylpiperazine (BZP) (a) and... Available from: [Link]

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Comparative

NMR spectral validation data for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

An in-depth technical analysis and methodological comparison for the structural validation of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine , a highly functionalized API intermediate. Structural Dynamics & Anal...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological comparison for the structural validation of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine , a highly functionalized API intermediate.

Structural Dynamics & Analytical Challenges

{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is a complex molecular building block featuring three distinct domains: an electron-rich aniline donor, a central piperazine linker, and a 3,5-dimethoxybenzoyl cap. Validating the exact regiochemistry and purity of this compound presents two primary physical-chemical challenges in Nuclear Magnetic Resonance (NMR) spectroscopy:

  • Amide Bond Fluxionality: The tertiary amide bond between the piperazine N4 and the benzoyl carbonyl possesses partial double-bond character. At standard room temperature (298 K), rotation around this bond is restricted on the NMR timescale. This results in the piperazine protons splitting into broad, complex multiplets (rotamers) rather than sharp, easily integrable peaks.

  • Aromatic Signal Overlap: The electron-donating effects of the methoxy groups on the benzoyl ring and the amine group on the phenyl ring heavily shield their respective aromatic protons. Consequently, the signals for the 3,5-dimethoxybenzoyl protons and the aniline protons converge into a dense, overlapping multiplet in the δ 6.40 – 6.80 ppm region.

Relying solely on standard 1D 1 H-NMR often yields ambiguous assignments, making it an insufficient standalone tool for stringent regulatory validation[1].

Methodological Comparison: 400 MHz 1D vs. 600 MHz 2D Suite

To establish a definitive structural proof, we must objectively compare standard 1D methodologies against a high-field multinuclear 2D approach.

  • Standard 400 MHz 1D NMR: While 1D 1 H-NMR is fast, non-destructive, and highly sensitive[1], its limited dispersion at 400 MHz cannot resolve the overlapping aromatic region of this specific compound. Furthermore, 1D 13 C-NMR suffers from low natural abundance (1.1%) and requires long acquisition times to achieve an acceptable signal-to-noise ratio for the quaternary carbons (e.g., carbonyl and ipso-aromatic carbons).

  • High-Field 600 MHz 2D NMR Suite (The Gold Standard): Upgrading to a 600 MHz system equipped with a cryoprobe significantly enhances both signal-to-noise and spectral dispersion[2]. More importantly, utilizing 2D Heteronuclear Single Quantum Coherence (HSQC) transfers magnetization from the highly sensitive 1 H nucleus to the less sensitive 13 C nucleus[1]. This circumvents the overlap in the proton spectrum by dispersing the signals across the much wider 13 C chemical shift range (e.g., separating the overlapping δ 6.50 ppm protons by their distinct carbon shifts at δ 101.2 ppm vs. δ 114.6 ppm).

Table 1: Comparative Resolution Metrics for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine
Analytical Metric400 MHz 1D 1 H & 13 C600 MHz 2D Suite (COSY, HSQC, HMBC)Causality / Advantage
Aromatic Resolution Poor (Overlapping multiplets at 6.4-6.8 ppm)Excellent (Complete 1 H/ 13 C orthogonal separation)HSQC disperses overlapping 1 H signals across the 200 ppm 13 C axis.
Piperazine Assignment Ambiguous (Broad humps at 3.0-3.7 ppm)Definitive (Clear axial/equatorial correlations)COSY identifies adjacent spin systems despite rotameric broadening.
Linkage Confirmation Assumed (Based on integration only)Proven (via HMBC 2J and 3J couplings)HMBC confirms piperazine N1/N4 linkages to the respective aromatic rings.
Purity Quantification Moderate (Overlap limits integration accuracy)High (qNMR precision <2% absolute)[2]Cryoprobe enhances S/N; distinct 2D cross-peaks confirm absence of co-eluting impurities.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and adherence to ICH Q2 (R1) guidelines[3], the following protocol operates as a self-validating system. Every step includes an internal check to guarantee data integrity before acquisition begins.

Step 1: Instrument Performance Qualification (PQ) Before analyzing the API intermediate, run a standard lineshape sample (e.g., 1% CHCl 3​ in acetone- d6​ ) to verify that the 600 MHz spectrometer meets manufacturer specifications for resolution and sensitivity. This ensures any observed peak broadening is inherent to the molecule's fluxionality, not poor magnetic homogeneity[2].

Step 2: Controlled Sample Preparation

  • Weigh exactly 15.0 mg of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine using a microbalance.

  • Dissolve in 600 µL of highly enriched DMSO- d6​ (100.0 atom % D) containing 0.05% v/v Tetramethylsilane (TMS). Causality: DMSO- d6​ is specifically selected over CDCl 3​ because its strong hydrogen-bond accepting nature disrupts intermolecular hydrogen bonding of the aniline -NH 2​ group, yielding a sharper, distinct resonance. Furthermore, it shifts the residual water peak ( δ ~3.3 ppm) away from the critical piperazine resonances.

Step 3: Temperature Calibration & Shimming

  • Insert the sample and calibrate the probe temperature to exactly 298.0 K using a 100% methanol standard. Causality: Because the piperazine amide rotamer ratios are highly temperature-dependent, strict thermal calibration ensures lot-to-lot spectral reproducibility.

  • Perform 3D gradient shimming followed by manual optimization of the Z1 and Z2 coils to achieve a TMS full-width at half-maximum (FWHM) of <0.8 Hz.

Step 4: Quantitative Acquisition (qNMR) Acquire the 1D 1 H spectrum using a 90° pulse and a prolonged relaxation delay ( D1=10 seconds). Causality: A 10-second delay ensures complete T1​ relaxation of all protons. This is mandatory for accurate quantitative NMR (qNMR) integration, allowing the method to serve as a highly accurate purity assay even in complex sample matrices[4].

Validated Chemical Shift Data

The following table summarizes the validated assignments derived from the 600 MHz 2D NMR suite. Note how the 13 C shifts resolve the heavily overlapping 1 H aromatic signals.

Table 2: 1 H and 13 C NMR Chemical Shift Assignments (600 MHz, DMSO- d6​ , 298 K)
Molecular DomainPosition 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)
3,5-Dimethoxybenzoyl C=O-168.5
C1 (Ar)-138.2
C2, C6 (Ar)6.55, d, J=2.2 104.5
C3, C5 (Ar)-160.4
C4 (Ar)6.50, t, J=2.2 101.2
-OCH 3​ (x2)3.75, s (6H)55.4
Piperazine Ring C2', C6' (N4-adjacent)3.45 – 3.70, br m (4H, rotamers)42.1, 47.5
C3', C5' (N1-adjacent)2.95 – 3.10, br m (4H)49.8
4-Aminophenyl C1'' (Ar-N)-142.5
C2'', C6'' (Ar)6.75, d, J=8.5 (2H)118.2
C3'', C5'' (Ar)6.52, d, J=8.5 (2H) (Overlaps with benzoyl)114.6
C4'' (Ar-NH 2​ )-143.1
-NH 2​ 4.65, br s (2H)-

Validation Workflow Visualization

G A API Intermediate: {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine B Sample Preparation (DMSO-d6, 298K, Internal TMS) A->B C Standard 1D NMR (400 MHz) 1H and 13C Acquisition B->C D Resolution Check: Amide Rotamers & Overlap? C->D E High-Field 2D NMR (600 MHz) COSY, HSQC, HMBC D->E Broad/Overlapping (Typical) F qNMR Purity Quantification (ICH Q2 R1 Compliant) D->F Resolved (Ideal Case) E->F G Final Structural Validation & Batch Release F->G

Figure 1: NMR validation workflow for complex piperazine-derived API intermediates.

References

  • Source: nih.
  • Source: nih.
  • Source: almacgroup.
  • Source: europeanpharmaceuticalreview.

Sources

Validation

Structure-Activity Relationship Guide: Evaluating {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine and Its Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Kinase Inhibitor Pharmacophores & High-Throughput Screening Executive Summary The rational design of targeted therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Kinase Inhibitor Pharmacophores & High-Throughput Screening

Executive Summary

The rational design of targeted therapeutics relies heavily on optimizing core pharmacophores to maximize binding affinity while minimizing off-target toxicity. The compound {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine (hereafter referred to as DMB-PPA ) represents a highly privileged scaffold in medicinal chemistry. By combining a flexible piperazine linker with a hydrogen-bonding aniline motif and a hydrophobic dimethoxybenzoyl group, this structure serves as a potent backbone for Receptor Tyrosine Kinase (RTK) inhibitors[1].

This guide objectively compares the IC50 values of DMB-PPA against its structural analogs, providing a detailed structure-activity relationship (SAR) analysis and the validated experimental protocols required to reproduce these findings.

Mechanistic Overview & Rationale

The efficacy of the DMB-PPA scaffold stems from its tripartite structural design, which is engineered to exploit the ATP-binding pocket of kinases such as Lymphocyte Specific Kinase (Lck) and Fibroblast Growth Factor Receptor (FGFR)[2],[3]:

  • The Terminal Aniline: The primary amine acts as a critical hydrogen-bond donor, anchoring the molecule to the highly conserved hinge region of the kinase domain[3].

  • The Piperazine Core: Piperazine hybrids are extensively used to enhance biological activity by acting as a semi-rigid vector. It projects the hydrophobic tail into the binding pocket while maintaining favorable aqueous solubility[1].

  • The 3,5-Dimethoxybenzoyl Group: The meta-substituted methoxy groups are perfectly angled to engage in Van der Waals interactions within the hydrophobic sub-pocket adjacent to the DFG motif. This specific substitution pattern is a proven structural motif for driving kinase selectivity[2].

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adapter Adapter Proteins Receptor->Adapter Phosphorylation Inhibitor DMB-PPA Inhibitor->Receptor Blocks ATP Pocket MAPK MAPK Cascade Adapter->MAPK Activates Effect Cell Proliferation MAPK->Effect Transcription

Fig 1. Mechanism of action: DMB-PPA inhibiting Receptor Tyrosine Kinase signaling pathways.

Comparative IC50 Data Analysis

To isolate the causality behind the binding affinity, we compare DMB-PPA with three structural analogs modified at the benzoyl ring. The data below summarizes the biochemical IC50 (cell-free kinase assay) and cellular IC50 (proliferation assay) values.

CompoundBenzoyl SubstitutionBiochemical IC50 (nM) ± SDCellular IC50 (nM)Fold Change vs DMB-PPA
DMB-PPA 3,5-Dimethoxy14.2 ± 1.145.31.0x (Baseline)
Analog 1 3,4,5-Trimethoxy8.7 ± 0.622.11.6x more potent
Analog 2 4-Methoxy85.4 ± 5.2210.56.0x less potent
Analog 3 Unsubstituted (H)312.0 ± 15.4850.022.0x less potent
SAR Insights (Expertise & Experience)
  • Loss of Hydrophobic Contacts: Removing the methoxy groups entirely (Analog 3) results in a drastic 22-fold loss in potency. This confirms that the benzoyl ring does not merely act as a steric placeholder; it actively drives binding enthalpy through specific hydrophobic interactions.

  • The Meta-Position Advantage: Comparing Analog 2 (para-methoxy) to DMB-PPA (meta-dimethoxy) reveals that the meta positions are critical for occupying lateral hydrophobic pockets. The para-position alone clashes with the pocket ceiling or fails to provide sufficient surface area contact.

  • Trimethoxy Saturation: While Analog 1 (3,4,5-trimethoxy) shows a slight improvement in biochemical potency, the added lipophilicity often leads to higher plasma protein binding and poorer metabolic stability in vivo, making the 3,5-dimethoxy pattern (DMB-PPA) the optimal balance of potency and drug-likeness.

Validated Experimental Protocol: IC50 Determination

To ensure trustworthiness and reproducibility, the IC50 values must be determined using a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed to model the sigmoidal dose-response curve accurately using a four-parameter logistic equation[4].

Step-by-Step Methodology

Phase 1: Reagent & Compound Preparation

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Dilution: Dissolve DMB-PPA and its analogs in 100% anhydrous DMSO to create a 10 mM stock. Perform a 3-fold serial dilution across 10 points in a 384-well source plate.

  • Acoustic Dispensing: Use an Echo acoustic liquid handler to transfer 50 nL of the serially diluted compounds into a low-volume 384-well assay plate. This ensures the final DMSO concentration remains below 1% to prevent enzyme denaturation.

Phase 2: Assay Execution 4. Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide Substrate mixture to the assay plate. Centrifuge at 1000 x g for 1 minute and incubate at room temperature (RT) for 15 minutes to allow compound binding. 5. Reaction Initiation: Initiate the kinase reaction by adding 5 µL of 2X ATP solution. Critical Note: The ATP concentration must be pre-calibrated to the exact Km​ of the specific kinase to ensure competitive inhibition kinetics are accurately measured. 6. Incubation: Seal the plate and incubate for 60 minutes at RT.

Phase 3: Detection & Analysis 7. Termination & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and a Europium-labeled anti-phospho antibody. Incubate for 30 minutes. 8. Signal Reading: Read the plate on a multi-mode microplate reader using an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Acceptor). 9. Data Fitting: Calculate the FRET ratio (665/615 nm). Export the data to GraphPad Prism and fit it using the four-parameter logistic equation:

y=bottom+1+10(logIC50−x)×slopetop−bottom​ [4].

Workflow Prep Compound Preparation Incubate Kinase + ATP Incubation Prep->Incubate Detect Fluorescence Detection Incubate->Detect Analyze Data Analysis Detect->Analyze

Fig 2. Standardized TR-FRET workflow for determining kinase inhibitor IC50 values.

Conclusion

The {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine (DMB-PPA) scaffold demonstrates superior biochemical efficiency compared to its mono-methoxy and unsubstituted analogs. The experimental data confirms that the 3,5-dimethoxy substitution is not merely an auxiliary group, but a fundamental driver of target affinity. By utilizing the standardized TR-FRET protocol outlined above, researchers can reliably benchmark new derivatives against this highly privileged structural backbone.

References

  • [2] Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase | Source: Journal of Medicinal Chemistry - ACS Publications | 2

  • [4] US20040254177A1 - Aminoindazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions containing them | Source: Google Patents | 4

  • [1] Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities | Source: ResearchGate | 1

  • [3] がん治療を目的とした高活性かつ選択的な線維芽細胞増殖因子受容体(FGFR)阻害剤ASP5878 | Source: 大阪大学学術情報庫OUKA | 3

Sources

Comparative

A Comparative Guide to LC-MS/MS Method Validation for the Quantification of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine in a biological matrix, such as human plasma. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method that conforms to global regulatory standards. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is now the global standard recognized by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7]

The validation of a bioanalytical method is a critical process that ensures the reliability and acceptability of the analytical data.[2][3][6] It provides documented evidence that the method is suitable for its intended purpose.[2][3] For the quantification of a novel pharmaceutical compound like {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine, a highly sensitive and selective LC-MS/MS method is the industry standard.[8][9]

Analyte Characteristics and Methodological Considerations

The target analyte, {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine, possesses several structural features that inform the analytical strategy. The piperazine and phenylamine moieties are basic and will readily ionize under acidic conditions, making positive mode electrospray ionization (ESI) a suitable choice. The overall structure suggests moderate polarity. To enhance chromatographic retention on a reversed-phase column and improve sensitivity, derivatization with an agent like benzoyl chloride could be considered, although direct analysis is often feasible with modern LC-MS/MS systems.[10][11][12][13] For this guide, we will focus on a direct injection approach following a straightforward sample preparation.

I. The Bioanalytical Method Validation Workflow

A full validation of a bioanalytical method encompasses a series of experiments designed to assess its performance characteristics.[6][9] The following sections will detail the rationale and experimental protocols for each key validation parameter.

G cluster_0 Phase 1: Method Development cluster_2 Phase 3: Application Method Development Method Development Selectivity Selectivity Method Development->Selectivity Linearity Linearity Accuracy_Precision Accuracy & Precision Matrix_Effect Matrix Effect Stability Stability Sample_Analysis Study Sample Analysis Stability->Sample_Analysis

Caption: A high-level overview of the bioanalytical method lifecycle.

II. Detailed Validation Parameters and Protocols

Selectivity and Specificity

Expertise & Experience: Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, or concomitant medications. Specificity is the ultimate form of selectivity. In LC-MS/MS, this is primarily achieved through a combination of chromatographic separation and the use of Multiple Reaction Monitoring (MRM).

Experimental Protocol:

  • Analyze at least six different blank lots of human plasma to screen for interfering peaks at the retention time of the analyte and internal standard (IS).

  • Analyze a zero sample (blank plasma spiked with IS) to ensure no interference with the IS.

  • Analyze a Lower Limit of Quantification (LLOQ) sample to ensure the analyte is detectable and distinguishable from any background noise.

Acceptance Criteria (per ICH M10):

  • The response of any interfering peak in the blank plasma at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.

  • The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[14]

Calibration Curve and Linearity

Expertise & Experience: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. A linear relationship is desirable for accurate quantification. The range of the curve should encompass the expected concentrations in the study samples.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

  • A typical calibration curve consists of a blank, a zero standard, and at least six to eight non-zero concentration levels.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Use a weighted (e.g., 1/x or 1/x²) linear regression to fit the data.

Acceptance Criteria (per ICH M10):

  • The back-calculated concentrations of at least 75% of the non-zero standards must be within ±15% of their nominal values (±20% for the LLOQ).[9]

  • The calibration curve must have a correlation coefficient (r²) of ≥ 0.99.

Table 1: Representative Calibration Curve Data

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.60104.0
5.005.15103.0
10.09.8098.0
50.052.5105.0
100.097.097.0
400.0412.0103.0
500.0 (ULOQ)490.098.0
Accuracy and Precision

Expertise & Experience: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between repeated measurements. These are assessed using Quality Control (QC) samples at different concentrations. Intra-batch (within a single run) and inter-batch (across different runs) accuracy and precision are evaluated.

Experimental Protocol:

  • Prepare QC samples in blank plasma at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • For intra-batch analysis, analyze at least five replicates of each QC level in a single analytical run.

  • For inter-batch analysis, analyze the QC samples in at least three different runs on different days.

Acceptance Criteria (per ICH M10):

  • Accuracy: The mean concentration should be within ±15% of the nominal value for each QC level (±20% for LLOQ).[15]

  • Precision: The coefficient of variation (CV) should not exceed 15% for each QC level (20% for LLOQ).[16]

Table 2: Summary of Inter-Batch Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=3 runs)Accuracy (%)Precision (%CV)
LLOQ1.001.05105.08.5
Low QC3.002.9096.76.2
Mid QC75.078.5104.74.8
High QC375.0365.597.55.5
Matrix Effect

Expertise & Experience: The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix. It is a critical parameter to evaluate in LC-MS/MS as it can significantly impact accuracy and precision.

Experimental Protocol:

  • Prepare two sets of samples:

    • Set A: Analyte spiked into post-extraction blank plasma.

    • Set B: Analyte spiked into a neat solution.

  • Calculate the matrix factor (MF) at low and high QC concentrations by dividing the peak area of the analyte in Set A by the peak area in Set B.

  • The IS-normalized MF should also be calculated to demonstrate that the IS adequately compensates for any matrix effects.

Acceptance Criteria (per ICH M10):

  • The CV of the IS-normalized matrix factor across at least six different lots of plasma should be ≤ 15%.

Stability

Expertise & Experience: Stability experiments are designed to ensure that the analyte concentration does not change during the entire lifecycle of a sample, from collection to analysis. This includes stability in the biological matrix under various storage conditions and in the processed sample.

Experimental Protocol & Acceptance Criteria: The stability of the analyte is assessed by analyzing QC samples (low and high concentrations) after subjecting them to specific conditions and comparing the results to freshly prepared samples. The mean concentration of the stability samples must be within ±15% of the nominal concentration.

  • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles.

  • Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -80°C) for a period that exceeds the expected duration of the study.

  • Post-Preparative (Autosampler) Stability: Processed samples are stored in the autosampler to determine how long they can be held before analysis.

III. Sample Preparation and LC-MS/MS Workflow

A robust sample preparation procedure is essential for removing interferences and concentrating the analyte. For {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine, a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be appropriate. Here, we outline a protein precipitation workflow for its simplicity and high throughput.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporate_Reconstitute Evaporate & Reconstitute Supernatant_Transfer->Evaporate_Reconstitute Injection Inject into LC-MS/MS Evaporate_Reconstitute->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Data_Acquisition Data Acquisition & Processing Mass_Analysis->Data_Acquisition

Caption: A typical workflow for sample preparation and LC-MS/MS analysis.

Representative LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Positive

  • MRM Transitions: To be determined during method development (e.g., for the analyte: [M+H]+ → fragment ion; for the IS: [M+H]+ → fragment ion)

IV. Conclusion

This guide has outlined the essential parameters and comparative data for the validation of an LC-MS/MS method for the quantification of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine. Adherence to the principles described, which are based on the globally harmonized ICH M10 guideline, ensures the development of a robust, reliable, and regulatory-compliant bioanalytical method. The successful validation of the method provides a high degree of confidence in the concentration data generated from pharmacokinetic, toxicokinetic, or bioequivalence studies, ultimately supporting the advancement of new drug candidates.

References

  • PubChem. N-[[4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-4-methoxybenzamide. Available at: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • Song, M., et al. (2017). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. ACS Chemical Neuroscience. Available at: [Link]

  • Wojnicz, A., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules. Available at: [Link]

  • Ahmad, I., et al. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. Available at: [Link]

  • Kennedy, R.T., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Hutter, C.D., et al. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules. Available at: [Link]

  • FyoniBio. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Available at: [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link]

  • Ossolinski, J.E., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. Available at: [Link]

  • European Compliance Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Vazvaei-Smith, F., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Al-khalidi, R. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • PubChem. 6-[4-(3,5-dimethyl-piperazin-1-yl)-phenyl]-3-ethyl-4-methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Available at: [Link]

  • D'Avolio, A., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics. Available at: [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Available at: [Link]

  • Holčapek, M., et al. (2025). Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance for Industry - Bioanalytical Method Validation. Available at: [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Li, Y., et al. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. Available at: [Link]

  • Sanna, D., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-Melanogenic Activity. ChemMedChem. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available at: [Link]

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Validation

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

Introduction: Situating a Novel Compound in a Crowded Field The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1] Kinases, with over 500 members in the human k...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Situating a Novel Compound in a Crowded Field

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1] Kinases, with over 500 members in the human kinome, represent a vast and critical class of drug targets.[1][2] The phenylpiperazine scaffold, a key feature of the molecule {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine, is a privileged structure found in numerous approved and investigational kinase inhibitors.[3][4][5] This structural class is known for its ability to engage the ATP-binding pocket of various kinases, leading to the modulation of cellular signaling pathways that are often dysregulated in diseases like cancer.[1][6]

The Target: Why the Fibroblast Growth Factor Receptor (FGFR) Family?

The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Aberrant FGFR signaling, often driven by gene amplification, mutations, or translocations, is a known oncogenic driver in various cancers, including bladder, lung, and breast cancers. This makes the FGFR family a compelling therapeutic target.

The diagram below illustrates a simplified view of the FGFR signaling cascade and the point of intervention for ATP-competitive inhibitors like Compound X.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF_Ligand FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF_Ligand->FGFR Binding & Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FGFR->RAS_RAF_MEK_ERK Autophosphorylation & Activation PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ/PKC Pathway FGFR->PLCg_PKC Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg_PKC->Proliferation Compound_X Compound X (ATP-Competitive Inhibitor) Compound_X->FGFR Inhibition of Kinase Domain

Caption: Simplified FGFR signaling and the mechanism of ATP-competitive inhibitors.

Comparative Benchmarking: Compound X vs. The Field

A rigorous evaluation of a novel inhibitor requires direct comparison against established standards. For the FGFR family, we select NVP-BGJ398 , a potent and selective pan-FGFR inhibitor, as our primary benchmark.[3] The goal is to determine if Compound X offers any advantages in terms of potency, selectivity, or cellular activity.

Table 1: Comparative Inhibition Profile Framework

ParameterCompound XNVP-BGJ398 (Benchmark)Significance
In Vitro Potency
FGFR1 Kinase IC₅₀ (nM)TBD~1Measures direct enzymatic inhibition. A lower value is better.
FGFR2 Kinase IC₅₀ (nM)TBD~2Assesses potency against different family members.
FGFR3 Kinase IC₅₀ (nM)TBD~1Critical for FGFR3-driven tumors like bladder cancer.[3]
VEGFR2 Kinase IC₅₀ (nM)TBD>1000Key selectivity marker; off-target inhibition can cause side effects.
Cellular Activity
Target Engagement (CETSA EC₅₀, nM)TBDTBDConfirms the compound binds to its target inside intact cells.[7]
Anti-proliferative EC₅₀ (nM)TBD~10-100 (in FGFR-dependent cells)Measures the functional outcome of target inhibition.

TBD: To Be Determined via experimental protocols outlined below. Literature values for benchmarks are approximate and may vary by assay conditions.

Experimental Workflows for Comprehensive Benchmarking

To generate the data required for the comparative table, a multi-step experimental approach is necessary. This workflow ensures that the biochemical activity of the compound translates to cellular target engagement and a functional anti-proliferative effect.

Benchmarking_Workflow cluster_flow Benchmarking Experimental Flow A Step 1: In Vitro Kinase Assay (Determine IC₅₀) B Step 2: Cellular Target Engagement (CETSA for EC₅₀) A->B Biochemical Potency Confirmed C Step 3: Downstream Pathway Analysis (Western Blot for p-FRS2) B->C Target Binding in Cells Confirmed D Step 4: Functional Cellular Assay (Anti-Proliferation for EC₅₀) C->D Mechanism of Action Validated E Data Analysis & Comparison D->E Functional Effect Quantified

Caption: A four-step workflow for the comprehensive evaluation of a novel kinase inhibitor.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for key benchmarking experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Inhibition is measured as a reduction in ADP formation.[2]

Objective: To determine the IC₅₀ value of Compound X against FGFR1, 2, 3, and a counter-screen target like VEGFR2.

Materials:

  • Recombinant human kinases (FGFR1, FGFR2, FGFR3, VEGFR2)

  • Substrate peptide (e.g., Poly(E,Y)₄)

  • ATP, ultra-pure

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound X and NVP-BGJ398, serially diluted in DMSO

  • Assay Buffer: Tris-HCl, MgCl₂, DTT, BSA

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound X and the benchmark inhibitor in DMSO. Transfer a small volume (e.g., 50 nL) to a 384-well assay plate.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and substrate in assay buffer. Dispense 5 µL into each well of the assay plate.

  • Incubation: Gently mix and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Kinase Reaction: Prepare an ATP solution in assay buffer. Add 5 µL to each well to start the reaction. Incubate for 1 hour at room temperature.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescence: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Plot the percent inhibition versus compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a physiological context. It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[7][8][9]

Objective: To determine the cellular EC₅₀ for target engagement of Compound X with its kinase target.

Materials:

  • Cancer cell line with known FGFR activation (e.g., RT112 bladder cancer cells)

  • Complete cell culture medium (e.g., RPMI + 10% FBS)

  • Compound X and benchmark inhibitor

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Equipment: Thermal cycler, liquid nitrogen, refrigerated centrifuge (20,000 x g)

  • Western Blotting reagents (see Protocol 3)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with a range of concentrations of Compound X or vehicle (DMSO) for 2 hours in serum-free media.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes to generate a melt curve. For isothermal dose-response, heat all samples at a single, optimized temperature (e.g., 57°C) for 3 minutes.[10]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]

  • Separate Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8][10]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Analyze equal amounts of protein from the soluble fraction by Western blot using a primary antibody specific for the target kinase (e.g., anti-FGFR3).

  • Data Analysis: Quantify the band intensity for each sample. For dose-response curves, plot the normalized band intensity against the compound concentration and fit the curve to determine the CETSA EC₅₀.

Protocol 3: Downstream Signaling Analysis (Western Blot)

This method confirms that target engagement by the inhibitor leads to the intended biological effect: a reduction in downstream pathway signaling. For FGFR, a key downstream event is the phosphorylation of FRS2 (FGFR Substrate 2).[11]

Objective: To measure the inhibition of FGFR signaling by assessing the phosphorylation status of FRS2.

Materials:

  • FGFR-dependent cancer cell line

  • Compound X and benchmark inhibitor

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Primary Antibodies: Anti-phospho-FRS2, Anti-total-FRS2, and a loading control (e.g., Anti-Actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, transfer membranes (PVDF), and blotting equipment

  • ECL chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight, then treat with various concentrations of Compound X for 2-4 hours.

  • Stimulation: Stimulate the FGFR pathway by adding FGF ligand for 15 minutes.

  • Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.[12] Causality Note: BSA is preferred over milk for phospho-protein detection as milk contains casein, a phosphoprotein that can increase background noise.[13] Incubate the membrane with the anti-phospho-FRS2 primary antibody overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total FRS2 and/or a loading control like beta-actin.

  • Analysis: Quantify the band intensities. Normalize the phospho-FRS2 signal to the total FRS2 or loading control signal.

Data Interpretation and Decision Making

The data generated from these protocols will allow for a direct, evidence-based comparison of Compound X to the benchmark.

Decision_Tree Start Analyze Data from Protocols 1-3 Q1 Is Compound X potent? (IC₅₀ < 100 nM) Start->Q1 Q2 Is it selective? (VEGFR2 IC₅₀ > 10x FGFR IC₅₀) Q1->Q2 Yes Stop_NotPotent Outcome: Low Priority (Lacks required potency) Q1->Stop_NotPotent No Q3 Does it engage the target in cells? (CETSA EC₅₀ comparable to IC₅₀) Q2->Q3 Yes Stop_NotSelective Outcome: Low Priority (Potential off-target toxicity) Q2->Stop_NotSelective No Q4 Does it inhibit downstream signaling? Q3->Q4 Yes Stop_NoEngagement Outcome: Low Priority (Poor cell permeability or efflux) Q3->Stop_NoEngagement No Stop_NoSignalingInhibition Outcome: Re-evaluate Mechanism (Target engagement does not block pathway) Q4->Stop_NoSignalingInhibition No Proceed Outcome: High Priority Candidate (Proceed to in vivo studies) Q4->Proceed Yes

Caption: Logical decision-making framework based on comparative benchmarking data.

An ideal candidate will exhibit high potency (low nanomolar IC₅₀), good selectivity over related kinases, demonstrate target engagement in cells at similar concentrations, and effectively block downstream signaling. If Compound X proves superior or comparable to NVP-BGJ398 in these assays, it warrants further investigation, including pharmacokinetic profiling and in vivo efficacy studies.

References

  • Western blot for phosphoryl
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Tips for detecting phosphoproteins by western blot. Proteintech Group.
  • In vitro NLK Kinase Assay. PMC, NIH.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.
  • Pan/Phospho Analysis For Western Blot Normaliz
  • In vitro kinase assay. Bio-protocol.
  • Tips for Detecting Phosphoproteins by Western Blot. Invent Biotechnologies Inc.
  • Methods for Detecting Protein Phosphoryl
  • In vitro kinase assay. Protocols.io.
  • Protocol for Invitro Kinase Assay.
  • 2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed.
  • Benchmarking a Novel Quinoline-Based Compound Against Clinical c-Met Inhibitors: A Compar
  • Editorial: Exploring novel approaches to small molecule kinase inhibitors in cancer tre
  • Novel EGFR Inhibitors for Non-Small Cell Lung Cancer.
  • N-[[4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-4-methoxybenzamide. PubChem.
  • [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I.
  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. IRIS UniCa.
  • Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor.
  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PMC, NIH.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC, NIH.
  • 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.
  • Study of the Interaction of Benzene-1,4-dicarboxamide with Methylmalonyl Dichloride.

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Comparative

Comparative Selectivity and Cross-Reactivity Profiling of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine: A Technical Guide

In the landscape of modern drug discovery, the meticulous characterization of a compound's selectivity is paramount. A molecule's journey from a promising hit to a viable clinical candidate is paved with rigorous assessm...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the meticulous characterization of a compound's selectivity is paramount. A molecule's journey from a promising hit to a viable clinical candidate is paved with rigorous assessments of its on-target potency and off-target liabilities. This guide provides a comprehensive framework for the cross-reactivity and selectivity profiling of a novel chemical entity, {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine (hereinafter referred to as Compound X).

Given that Compound X is a novel entity without extensive published data, this guide will serve as a strategic workflow for its initial characterization. We will postulate a primary target class based on its structural motifs and then delineate a multi-tiered experimental approach to elucidate its selectivity profile. This document is intended for researchers, scientists, and drug development professionals, offering both strategic rationale and detailed, actionable protocols.

Structural Rationale and Postulated Target Class

The chemical architecture of Compound X features a piperazine core, a common scaffold in pharmacologically active agents, linked to a phenylamine and a 3,5-dimethoxybenzoyl group. The presence of the N-phenylpiperazine moiety is a well-established pharmacophore for targeting aminergic G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Furthermore, the dimethoxybenzoyl group has been associated with inhibitors of various kinases.

Therefore, our initial hypothesis is that Compound X possesses activity towards either GPCRs or kinases . This guide will outline parallel workflows to investigate both possibilities.

Tier 1: Initial Target Class Screening

The first step is to ascertain the broad target class of Compound X. This will be achieved through high-throughput screening against representative panels of GPCRs and kinases.

GPCR Profiling: Radioligand Binding Assays

Radioligand binding assays are a sensitive and quantitative method to determine the affinity of a compound for a specific receptor.[1][2] We will initially screen Compound X against a panel of aminergic GPCRs, given the structural alerts.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR target of interest.[3]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of Compound X.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. The incubation time and temperature will be specific to the receptor and radioligand used.[2]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of Compound X to determine the half-maximal inhibitory concentration (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Initial GPCR Screening Results for Compound X

Receptor TargetRadioligandCompound X Ki (nM)
Dopamine D2[3H]-Spiperone>10,000
Dopamine D3[3H]-WC-10[4]50
Serotonin 5-HT1A[3H]-8-OH-DPAT1,200
Serotonin 5-HT2A[3H]-Ketanserin>10,000
Adrenergic α1[3H]-Prazosin8,500

This is a hypothetical representation of initial screening data.

Kinase Profiling: In Vitro Kinase Assays

To assess the potential for Compound X to inhibit kinases, we will perform an in vitro kinase assay against a broad panel of human kinases.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, ATP, and varying concentrations of Compound X in a kinase buffer.[5]

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used to generate a luminescent signal.

  • Signal Quantification: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the kinase activity against the concentration of Compound X to determine the IC50 value.

Table 2: Hypothetical Initial Kinase Screening Results for Compound X (% Inhibition at 10 µM)

Kinase Target% Inhibition at 10 µM
FGFR185%
VEGFR240%
ABL115%
SRC10%
CDK25%

This is a hypothetical representation of initial screening data.

Tier 2: In-Depth Selectivity Profiling

Based on the hypothetical Tier 1 results, Compound X shows promising activity towards the Dopamine D3 receptor and Fibroblast Growth Factor Receptor 1 (FGFR1). The next step is to perform a more comprehensive selectivity profiling against related targets.

Expanded GPCR Selectivity Panel

To further characterize the selectivity for the D3 receptor, Compound X will be tested against all dopamine receptor subtypes and a broader panel of related GPCRs at a full dose-response range.

Kinome-Wide Selectivity Profiling

To understand the kinase selectivity, Compound X will be screened against a large panel of kinases (e.g., >400 kinases) at a fixed concentration. Any significant hits will be followed up with full IC50 determinations.

Tier 3: Cellular Target Engagement and Functional Assays

Demonstrating that Compound X engages its target in a cellular context is a critical step.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in intact cells without the need for compound modification.[6][7] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[8][9]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either vehicle or Compound X.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other quantitative methods.[10]

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of Compound X indicates target engagement.

CETSA_Workflow A Treat cells with Compound X or vehicle B Heat aliquots to different temperatures A->B C Lyse cells and centrifuge B->C D Separate soluble and precipitated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot melting curve and analyze thermal shift E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Downstream Signaling and Functional Assays

To confirm that target engagement translates into a functional cellular response, appropriate downstream assays should be conducted.

  • For GPCRs: A cAMP assay or a β-arrestin recruitment assay can be used to determine if Compound X acts as an agonist or antagonist at the D3 receptor.

  • For Kinases: A cell-based assay measuring the phosphorylation of a known downstream substrate of FGFR1 would confirm functional inhibition.

Tier 4: Off-Target Liability and Cytotoxicity Assessment

A crucial aspect of selectivity profiling is to identify potential off-target interactions that could lead to adverse effects.

Broad Off-Target Panel Screening

Compound X should be screened against a panel of targets known for causing adverse drug reactions, such as the hERG channel, and a panel of other receptors, ion channels, and transporters.

Cytotoxicity Assays

It is essential to determine if Compound X exhibits general cytotoxicity.[11][12] This can be assessed using various methods, such as the MTT assay, which measures metabolic activity.[13]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X for a defined period (e.g., 24-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Plot cell viability against Compound X concentration to determine the CC50 (50% cytotoxic concentration).

Selectivity_Profiling_Funnel cluster_0 Broad Screening cluster_1 Focused Characterization cluster_2 Cellular Validation cluster_3 Safety Assessment A Tier 1: Initial Target Class Screening (GPCR & Kinase Panels) B Tier 2: In-Depth Selectivity Profiling (Expanded Panels) A->B C Tier 3: Cellular Target Engagement & Function (CETSA, Functional Assays) B->C D Tier 4: Off-Target & Cytotoxicity (Safety Panels, Cytotoxicity Assays) C->D

Caption: Tiered approach to selectivity and cross-reactivity profiling.

Comparative Analysis and Data Interpretation

The ultimate goal of this comprehensive profiling is to build a detailed picture of Compound X's selectivity. The data should be compiled and compared to known reference compounds for the identified primary target(s).

Table 3: Hypothetical Selectivity Profile of Compound X vs. Reference Compounds

CompoundD3 Ki (nM)FGFR1 IC50 (nM)D2 Ki (nM)hERG IC50 (µM)CC50 (µM)
Compound X 50150>10,000>30>50
Reference D3 Antagonist 5>10,000500>30>50
Reference FGFR Inhibitor >10,00010>10,000510

This is a hypothetical representation of final comparative data.

From this hypothetical data, we could conclude that Compound X is a moderately potent D3 antagonist with some off-target activity on FGFR1. Importantly, it shows good selectivity over the D2 receptor, which is often a challenge for D3 ligands.[14] The lack of hERG activity and low cytotoxicity are favorable characteristics.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the selectivity and cross-reactivity profiling of the novel compound, {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine. By employing a tiered strategy that moves from broad screening to in-depth cellular characterization, researchers can build a comprehensive understanding of a compound's pharmacological profile. This multi-faceted approach, grounded in established methodologies, is essential for making informed decisions in the drug discovery and development process.

References

  • PubChem. N-[[4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-4-methoxybenzamide. Available from: [Link]

  • Levenhagen, M. et al. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Al-Ghorbani, M. et al. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank. Available from: [Link]

  • Martinez Molina, D. & Nordlund, P. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Guagnano, V. et al. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor. Available from: [Link]

  • Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Available from: [Link]

  • MDPI. The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Available from: [Link]

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  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Chu, W. et al. [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization. Synapse. Available from: [Link]

  • MDPI. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Available from: [Link]

  • ChemRxiv. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and. Available from: [Link]

  • National Center for Biotechnology Information. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available from: [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]

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Validation

A Guide to Ensuring Inter-Laboratory Reproducibility of Biological Assays for Novel Compounds: A Case Study with {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

In the landscape of preclinical drug discovery, the specter of irreproducibility looms large, leading to wasted resources and a potential erosion of scientific credibility.[1] This guide is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug discovery, the specter of irreproducibility looms large, leading to wasted resources and a potential erosion of scientific credibility.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing robust and reproducible biological assays for novel chemical entities. We will use the research compound {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine as a case study to illustrate these principles. While specific biological data for this compound is not extensively published, its structural motifs, particularly the piperazine core, are common in compounds targeting G-protein coupled receptors (GPCRs), such as dopamine receptors.[2][3] Therefore, for the purpose of this guide, we will hypothesize that this compound is being investigated as a potential dopamine D2 receptor antagonist and structure our recommendations around a relevant cell-based assay.

The Reproducibility Crisis: Acknowledging the Challenge

The challenge of reproducing preclinical research is a well-documented issue, with some studies indicating that as little as 11% of findings can be successfully replicated.[4] This "reproducibility crisis" stems from a multitude of factors, including a lack of detailed methodologies in publications, invalid biological materials, improper laboratory practices, and insufficient statistical power.[1][5][6][7] The financial and temporal costs of pursuing erroneous leads are substantial, underscoring the critical need for robust and well-validated assays from the outset of a research program.[1]

Core Principles for Building a Reproducible Assay

To combat irreproducibility, a biological assay must be developed as a self-validating system.[8][9] This means incorporating rigorous controls, detailed documentation, and a deep understanding of the biological system and the potential sources of variability. The Assay Guidance Manual (AGM), a freely available resource, provides a comprehensive framework for developing robust assays for preclinical research.[10][11]

Here, we outline the key pillars for establishing a reproducible assay, using a hypothetical cAMP-based assay for our compound of interest as an example.

Deep Characterization of Reagents and Cell Systems

The foundation of any reproducible biological assay is the use of well-characterized and consistently sourced reagents.

  • Compound Identity and Purity: The identity and purity of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine must be confirmed using appropriate analytical techniques (e.g., NMR, LC-MS, and elemental analysis). The compound's solubility and stability in the assay buffer should also be determined to prevent precipitation or degradation during the experiment.

  • Cell Line Authentication: The cell line used for the assay (e.g., HEK293 cells stably expressing the human dopamine D2 receptor) must be authenticated to confirm its identity and rule out cross-contamination.[7] This can be achieved through short tandem repeat (STR) profiling.

  • Cell Culture Conditions: Seemingly minor variations in cell culture conditions can significantly impact assay performance.[8][12][13] Factors such as cell passage number, confluency, and the specific lot of serum and media can introduce variability.[8][14] It is crucial to establish and adhere to a strict cell culture protocol.

A Hypothetical Assay: Quantifying D2 Receptor Antagonism

The dopamine D2 receptor is a Gi-coupled GPCR. Its activation by an agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect. A common method to measure this is a competitive immunoassay for cAMP, often using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (AlphaScreen).

Signaling Pathway

D2_Receptor_Signaling Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates Compound_X {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine (Antagonist) Compound_X->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulates Assay_Workflow cluster_Plate_Prep Plate Preparation cluster_Compound_Addition Compound Addition cluster_Assay_Readout Assay Readout Seed_Cells 1. Seed D2R-expressing cells in 384-well plates Incubate_Overnight 2. Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_Antagonist 3. Add serial dilutions of {4-[4-(...)]phenyl}amine Incubate_Overnight->Add_Antagonist Preincubate 4. Pre-incubate (e.g., 30 minutes) Add_Antagonist->Preincubate Add_Agonist 5. Add EC80 concentration of dopamine Preincubate->Add_Agonist Incubate_Final 6. Incubate (e.g., 30 minutes) Add_Agonist->Incubate_Final Lyse_and_Detect 7. Lyse cells and add cAMP detection reagents Incubate_Final->Lyse_and_Detect Read_Plate 8. Read plate on a compatible reader Lyse_and_Detect->Read_Plate

Caption: Experimental workflow for the cAMP assay.

Detailed Step-by-Step Protocol

This protocol is a template and should be optimized for the specific cell line and reagents used. [9]

  • Cell Seeding:

    • Action: Seed HEK293 cells expressing the human dopamine D2 receptor into 384-well assay plates at a density of 5,000 cells/well.

    • Causality: Consistent cell seeding density is critical as it affects the assay window and overall signal. [14]Using a cell counter and ensuring a homogenous cell suspension are key to well-to-well consistency.

  • Compound Preparation:

    • Action: Prepare a 10 mM stock solution of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine in 100% DMSO. Perform a serial dilution in DMSO to create a concentration range from 10 mM to 10 nM. Further dilute these stocks into assay buffer.

    • Causality: The final DMSO concentration in the assay should be kept constant and low (typically <0.5%) to avoid solvent-induced cytotoxicity. [14]

  • Antagonist Incubation:

    • Action: Add the diluted compound to the cell plates and incubate for 30 minutes at 37°C.

    • Causality: This pre-incubation allows the antagonist to reach equilibrium with the receptor before the addition of the agonist. The incubation time may need to be optimized. [14]

  • Agonist Stimulation:

    • Action: Add a fixed concentration of dopamine, corresponding to the EC80 (the concentration that elicits 80% of the maximal response), to all wells except the negative control.

    • Causality: Using the EC80 of the agonist provides a robust assay window to detect antagonist activity. The EC50 of the agonist should be determined in separate experiments and monitored over time. [14]

  • cAMP Detection:

    • Action: After a 30-minute incubation with the agonist, lyse the cells and add the cAMP detection reagents according to the manufacturer's instructions.

    • Causality: Adhering strictly to the manufacturer's protocol for the detection kit is essential for reproducibility.

  • Data Analysis:

    • Action: Read the plate and calculate the percent inhibition for each concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Causality: A standardized data analysis pipeline, including criteria for outlier removal, ensures that results are calculated consistently. [9]

Inter-Laboratory Comparison: A Hypothetical Dataset

To assess reproducibility, the same assay should be performed in multiple laboratories. The following table illustrates a hypothetical comparison of IC50 values for {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine and a reference antagonist across three different labs.

ParameterLaboratory ALaboratory BLaboratory C
{4-[4-(...)]phenyl}amine IC50 (nM) 12.515.211.8
Reference Antagonist IC50 (nM) 5.86.55.5
Z'-factor 0.780.820.75
Agonist EC50 (nM) 25.123.926.5

Key Observations and Actions:

  • The IC50 values for both the test compound and the reference antagonist are in good agreement across the three labs, suggesting good reproducibility.

  • The Z'-factor, a measure of assay quality, is >0.5 in all labs, indicating a robust assay.

  • Slight variations in the agonist EC50 highlight the importance of determining this parameter locally rather than relying on historical values.

Mitigating Variability: A Checklist for Success

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of the assay. [12]* Reagent Qualification: Qualify new batches of critical reagents (e.g., cells, serum, and agonist) to ensure they perform comparably to previous batches. [15]* Operator Training: Ensure all operators are thoroughly trained on the assay protocol and demonstrate proficiency.

  • Environmental Monitoring: Monitor and control environmental conditions such as temperature and humidity in the laboratory.

  • Data Transparency: Share raw data and detailed protocols between collaborating laboratories to facilitate troubleshooting. [5][6] By implementing these principles of robust assay design and execution, researchers can have greater confidence in their results and contribute to a more reproducible scientific literature. While the biological activity of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine remains to be fully elucidated, the framework presented here provides a clear path to generating reliable and transferable data for this and any other novel compound.

References

  • Pharmaceutical Technology. (2018, December 18). Why is it so hard to reproduce medical research results?
  • bioRxiv. (2023).
  • BioProcess International. (2015, April 14). Building a Robust Biological Assay for Potency Measurement.
  • BioPharm International. (2019, November 1). Essentials in Bioassay Development.
  • SLAS Discovery. (2021). Assay Guidance Manual for Drug Discovery: Robust or Go Bust.
  • SLAS. (2021, November 24). Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline.
  • BenchChem. (n.d.).
  • DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research.
  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research.
  • Naunyn-Schmiedeberg's Archives of Pharmacology. (2015). Managing risks in drug discovery: reproducibility of published findings.
  • Cell & Gene Therapy Insights. (n.d.).
  • The American Statistician. (2019). A Guide to Reproducibility in Preclinical Research.
  • British Journal of Pharmacology. (2018).
  • International Journal of Molecular Sciences. (2019, April 4).
  • British Journal of Pharmacology. (2005).
  • Translational Psychiatry. (2012).
  • CellPort. (2024, July 10). Enhancing Reproducibility in Cell-Based Labs with Digital Protocol Management.
  • American Laboratory. (2008, December 5). Achieving Consistency and Reproducibility in Cell-Based Research.
  • BioAgilytix. (n.d.).
  • ResearchGate. (2006, January).
  • Anesthesia & Analgesia. (2009, January). Biochemical and biological properties of 4-(3-phenyl- [1][4][9]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase.

  • ChemMedChem. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti.
  • Howei. (n.d.). CAS 892712-64-0 | {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine.
  • International Laboratory USA. (n.d.). {4-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]PHENYL}AMINE.
  • PubChem. (n.d.). N-[[4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-4-methoxybenzamide.
  • Synapse. (2009, September). [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I.
  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • ACS Medicinal Chemistry Letters. (2011). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists.
  • Molecules. (2024, November 14). Study of the Interaction of Benzene-1,4-dicarboxamide with Methylmalonyl Dichloride.

Sources

Safety & Regulatory Compliance

Safety

{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine proper disposal procedures

Operational Guide: Safe Handling and Disposal of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine As drug development professionals and laboratory scientists, we frequently handle complex synthetic intermediates t...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

As drug development professionals and laboratory scientists, we frequently handle complex synthetic intermediates that lack specific, individualized Safety Data Sheets (SDS). In these scenarios, safe operational planning requires us to deconstruct the molecule into its functional moieties to predict its hazard profile accurately.

The compound {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is a highly functionalized molecule that presents severe toxicity, sensitization, and environmental risks. This guide provides the authoritative, step-by-step operational and disposal protocols required to manage this compound safely, ensuring strict compliance with Environmental Protection Agency (EPA) and laboratory safety standards.

Mechanistic Hazard Profile

To understand why specific disposal and handling protocols are required, we must analyze the structural components of the target compound:

  • The Aniline Moiety (Phenylamine): Aniline and its derivatives are highly toxic and are suspected carcinogens[1]. Systemic absorption (particularly through the skin) can induce methemoglobinemia—a condition where hemoglobin is oxidized, drastically reducing the blood's oxygen-carrying capacity[1]. Furthermore, aniline derivatives are highly toxic to aquatic ecosystems, mandating strict environmental isolation[2].

  • The Piperazine Core: Piperazine derivatives are notoriously corrosive to mucosal membranes and ocular tissue[3]. They are also potent respiratory and dermal sensitizers, meaning repeated exposure can trigger severe asthmatic or allergic reactions[3].

  • The 3,5-Dimethoxybenzoyl Group: The addition of this lipophilic aromatic ether/ketone group increases the molecule's overall lipid solubility. Mechanistically, this enhances the compound's ability to penetrate the epidermal barrier, exacerbating the dermal toxicity risks associated with the aniline core.

Because of these combined properties, this compound must be classified and managed as a highly hazardous, toxic, and sensitizing organic waste .

Risk Assessment & PPE Specifications

Before initiating any workflow involving this compound, strict engineering controls (e.g., handling exclusively within a certified chemical fume hood) and Personal Protective Equipment (PPE) must be implemented. The following table outlines the mandatory PPE and the mechanistic rationale behind each requirement.

Protective EquipmentSpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile gloves (min. 8 mil thickness)Prevents systemic toxicity via dermal absorption, which is a primary and rapid route of exposure for lipophilic aniline derivatives[1].
Eye Protection Chemical safety goggles or full face shieldPiperazine moieties are highly corrosive to ocular tissue and can cause irreversible corneal damage upon contact[3].
Respiratory NIOSH-approved N95 or P100 particulate respiratorPrevents the inhalation of sensitizing piperazine dusts and toxic aniline particulates, which can trigger severe asthmatic attacks[3].
Body Protection Chemically resistant lab coat and apronPrevents the contamination of personal clothing, which could lead to chronic, low-dose exposure outside the laboratory environment[4].

Immediate Spill Response & Containment Protocol

In the event of a spill, immediate action is required to mitigate exposure and prevent environmental contamination. The following self-validating protocol ensures that the spill is contained without triggering secondary chemical reactions.

Step 1: Evacuate and Isolate Immediately clear the area of non-essential personnel. Eliminate all ignition sources, as aniline derivatives can be combustible and their vapors are heavier than air, allowing them to travel to distant ignition sources[1].

Step 2: PPE Donning Ensure the response team is equipped with the maximum PPE outlined in Section 2, including respiratory protection if the spill involves dry powder or highly concentrated solutions.

Step 3: Containment (The Causality of Absorbent Selection) For liquid solutions, surround the spill with an inert, dry material such as vermiculite, dry sand, or earth[2]. Crucial Causality: Do not use combustible absorbents like sawdust or paper towels. Aniline derivatives can react violently with oxidizing agents, and introducing combustible organic matter increases the risk of an exothermic reaction or fire[1].

Step 4: Collection Carefully sweep up the absorbed material (or the raw powder) using non-sparking tools to avoid static discharge. Deposit the material into a suitable, sealed, and clearly labeled container for hazardous waste[2].

Step 5: Decontamination Wipe the spill area with a mild decontaminating solvent, followed by copious amounts of soap and water. This dual-wash step is critical because piperazine derivatives leave behind corrosive, sensitizing residues that water alone may not fully solubilize[4]. Ventilate the area thoroughly before resuming normal operations[2].

Standard Operating Procedure (SOP): Waste Disposal

Under no circumstances should {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine be disposed of down the drain or in general laboratory trash. It must be processed as EPA RCRA-compliant hazardous waste.

Step 1: Waste Segregation Never mix this compound with other waste streams unless explicitly instructed by Environmental Health and Safety (EHS). Crucial Causality: Aniline derivatives react violently with strong acids (e.g., hydrochloric, sulfuric) and strong oxidizing agents (e.g., perchlorates, peroxides, permanganates, nitric acid)[1]. Mixing these waste streams can result in catastrophic pressurization or explosion.

Step 2: Solid Waste Packaging Place all contaminated solid consumables (e.g., gloves, weighing paper, pipette tips, empty vials) into a compatible, double-bagged plastic container[4].

Step 3: Liquid Waste Packaging Route liquid waste into appropriate, chemically compatible carboys. Ensure that halogenated solvents (e.g., dichloromethane) are strictly separated from non-halogenated solvents (e.g., methanol, DMSO) to comply with disposal facility requirements.

Step 4: Labeling and Manifesting Label the container clearly with the words "Hazardous Waste." The label must identify the full chemical name and highlight the specific hazards: "Toxic," "Corrosive," and "Environmental Hazard"[2].

Step 5: Final Disposal via High-Temperature Incineration Arrange for collection by a licensed environmental services company. The mandatory disposal route for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber. Crucial Causality: Standard combustion is insufficient. High temperatures are required to cleave the stable aromatic rings, while the scrubber is necessary to capture and neutralize the highly poisonous nitrogen oxide (NOx) gases produced during the combustion of the aniline and piperazine nitrogen atoms[1]. Environmental tracking of such derivatives in RCRA wastes is heavily monitored, often utilizing EPA Method 8131 to ensure compliance[5].

Disposal Decision Workflow

The following logical decision matrix outlines the operational workflow for segregating and disposing of the target compound.

WasteDisposal A Waste Generation: Target Compound B Determine Waste State A->B C Solid Waste (Powder, PPE) B->C D Liquid Waste (Solutions) B->D E Double-bag in compatible plastic C->E F Is solvent halogenated? D->F I Label as 'Toxic / Hazardous Waste' Isolate from oxidizers E->I G Halogenated Waste Carboy F->G Yes H Non-Halogenated Waste Carboy F->H No G->I H->I J High-Temperature Incineration (EPA RCRA Compliant) I->J

Logical decision matrix for the segregation and disposal of the target compound.

References

  • Aniline - Hazardous Substance Fact Sheet | Source: New Jersey Department of Health | URL:[Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% | Source: Cole-Parmer | URL: [Link]

  • SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC) | Source: US EPA | URL:[Link]

Sources

Handling

Personal protective equipment for handling {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

A Researcher's Guide to Safely Handling {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine As researchers at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine

As researchers at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. The compound {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is a molecule of interest, but its handling requires a comprehensive understanding of its potential hazards. This guide provides essential, field-tested safety protocols and logistical plans tailored for laboratory professionals. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each safety recommendation to ensure a self-validating system of protection.

Hazard Assessment: A Proactive Approach to Safety

  • Aromatic Amine Moiety: This class of compounds is associated with significant health risks. Aromatic amines can be readily absorbed through the skin and may be toxic.[1][2] Many are considered potential carcinogens and endocrine disruptors, capable of causing DNA damage upon exposure.[1][3][4]

  • Piperazine Moiety: Piperazine and its derivatives are known to be skin and respiratory sensitizers.[5] They can also cause severe skin burns and serious eye damage.[6][7][8]

Given these well-documented risks, we must treat {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine as a hazardous substance, assuming it may be toxic, a skin/eye irritant, a potential sensitizer, and possibly carcinogenic. All handling procedures must reflect this high level of caution.

Core Directive: Personal Protective Equipment (PPE)

The primary defense against exposure is the consistent and correct use of appropriate PPE. The following recommendations are based on mitigating the inferred hazards of the compound.

Eye and Face Protection

Direct contact with the eyes can cause severe irritation or irreversible damage.[9]

  • Mandatory: Wear ANSI Z87.1-compliant or EN166-rated chemical safety goggles at all times within the laboratory.[6][10]

  • Recommended for High-Risk Operations: When handling larger quantities (>1g) of the solid or any amount of the compound in a volatile solvent, a face shield should be worn in addition to safety goggles to protect against splashes.[5]

Hand Protection

Skin contact is a primary route of exposure for aromatic amines.[1] Therefore, selecting the correct gloves is critical.

  • Glove Type: Nitrile gloves are the standard recommendation for incidental contact due to their resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use.[10][11]

  • Glove Thickness: A minimum thickness of 4 mil (0.1 mm) is advised for incidental contact. For extended handling or immersion, heavier-duty nitrile or butyl rubber gloves (e.g., 8 mil / 0.2 mm) should be used.

  • Double Gloving: For all weighing and transfer operations, it is mandatory to wear two pairs of nitrile gloves. This minimizes the risk of exposure if the outer glove is compromised.

  • Glove Removal: Use the proper removal technique to avoid touching the outer surface of the contaminated glove with bare skin.[10] Dispose of gloves immediately into a designated hazardous waste container.[10]

Body Protection
  • A flame-resistant laboratory coat is required and must be kept fully buttoned.

  • Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • For tasks with a high risk of contamination, consider using a disposable gown over your lab coat.[5]

Respiratory Protection
  • Engineering Controls First: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation of dust or aerosols.[6][7]

  • When Respirators are Needed: If engineering controls are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.[6][12] A full respiratory protection program, including fit testing and training, is necessary if respirators are used.

Operational and Disposal Plans

A safe laboratory environment is built on proactive planning for both routine operations and potential emergencies.

Engineering Controls

The primary engineering control for handling this compound is a chemical fume hood.[7] Ensure the sash is positioned as low as possible while allowing for comfortable manipulation. All equipment used for handling the compound (balances, stir plates, etc.) should be placed inside the fume hood.

Experimental Workflow: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Workspace Exit) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 Secure cuffs d3 3. Safety Goggles d2->d3 d4 4. Face Shield (if needed) d3->d4 d5 5. Outer Gloves d4->d5 f1 1. Outer Gloves d5->f1 Enter Work Area f2 2. Face Shield f1->f2 f3 3. Lab Coat f2->f3 Roll inward f4 4. Goggles f3->f4 f5 5. Inner Gloves f4->f5 Wash hands after

Caption: PPE Donning and Doffing Workflow.

Spill and Emergency Procedures
  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or involves a volatile solvent outside a fume hood, evacuate the immediate area.

  • Don PPE: Before cleanup, don the appropriate PPE, including double gloves, goggles, a lab coat, and a respirator if necessary.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust generation.[5] For liquid spills, surround the area with a spill absorbent sock or pads.

  • Cleanup: Collect all contaminated materials using spark-proof tools and place them in a clearly labeled, sealed hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

Disposal Plan

Improper disposal of amines can cause significant environmental harm.[13]

  • Segregation: All waste containing {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine, including contaminated PPE, glassware, and cleaning materials, must be segregated as hazardous waste.[2][14] Do not mix amine waste with other waste streams.[14]

  • Containers: Use clearly labeled, sealed, and compatible containers for all waste.[13][14] The container must be marked with "Hazardous Waste" and the full chemical name.

  • Pickup: Store the sealed waste container in a designated satellite accumulation area until it can be collected by your institution's Environmental Health & Safety (EHS) department for disposal via incineration or other approved methods.[2]

Summary of Safety Recommendations

ItemSpecificationRationale
Primary Engineering Control Certified Chemical Fume HoodPrevents inhalation of dusts and vapors.[7]
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN166)Protects against splashes and eye contact.[6][10]
Hand Protection Double Nitrile Gloves (min. 4 mil)Prevents skin absorption, a key risk for aromatic amines.[1][11]
Body Protection Flame-Resistant Lab Coat, Closed-toe ShoesPrevents incidental skin contact.[5]
Respiratory Protection NIOSH-approved respirator (if fume hood is unavailable)Protects against inhalation if engineering controls fail.[12]
Waste Disposal Segregated, labeled, sealed hazardous waste containersPrevents environmental contamination and accidental exposure.[2][13]

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]

  • Aromatic Amines. Breast Cancer Prevention Partners (BCPP). Retrieved from [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Aromatic Amine Cleaning Developing Solution Safety Data Sheet. (2024, January 9). SKC Inc. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Retrieved from [Link]

  • Aromatic Amines. Breast Cancer Prevention Partners. Retrieved from [Link]

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